Product packaging for 4-Methylbenzhydrol(Cat. No.:CAS No. 1517-63-1)

4-Methylbenzhydrol

Cat. No.: B042549
CAS No.: 1517-63-1
M. Wt: 198.26 g/mol
InChI Key: IHASOVONMUHDND-UHFFFAOYSA-N
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Description

4-Methylbenzhydrol is a versatile benzhydrol derivative serving as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its core structure, featuring a central carbon bonded to two phenyl rings (one substituted with a methyl group) and a hydroxyl group, makes it a key precursor in synthesizing more complex molecules, particularly in the development of compounds with potential pharmacological activity, such as analogs of antihistamines and other therapeutically relevant scaffolds. Researchers utilize this compound to introduce the 4-methylbenzhydryl moiety into target structures, a modification that can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity. Furthermore, it is a critical building block in materials science for the synthesis of functionalized polymers and ligands. This product is provided with high purity to ensure consistency and reliability in experimental outcomes, supporting innovative investigations in chemical synthesis and drug discovery pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B042549 4-Methylbenzhydrol CAS No. 1517-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-phenylmethanol
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InChI

InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHASOVONMUHDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30871846
Record name Benzenemethanol, 4-methyl-.alpha.-phenyl-
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Molecular Weight

198.26 g/mol
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CAS No.

1517-63-1
Record name 4-Methylbenzhydrol
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Record name Benzenemethanol, 4-methyl-alpha-phenyl-
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Record name α-p-tolylbenzyl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzhydrol (CAS 1517-63-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and analysis of 4-Methylbenzhydrol (CAS: 1517-63-1). Also known as (4-methylphenyl)(phenyl)methanol, this secondary alcohol is a valuable building block in medicinal chemistry. It serves as a key intermediate in the synthesis of various biologically active compounds, including tropane (B1204802) analogues that target the dopamine (B1211576) transporter and diphenylpiperazine derivatives with N-type calcium channel inhibitory activity. This document is intended to be a thorough resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental protocols and data presented in a clear and accessible format.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol (B145695) and ether.[2] Its stability is characterized as stable under normal laboratory temperatures and pressures.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1517-63-1[4]
Molecular Formula C₁₄H₁₄O[4]
Molecular Weight 198.26 g/mol [4]
Appearance White to light yellow to light orange powder to crystal[2]
Melting Point 50-54 °C[5]
Boiling Point 295.58 °C (rough estimate)[5]
Density 1.0074 g/cm³ (rough estimate)[5]
Solubility Slightly soluble in water; soluble in ethanol and ether.[2]
pKa 13.68 ± 0.20 (Predicted)[5]
LogP 3.07670[6]

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound will exhibit characteristic peaks corresponding to the aromatic protons of the phenyl and p-tolyl groups, the benzylic proton, the hydroxyl proton, and the methyl protons.

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.20m9HAr-H
5.78s1HCH-OH
2.35s3HCH₃
2.15s1HOH

Note: The chemical shift of the hydroxyl proton can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (ppm)Assignment
144.1Ar-C (quaternary)
141.0Ar-C (quaternary)
137.2Ar-C (quaternary)
129.2Ar-CH
128.5Ar-CH
127.4Ar-CH
126.6Ar-CH
75.9CH-OH
21.2CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group and the aromatic rings.

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch
3100-3000C-H stretch (aromatic)
3000-2850C-H stretch (aliphatic)
1600, 1490, 1450C=C stretch (aromatic)
1200-1000C-O stretch
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry Data for this compound

m/zIon
198[M]⁺
183[M-CH₃]⁺
119[C₉H₇O]⁺
105[C₇H₅O]⁺
91[C₇H₇]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis

This compound can be synthesized through two primary routes: the Grignard reaction of a phenylmagnesium halide with 4-methylbenzaldehyde (B123495) or the reduction of 4-methylbenzophenone (B132839).

This protocol describes the synthesis of this compound from bromobenzene (B47551) and 4-methylbenzaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Iodine crystal (as initiator)

  • 4-Methylbenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware and cool under a stream of nitrogen.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a small iodine crystal and gently warm. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, continue stirring for 30-60 minutes.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Prepare a solution of 4-methylbenzaldehyde in anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction and Quenching: After addition, remove the ice bath and stir at room temperature for 1 hour. Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

G cluster_synthesis Synthesis Workflow start Start grignard_prep Prepare Phenylmagnesium Bromide start->grignard_prep 1. Mg, Et₂O, PhBr reaction React with 4-Methylbenzaldehyde grignard_prep->reaction 2. Add Aldehyde quench Quench Reaction reaction->quench 3. Sat. NH₄Cl workup Aqueous Workup & Extraction quench->workup 4. Et₂O/H₂O isolate Isolate Crude Product workup->isolate 5. Dry & Evaporate end_synthesis Crude this compound isolate->end_synthesis

Caption: Workflow for the Grignard synthesis of this compound.

This protocol describes the synthesis of this compound by the reduction of 4-methylbenzophenone using sodium borohydride (B1222165).

Materials:

  • 4-Methylbenzophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-methylbenzophenone in methanol.

  • Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in small portions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add dilute HCl to neutralize the excess NaBH₄ and decompose the borate (B1201080) ester.

  • Workup: Add water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Protocol:

  • Solvent Selection: Choose a suitable solvent system, such as a mixture of ethanol and water or hexane (B92381) and ethyl acetate (B1210297). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

G cluster_purification Purification Workflow crude_product Crude this compound dissolve Dissolve in minimal hot solvent crude_product->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration crystallize Cool to Induce Crystallization dissolve->crystallize hot_filtration->crystallize vacuum_filtration Vacuum Filtration crystallize->vacuum_filtration wash_dry Wash with cold solvent & Dry vacuum_filtration->wash_dry pure_product Pure this compound wash_dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Analysis

The purity of this compound can be assessed by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The polarity can be adjusted to achieve an optimal Rƒ value (typically 0.3-0.4).

  • Visualization: UV light (254 nm) or staining with a potassium permanganate (B83412) solution.

Due to the presence of a hydroxyl group, derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability for GC analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).

  • Injector and Detector Temperature: Typically 250 °C.

  • Oven Program: A temperature gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure good separation.

  • Carrier Gas: Helium or Nitrogen.

Applications in Drug Development

This compound serves as a versatile scaffold in the synthesis of novel therapeutic agents. Its structural features allow for modifications that can modulate the pharmacological activity of the resulting compounds.

Dopamine Transporter (DAT) Inhibitors

This compound is a precursor in the synthesis of tropane analogs.[5] These analogs are investigated for their ability to inhibit the dopamine transporter, a key protein in regulating dopamine levels in the brain.[7] Dysregulation of dopamine is implicated in several neurological and psychiatric disorders, making DAT a significant therapeutic target.

N-type Calcium Channel Inhibitors

The benzhydrol moiety is a core component in a class of diphenylpiperazine derivatives that have been studied as N-type calcium channel blockers.[8] These channels are involved in neurotransmitter release and pain signaling. Inhibitors of N-type calcium channels have shown potential as analgesics for treating neuropathic pain.[9]

G cluster_sar Role of this compound in Medicinal Chemistry cluster_tropane Tropane Analogs cluster_piperazine Diphenylpiperazine Derivatives core This compound Core Structure tropane Synthesis of Tropane Derivatives core->tropane Intermediate piperazine Synthesis of Diphenylpiperazines core->piperazine Intermediate dat Dopamine Transporter (DAT) Inhibition tropane->dat cns Potential CNS Therapeutics dat->cns calcium N-type Calcium Channel Inhibition piperazine->calcium analgesia Potential Analgesics calcium->analgesia

Caption: Logical relationship of this compound as a core structure in drug development.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound (CAS 1517-63-1) is a commercially available and synthetically accessible secondary alcohol with significant applications as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, detailed spectroscopic data for its characterization, and adaptable experimental protocols for its synthesis, purification, and analysis. Its role as a key intermediate in the development of potential therapeutics targeting the dopamine transporter and N-type calcium channels highlights its importance for researchers and professionals in the field of drug discovery and development.

References

Physicochemical Properties of 4-Methylbenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydrol, also known as (4-methylphenyl)(phenyl)methanol, is an aromatic alcohol with the chemical formula C₁₄H₁₄O. It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. For instance, it is utilized in the synthesis of tropane (B1204802) analogs for inhibiting dopamine (B1211576) transporter binding and in structure-activity relationship (SAR) studies of N-type calcium channel inhibitors. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and toxicological assessment. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details of standard experimental protocols for their determination, and a workflow for a key experimental procedure.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These values, compiled from various sources, provide a quantitative basis for its behavior in different chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄O[1][2][3]
Molecular Weight 198.26 g/mol [1][3][4]
Appearance White to light yellow powder or crystal[1][2]
Melting Point 50-55 °C[3][4]
Boiling Point 295.58 °C to 334.9 °C (at 760 mmHg)[3][4]
Water Solubility Sparingly to slightly soluble in water.[1][2] More soluble in organic solvents such as ethanol (B145695) and ether.[2]
pKa (Predicted) 13.68 ± 0.20[1][4]
logP (Octanol-Water Partition Coefficient, XLogP3-AA) 3.1[5]
Density 1.081 g/cm³[3]
Flash Point >110 °C (>230 °F)[4]
Refractive Index ~1.59[3]
CAS Number 1517-63-1[1][2][3]

Experimental Protocols

The determination of physicochemical properties is guided by standardized experimental protocols to ensure accuracy and reproducibility. The following are detailed methodologies for key experiments, primarily based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[1] It is a critical indicator of purity.

Principle: This guideline describes several methods, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC). The capillary method is most common. A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the material is recorded as the melting range.

Apparatus:

  • Oil bath or metal block heating apparatus with a temperature control and a calibrated thermometer or thermocouple.

  • Glass capillary tubes, sealed at one end.

Procedure (Capillary Method):

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

  • Heating: The capillary tube is placed in the heating apparatus alongside a thermometer. The apparatus is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance begins to melt (T₁) and the temperature at which it becomes completely liquid (T₂) are recorded.

  • Reporting: The melting range is reported as T₁-T₂. For a pure substance, this range is typically narrow.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature and is a crucial parameter for assessing environmental fate and bioavailability.[3][6]

Principle: Two primary methods are described: the flask method and the column elution method.[3][7] For a substance like this compound with solubility expected to be above 10⁻² g/L, the flask method is appropriate.[3] This method involves dissolving the substance in water at a specific temperature until equilibrium is reached, followed by the determination of the concentration of the dissolved substance.

Apparatus:

  • Constant temperature water bath or shaker.

  • Glass flasks with stoppers.

  • Centrifuge or filtration apparatus.

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer).

Procedure (Flask Method):

  • Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The solution is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase, typically by centrifugation or filtration, ensuring the temperature is maintained.

  • Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable and validated analytical method.

  • Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Partition Coefficient (n-octanol/water) - logP (OECD Guideline 107)

The n-octanol/water partition coefficient (Pₒᵥ) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[4][8] It is a key indicator of a molecule's lipophilicity and is widely used to predict ADME properties and environmental fate.[9]

Principle: The "shake flask" method involves dissolving the test substance in a mixture of n-octanol and water (pre-saturated with each other) and shaking until equilibrium is achieved.[4][9] The concentrations of the substance in both phases are then measured to calculate the partition coefficient. This method is suitable for substances with logP values between -2 and 4.[4]

Apparatus:

  • Separatory funnels or centrifuge tubes with stoppers.

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrument for concentration measurement (e.g., HPLC, GC).

Procedure (Shake Flask Method):

  • Preparation of Solvents: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

  • Test Solution: A stock solution of this compound is prepared in either n-octanol or water.

  • Partitioning: The stock solution is added to a separatory funnel containing a known volume ratio of the two pre-saturated solvents. The total concentration should not exceed 0.01 mol/L in either phase.[9]

  • Equilibration: The funnel is shaken at a constant temperature until equilibrium is established (e.g., for 5-15 minutes).

  • Phase Separation: The mixture is centrifuged to ensure a complete separation of the two phases.[4]

  • Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method.

  • Calculation: The partition coefficient (Pₒᵥ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logP).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the octanol-water partition coefficient (logP) using the OECD 107 shake flask method. This process is fundamental in preclinical drug development to estimate a compound's lipophilicity.

G Workflow for logP Determination (OECD 107 Shake Flask Method) cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis & Calculation prep_solvents 1. Prepare Pre-saturated n-Octanol and Water mix 3. Mix Solvents and Stock Solution in Funnel prep_solvents->mix prep_stock 2. Prepare Stock Solution of this compound prep_stock->mix shake 4. Shake to Reach Equilibrium mix->shake centrifuge 5. Centrifuge to Separate Phases shake->centrifuge analyze_oct 6a. Measure Concentration in n-Octanol Phase centrifuge->analyze_oct Octanol Phase analyze_wat 6b. Measure Concentration in Aqueous Phase centrifuge->analyze_wat Aqueous Phase calculate 7. Calculate Ratio (P = C_oct / C_wat) analyze_oct->calculate analyze_wat->calculate log_p 8. Determine logP calculate->log_p

References

An In-depth Technical Guide to the Synthesis of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Methylbenzhydrol, a valuable intermediate in the synthesis of tropane (B1204802) analogs and in structure-activity relationship (SAR) studies of various therapeutic agents.[1][2] The document details two core synthetic methodologies: the Grignard reaction and the reduction of 4-methylbenzophenone (B132839). Each section includes a description of the reaction mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.

Synthesis Pathways and Mechanisms

This compound, also known as (4-methylphenyl)(phenyl)methanol, can be efficiently synthesized through two principal routes:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a phenyl Grignard reagent to 4-methylbenzaldehyde (B123495) (p-tolualdehyde).

  • Reduction of 4-Methylbenzophenone: This method involves the reduction of the ketone functional group of 4-methylbenzophenone to a secondary alcohol.

Pathway 1: Grignard Reaction Synthesis

The Grignard synthesis of this compound is a robust and widely applicable method for creating the diarylmethanol structure. The reaction proceeds via the nucleophilic attack of a phenylmagnesium halide on the carbonyl carbon of 4-methylbenzaldehyde.

Reaction Mechanism

The reaction mechanism involves two key steps:

  • Formation of the Grignard Reagent: Phenyl bromide reacts with magnesium metal in an anhydrous ether solvent to form phenylmagnesium bromide.

  • Nucleophilic Addition: The highly nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-methylbenzaldehyde, forming a magnesium alkoxide intermediate.

  • Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield the final product, this compound.

Grignard_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Phenyl_Bromide Phenyl Bromide Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenyl_Bromide->Phenylmagnesium_Bromide  + Mg, Anhydrous Ether Mg Mg Alkoxide_Intermediate Magnesium Alkoxide Intermediate Phenylmagnesium_Bromide->Alkoxide_Intermediate  + 4-Methylbenzaldehyde 4_Methylbenzaldehyde 4-Methylbenzaldehyde 4_Methylbenzhydrol This compound Alkoxide_Intermediate->4_Methylbenzhydrol  + H₃O⁺ (Workup) Reduction_Mechanism cluster_step1 Step 1: Hydride Attack cluster_step2 Step 2: Hydrolysis 4_Methylbenzophenone 4-Methylbenzophenone Alkoxyborate Alkoxyborate Intermediate 4_Methylbenzophenone->Alkoxyborate  + NaBH₄ 4_Methylbenzhydrol This compound Alkoxyborate->4_Methylbenzhydrol  + H₂O (Workup) Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Start Starting Materials (Aldehyde/Ketone + Reagent) Reaction Chemical Reaction (Grignard or Reduction) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification_Method Recrystallization or Column Chromatography Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

References

Spectroscopic Data of 4-Methylbenzhydrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylbenzhydrol (CAS No. 1517-63-1), a compound utilized in the synthesis of various organic molecules.[1][2][3] The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties
  • IUPAC Name: (4-methylphenyl)(phenyl)methanol[4]

  • Synonyms: p-Methylbenzhydrol, Phenyl-p-tolyl-methanol[4][5]

  • Molecular Formula: C₁₄H₁₄O[2][4][5]

  • Molecular Weight: 198.26 g/mol [2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[6] For this compound, both ¹H and ¹³C NMR spectra provide key insights into its molecular framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, reveals the chemical environment of the hydrogen atoms in the molecule.[6][7]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m9HAromatic protons (C₆H₅ and C₆H₄)
5.75s1HMethine proton (-CH(OH)-)
2.34s3HMethyl protons (-CH₃)
2.15s1HHydroxyl proton (-OH)

Data sourced from publicly available spectral databases. Spectrum recorded on a 400 MHz instrument in CDCl₃.[7]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

Chemical Shift (δ) ppmAssignment
143.9Quaternary aromatic carbon (C-C₆H₅)
140.9Quaternary aromatic carbon (C-C₆H₄CH₃)
137.2Quaternary aromatic carbon (C-CH₃)
129.1Aromatic CH
128.4Aromatic CH
127.4Aromatic CH
126.5Aromatic CH
75.9Methine carbon (-CH(OH)-)
21.2Methyl carbon (-CH₃)

Data sourced from publicly available spectral databases.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Wavenumber (cm⁻¹)IntensityAssignment
3360Strong, BroadO-H stretch (alcohol)
3025MediumC-H stretch (aromatic)
2920MediumC-H stretch (aliphatic)
1610, 1500MediumC=C stretch (aromatic ring)
1015StrongC-O stretch (secondary alcohol)

Data is characteristic for this class of compounds and may be obtained from KBr disc or Nujol mull preparations.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] The mass spectrum of this compound shows the molecular ion peak and various fragmentation patterns.

m/zRelative Intensity (%)Assignment
19840[M]⁺ (Molecular ion)
183100[M - CH₃]⁺
10580[C₆H₅CO]⁺
7760[C₆H₅]⁺

Data obtained through electron ionization (EI) mass spectrometry.[4]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[11] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[12]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[13]

  • Internal Standard: An internal standard such as tetramethylsilane (B1202638) (TMS) may be added for chemical shift calibration.[6][11]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[12] The appropriate pulse sequence is then run to acquire the spectrum.

IR Spectroscopy Protocol (Thin Solid Film Method)
  • Sample Preparation: Dissolve approximately 50 mg of solid this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[14]

  • Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[14]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[14]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The background spectrum of a clean, empty salt plate should be subtracted.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A small amount of the purified this compound is introduced into the mass spectrometer, typically after being vaporized at high temperature and low pressure.[15]

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing an electron to be ejected and forming a positively charged molecular ion (radical cation).[16][17]

  • Mass Analysis: The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[17][18] The degree of deflection is dependent on the mass-to-charge ratio of the ion.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Pure this compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 4-Methylbenzhydrol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylbenzhydrol, a key intermediate in organic synthesis. Understanding the solubility of this compound in various organic solvents is crucial for its application in the synthesis of pharmaceuticals, such as tropane (B1204802) analogs, and for the development of robust experimental and manufacturing processes. This document outlines standard methodologies for solubility determination and presents a framework for recording and interpreting solubility data.

Data Presentation: Quantitative Solubility of this compound

A thorough literature search did not yield specific quantitative data for the solubility of this compound in a range of common organic solvents. Qualitative assessments indicate that it is slightly soluble in water and more soluble in organic solvents like ethanol (B145695) and ether[1]. It is described as sparingly soluble in water[2]. The following table is provided as a template for researchers to systematically record experimentally determined solubility data. It is recommended that solubility be determined at various temperatures to fully characterize the thermodynamic properties of the dissolution process.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationReference
Alcohols
Methanol
Ethanol
Isopropanol
Ketones
Acetone
Methyl Ethyl Ketone
Esters
Ethyl Acetate
Halogenated Solvents
Dichloromethane
Chloroform
Aromatic Hydrocarbons
Toluene
Ethers
Diethyl Ether
Tetrahydrofuran (THF)
Amides
Dimethylformamide (DMF)
Sulfoxides
Dimethyl Sulfoxide (DMSO)

Experimental Protocols

Accurate determination of solubility is fundamental to chemical research and development. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Saturated Shake-Flask Method

This is a conventional and widely accepted method for determining equilibrium solubility[3].

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, acetone)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally[4].

  • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Accurately weigh the filtered solution.

  • Remove the solvent from the filtered solution by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Weigh the remaining solid residue of this compound.

  • Calculate the solubility in g/100 mL or other desired units.

Alternatively for Step 10-12 (using analytical instrumentation): 10. Dilute the clear, filtered saturated solution with a known volume of the solvent. 11. Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC[5][6]. 12. Calculate the original concentration in the saturated solution, which represents the solubility.

High-Throughput Screening (HTS) Solubility Assay

For rapid screening of solubility in multiple solvents, a 96-well plate-based method can be employed[5].

Objective: To rapidly estimate the aqueous or non-aqueous solubility of this compound.

Materials:

  • This compound stock solution in a highly soluble solvent (e.g., DMSO)

  • A range of organic solvents

  • 96-well filter plates with a low-binding membrane

  • 96-well collection plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Vacuum filtration manifold

  • Plate reader (UV-Vis)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM)[5].

  • Dispense the desired organic solvents into the wells of a 96-well filter plate.

  • Add a small aliquot of the this compound stock solution to each well. The final concentration of DMSO should be kept low (e.g., <5%) to minimize its effect on solubility[5].

  • Seal the plate and incubate with shaking for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Place the filter plate on top of a collection plate and apply vacuum to filter the solutions, separating the dissolved compound from any precipitate.

  • Analyze the filtrate in the collection plate using a UV-Vis plate reader at the wavelength of maximum absorbance for this compound.

  • Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the stock solution.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and a conceptual pathway for how solubility influences synthetic reaction outcomes.

experimental_workflow Experimental Workflow for Solubility Determination start Start: Select Compound and Solvent prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., Shake-Flask Method) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Solute Concentration in Liquid Phase (Gravimetric, HPLC, UV-Vis) separate->analyze data Calculate Solubility (e.g., g/100mL, mol/L) analyze->data end End: Report Solubility Data data->end

Caption: Workflow for determining the equilibrium solubility of a compound.

logical_relationship Impact of Solubility on a Synthetic Reaction cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome S Solubility of This compound C Homogeneous Solution S->C R Reagent Solubility R->C Y Reaction Yield P Product Purity I Impurity Profile C->Y Increases C->P Improves C->I Reduces

Caption: Relationship between reactant solubility and reaction success.

References

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the melting and boiling point data for 4-Methylbenzhydrol, complete with standardized experimental protocols for their determination. It is intended to serve as a technical resource for laboratory personnel engaged in the synthesis, purification, and characterization of this and similar chemical entities.

Introduction to this compound

This compound, also known as (4-methylphenyl)(phenyl)methanol, is an organic compound with the chemical formula C₁₄H₁₄O. It is a secondary alcohol that presents as a white to light yellow crystalline solid at room temperature.[1] Structurally, it consists of a benzhydryl group with a methyl substituent on one of the phenyl rings. This compound serves as a valuable intermediate in organic synthesis. For instance, it is utilized in the synthesis of tropane (B1204802) analogs for dopamine (B1211576) transporter binding inhibition studies and in the structure-activity relationship (SAR) studies of N-type calcium channel inhibitors.[2][3] Given its role as a building block in medicinal chemistry and drug discovery, accurate determination of its physical properties is critical for its characterization, purity assessment, and quality control.

Physical Property Data

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a crystalline solid and a liquid, respectively. The data for this compound are summarized below.

Data Presentation
Physical PropertyValueConditions
Melting Point50-55 °CNot specified
52 °CNot specified
50-54 °CLiterature value
Boiling Point334.9 °Cat 760 mmHg

Experimental Protocols

The following sections detail standardized laboratory methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound. These protocols are representative of common laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of a pure crystalline solid is typically observed as a sharp transition from solid to liquid over a narrow temperature range.[4] Impurities tend to depress and broaden the melting range.[5]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)[5]

  • Capillary tubes (sealed at one end)[5]

  • This compound, finely powdered[4]

  • Mortar and pestle

  • Spatula

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.[4]

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved.[6]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to accurately measure the temperature of the block.[5]

  • Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C per minute) can be used to get a preliminary estimate.[7]

  • Accurate Determination: For an accurate measurement, begin heating at a slow, controlled rate, approximately 1-2 °C per minute, starting from a temperature about 10-15 °C below the expected melting point.[5][7]

  • Observation: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely. The melting point is reported as the range T₁ - T₂.[6]

  • Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a repeat measurement to ensure accuracy.

Boiling Point Determination (Microscale/Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For small quantities of a substance, a microscale method is often employed.

Objective: To determine the boiling point of this compound at atmospheric pressure.

Apparatus and Materials:

  • Small test tube (e.g., 10 x 75 mm) or a fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[8][9]

  • This compound sample

  • Means to attach the test tube to the thermometer (e.g., rubber band or wire)

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of molten this compound into the small test tube.[10]

  • Apparatus Assembly:

    • Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid sample.[9]

    • Attach the test tube to the thermometer so that the sample is level with the thermometer bulb.[8]

    • Suspend the entire assembly in a heating bath (Thiele tube or aluminum block). Ensure the top of the sample is below the level of the heating medium to ensure uniform heating.[8]

  • Heating: Begin to heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out from the open end.[8]

  • Observation: As the temperature approaches the boiling point, the rate of bubbling will increase, forming a continuous stream.[8]

  • Recording the Boiling Point: When a rapid and continuous stream of bubbles emerges from the capillary, stop the heating. The liquid will begin to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the substance.[8][11] At this point, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Pressure Correction: Record the ambient atmospheric pressure as boiling points are pressure-dependent. The boiling point of 334.9 °C is standardized to 760 mmHg (1 atm).

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound, highlighting the place of physical property determination.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis Reactants Starting Materials (e.g., p-tolualdehyde, phenylmagnesium bromide) Reaction Chemical Reaction (e.g., Grignard Reaction) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Purity Purity Assessment (e.g., HPLC, TLC) Purification->Purity Purified Compound Structure Structural Elucidation (e.g., NMR, IR, MS) Purity->Structure Physical Physical Properties (Melting Point, Boiling Point) Structure->Physical

Caption: Workflow for Synthesis and Characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and analytical characterization of 4-Methylbenzhydrol. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and discusses methods for its stereochemical analysis. Spectroscopic data are summarized, and key structural features are visualized to facilitate a deeper understanding of this molecule.

Introduction

This compound, also known as (4-methylphenyl)(phenyl)methanol, is a secondary alcohol that serves as a versatile intermediate in organic synthesis.[1][2][3] Its structural motif is present in various pharmacologically active molecules, making it a compound of interest in medicinal chemistry and drug development.[4][5] The presence of a chiral center at the carbinol carbon introduces the element of stereochemistry, with the potential for enantiomers to exhibit different biological activities. This guide provides an in-depth analysis of its molecular structure and stereochemical properties.

Molecular Structure and Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3][6] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₄O[3][7]
Molecular Weight 198.26 g/mol [7]
IUPAC Name (4-methylphenyl)(phenyl)methanol[7]
CAS Number 1517-63-1[7]
Appearance White to light yellow crystalline powder[2][3][6]
Melting Point 52-56 °C
Stereochemistry

The benzylic carbon atom in this compound, which is bonded to a hydroxyl group, a hydrogen atom, a phenyl group, and a 4-methylphenyl (p-tolyl) group, is a stereocenter. Consequently, this compound exists as a pair of enantiomers: (R)-4-Methylbenzhydrol and (S)-4-Methylbenzhydrol.

G C_chiral C* H_chiral H C_chiral->H_chiral OH_group OH C_chiral->OH_group phenyl_group Phenyl C_chiral->phenyl_group tolyl_group 4-Methylphenyl C_chiral->tolyl_group R_enantiomer (R)-4-Methylbenzhydrol C_chiral->R_enantiomer S_enantiomer (S)-4-Methylbenzhydrol C_chiral->S_enantiomer

Figure 1: Chiral center of this compound leading to two enantiomers.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 4-methylbenzaldehyde (B123495) and phenylmagnesium bromide.

G start Start reagents Prepare Phenylmagnesium Bromide (Grignard Reagent) start->reagents reaction React Grignard Reagent with 4-Methylbenzaldehyde in anhydrous THF at 0°C reagents->reaction quench Quench with saturated aqueous NH4Cl solution reaction->quench extraction Extract with diethyl ether quench->extraction wash Wash organic layer with brine and dry over Na2SO4 extraction->wash evaporation Evaporate solvent under reduced pressure wash->evaporation purification Purify by recrystallization evaporation->purification end End purification->end

Figure 2: Workflow for the synthesis of this compound.

Materials:

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start, gently warm the flask. Once the reaction initiates (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8][9][10][11]

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-methylbenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.[13][14]

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • To the hot solution, add water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.[15][16]

  • Dry the crystals under vacuum.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.40 - 7.20mAromatic protons
5.76sCH-OH
2.34sCH₃
2.1 (variable)br sOH
¹³C NMR Chemical Shift (δ, ppm) Assignment
143.9C (aromatic, C-CH)
141.1C (aromatic, C-CH₃)
137.2C (aromatic, C-ipso)
129.2CH (aromatic)
128.5CH (aromatic)
127.5CH (aromatic)
126.5CH (aromatic)
75.9CH-OH
21.2CH₃

Note: NMR data is typically recorded in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and temperature.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/z Relative Intensity Assignment
198Moderate[M]⁺ (Molecular Ion)
183Moderate[M - CH₃]⁺
165Strong[M - H₂O - H]⁺
119Strong[C₉H₁₁]⁺ (p-methylbenzyl cation)
105Strong[C₇H₅O]⁺ (benzoyl cation)
91Strong[C₇H₇]⁺ (tropylium cation)
77Moderate[C₆H₅]⁺ (phenyl cation)

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
3500-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
3000-2850MediumC-H stretch (aliphatic)
1605, 1495, 1450Medium-StrongC=C stretch (aromatic)
1200-1000StrongC-O stretch (secondary alcohol)
820StrongC-H bend (p-disubstituted benzene)
750, 700StrongC-H bend (monosubstituted benzene)

Note: IR spectra of solid samples are typically recorded as KBr pellets or Nujol mulls.

Stereochemistry and Enantiomeric Separation

The presence of a stereocenter necessitates methods for the separation and analysis of the (R) and (S) enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

G racemic_mixture Racemic this compound hplc_system Chiral HPLC System (Chiral Stationary Phase) racemic_mixture->hplc_system separation Differential Interaction with CSP hplc_system->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R enantiomer_S (S)-Enantiomer separation->enantiomer_S

Figure 3: General principle of chiral HPLC separation.
Chiral HPLC Method Development (General Approach)

While a specific, validated method for this compound is not widely published, a general strategy for developing a chiral HPLC separation method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating the enantiomers of benzhydrol derivatives.[12][17][18][19]

Suggested Starting Conditions:

  • Column: A column with a chiral stationary phase such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The ratio of the solvents would need to be optimized to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., ~220 nm).

Crystallographic Data

A search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases did not yield any specific crystallographic data for this compound.[1] Therefore, information regarding its crystal system, space group, and unit cell dimensions is not currently available in the public domain. However, crystal structures of related benzhydrol and substituted benzophenone (B1666685) derivatives have been reported, which can provide some insight into the potential solid-state packing and intermolecular interactions of this compound.[20][21][22]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and stereochemistry of this compound. The provided experimental protocols for synthesis and purification, along with the summarized spectroscopic data, offer a practical resource for researchers. While specific crystallographic and a validated chiral HPLC method are not publicly available, the general approaches outlined provide a solid foundation for further investigation and method development. This information is intended to support the ongoing research and development efforts involving this important chemical intermediate.

References

The Versatile Role of 4-Methylbenzhydrol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbenzhydrol, a diarylmethanol derivative, is a versatile building block and synthetic intermediate with significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its strategic importance lies in its utility as a precursor to a variety of functionalized molecules, including active pharmaceutical ingredients (APIs) and as a foundational component for protective group strategies. This technical guide provides an in-depth exploration of the core applications of this compound, featuring detailed experimental protocols, quantitative data, and mechanistic representations to support researchers in leveraging this valuable compound in their synthetic endeavors.

Introduction

This compound, also known as (4-methylphenyl)(phenyl)methanol, is a secondary alcohol characterized by the presence of both a phenyl and a p-tolyl group attached to a hydroxyl-bearing carbon.[1][2] This structure imparts a unique combination of reactivity and steric properties that are advantageous in various synthetic transformations. The hydroxyl group can be readily functionalized, and the benzylic nature of the carbon-oxygen bond allows for facile cleavage under specific conditions, making it a candidate for use in protecting group strategies. This guide will detail its primary applications, including its role as a key intermediate in the synthesis of pharmaceutical scaffolds and its utility in fundamental organic reactions.

Core Applications in Organic Synthesis

The utility of this compound in organic synthesis is multifaceted, ranging from its use as a precursor for pharmacologically active compounds to its role in fundamental chemical transformations.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

This compound serves as a crucial starting material or intermediate in the synthesis of several classes of bioactive molecules.

Tropane (B1204802) alkaloids and their synthetic analogs are an important class of compounds, some of which act as dopamine (B1211576) transporter inhibitors.[3] this compound is a key precursor for the synthesis of certain tropane analogs.[3][4] The synthesis typically involves the conversion of this compound to a corresponding halide, which is then used to alkylate a tropane scaffold.

N-benzhydrylpiperazine derivatives are a known class of N-type calcium channel blockers, which are therapeutic targets for chronic pain. This compound is a key building block for the synthesis of these compounds. For instance, N-methyl-N'-(4-methylbenzhydryl)piperazine can be synthesized from 4-methylbenzhydryl chloride, a direct derivative of this compound.[5]

Use as a Protecting Group

The 4-methylbenzhydryl (Mbh) group, derived from this compound, is utilized as a protecting group, particularly in solid-phase peptide synthesis. The 4-methylbenzhydrylamine (B1223480) (MBHA) resin is a well-established solid support for the synthesis of C-terminal peptide amides.[6] The cleavage of the peptide from the resin is typically achieved under strong acidic conditions.

Logical Workflow for Solid-Phase Peptide Synthesis using MBHA Resin

Resin 4-Methylbenzhydrylamine (MBHA) Resin Coupling Fmoc-Amino Acid Coupling Resin->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Repeat Repeat Coupling and Deprotection Cycles Deprotection->Repeat for subsequent amino acids Repeat->Coupling Cleavage Cleavage from Resin (e.g., HF or TFMSA) Repeat->Cleavage after final cycle PeptideAmide C-terminal Peptide Amide Cleavage->PeptideAmide

Caption: Workflow for solid-phase peptide synthesis on MBHA resin.

Fundamental Organic Transformations

This compound undergoes a variety of standard organic reactions, making it a versatile substrate for synthetic chemists.

The oxidation of this compound to its corresponding ketone, 4-methylbenzophenone, is a common and important transformation.[1][7] 4-Methylbenzophenone is a valuable intermediate in its own right, used in photochemistry and as a building block for other molecules. This oxidation can be achieved using various oxidizing agents, including chromium(VI) reagents.[1]

Reaction Scheme: Oxidation of this compound

sub This compound prod 4-Methylbenzophenone sub->prod Oxidation reag Oxidizing Agent (e.g., 4-MPDC) reag->prod

Caption: Oxidation of this compound to 4-Methylbenzophenone.

The hydroxyl group of this compound can be converted into an ether linkage.[8] This reaction is typically performed by deprotonating the alcohol with a base to form an alkoxide, followed by reaction with an alkyl halide. The formation of 4-methylbenzhydryl ethers is influenced by the electronic properties of the benzhydrol system, with electron-donating groups on the aromatic rings facilitating the reaction.[8]

Esterification of this compound can be accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides.[2][9][10][11] The reaction with acid chlorides is often rapid and efficient, while the reaction with carboxylic acids typically requires an acid catalyst.

Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Synthesis of 4-Methylbenzhydryl Chloride

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-methylbenzhydryl chloride.

Synthesis of N-methyl-N'-(4-methylbenzhydryl)piperazine

Materials:

  • 4-Methylbenzhydryl chloride

  • N-methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of 4-methylbenzhydryl chloride (1.0 eq) in anhydrous DMF, add N-methylpiperazine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield N-methyl-N'-(4-methylbenzhydryl)piperazine.[5]

Oxidation of this compound to 4-Methylbenzophenone

Materials:

  • This compound

  • 4-Methyl Pyridinium Dichromate (4-MPDC)

  • Acetic acid

  • Perchloric acid

Procedure (based on kinetic study conditions):

  • Prepare a solution of this compound in a mixture of acetic acid and water.

  • In a separate container, prepare a solution of 4-Methyl Pyridinium Dichromate (4-MPDC) in the same solvent mixture.

  • Initiate the reaction by mixing the two solutions in the presence of a catalytic amount of perchloric acid at a constant temperature (e.g., 303 K).

  • Monitor the progress of the reaction spectrophotometrically.

  • After the reaction is complete, neutralize the solution with aqueous sodium bicarbonate and extract the product with diethyl ether.

  • Wash the ether layer and dry it. Evaporation of the solvent will yield 4-methylbenzophenone, which can be further purified by recrystallization.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1517-63-1[2]
Molecular FormulaC₁₄H₁₄O[2]
Molecular Weight198.26 g/mol [12]
Melting Point52-54 °C
AppearanceWhite to off-white crystalline powder[2]

Table 2: Representative Reaction Yields

ReactionProductReagentsYieldReference
Etherification of 4,4'-dimethylbenzhydrol (B1296281) with 1-propanol4,4'-dimethylbenzhydryl-1-propyl etherMicrowave, proto-ionic liquid100% conversion[8]
Etherification of 4,4'-dimethylbenzhydrol with 2-propanol4,4'-dimethylbenzhydryl-2-propyl etherMicrowave, proto-ionic liquid100% conversion[8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its utility as a precursor to important pharmaceutical scaffolds, such as those found in tropane analogs and N-type calcium channel blockers, highlights its significance in drug discovery and development. Furthermore, its application in fundamental organic transformations and as a component of protecting group strategies underscores its broad applicability. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this compound in a variety of synthetic contexts, empowering researchers to explore its full potential in the creation of novel and complex molecules.

References

4-Methylbenzhydrol: A Keystone Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

4-Methylbenzhydrol, a versatile aromatic alcohol, serves as a critical starting material and key intermediate in the synthesis of a diverse range of pharmaceutical compounds. Its unique structural motif, featuring a diphenylmethanol (B121723) core with a para-methyl substituent, provides a scaffold that is readily functionalized to produce molecules with significant therapeutic activity. This technical guide explores the pivotal role of this compound as a precursor, detailing the synthesis of prominent pharmaceutical agents, providing in-depth experimental protocols, and elucidating the signaling pathways of the resulting drugs. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical and Physical Properties of this compound

This compound, also known as (4-methylphenyl)(phenyl)methanol, is a white to off-white crystalline solid. A summary of its key chemical and physical properties is provided in the table below.

PropertyValue
Molecular Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol
CAS Number 1517-63-1
Melting Point 52-54 °C
Boiling Point 323.5 °C at 760 mmHg
Appearance White to off-white crystalline powder
Solubility Insoluble in water, soluble in organic solvents like ethanol, ether, and chloroform.

Pharmaceutical Applications and Synthesis

This compound and its chlorinated analog, 4-chlorobenzhydrol, are instrumental in the synthesis of several classes of pharmaceutical compounds, most notably antihistamines. The benzhydryl moiety is a common feature in many first-generation H1 receptor antagonists.

Synthesis of Meclizine

Meclizine is a first-generation antihistamine used to treat motion sickness and vertigo. The synthesis of Meclizine involves the key intermediate 1-(4-chlorobenzhydryl)piperazine, which is synthesized from a 4-chlorobenzhydryl precursor.

Synthesis Pathway for Meclizine:

Meclizine_Synthesis cluster_0 Step 1: Synthesis of 1-(4-chlorobenzhydryl)piperazine cluster_1 Step 2: Synthesis of Meclizine 4-chlorobenzhydryl_chloride 4-chlorobenzhydryl chloride intermediate 1-(4-chlorobenzhydryl)piperazine 4-chlorobenzhydryl_chloride->intermediate Toluene, KI, DMF Reflux piperazine Piperazine piperazine->intermediate meclizine Meclizine intermediate->meclizine Alkylation m_methylbenzyl_chloride m-methylbenzyl chloride m_methylbenzyl_chloride->meclizine Clemastine_Synthesis cluster_0 Step 1: Preparation of Chloroethylpyrrolidine cluster_1 Step 2: Williamson Ether Synthesis L-proline L-Proline intermediate_1 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid L-proline->intermediate_1 THF, Reflux chloroacetyl_chloride Chloroacetyl chloride chloroacetyl_chloride->intermediate_1 pyrrolidine_derivative 2-(2-chloroethyl)-1-methylpyrrolidine intermediate_1->pyrrolidine_derivative Reduction & Conversion clemastine Clemastine pyrrolidine_derivative->clemastine Sodium Amide, Toluene 80°C benzhydrol_derivative 1-(4-chlorophenyl)-1-phenylethanol benzhydrol_derivative->clemastine H1_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Meclizine_Clemastine Meclizine / Clemastine (Antagonist) Meclizine_Clemastine->H1R Blocks Binding Ca2 Ca²⁺ release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Phosphorylates targets DAT_Mechanism cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Membrane cluster_2 Presynaptic Neuron Cytosol Dopamine_ext Dopamine DAT Dopamine Transporter (DAT) Dopamine_ext->DAT Binds Dopamine_int Dopamine DAT->Dopamine_int Translocates Tropane_Analog Tropane Analog (Inhibitor) Tropane_Analog->DAT Blocks Translocation

The Biological Versatility of 4-Methylbenzhydrol and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydrol, a diphenylmethanol (B121723) derivative, and its related compounds have garnered interest in medicinal chemistry due to their structural similarity to a variety of biologically active molecules. The benzhydryl moiety serves as a key pharmacophore in numerous compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the reported biological activities of this compound and its derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in this area.

Antimicrobial Activity

The antimicrobial properties of methyl-substituted benzhydrols have been investigated, revealing structure-dependent activity. While some derivatives exhibit inhibitory effects against various microorganisms, this compound itself has been reported to lack antimicrobial activity.

A study investigating mono- and di-methyl substituted benzhydrols and benzophenones found that para-methylbenzhydrol (this compound) and ortho-methylbenzhydrol showed no antimicrobial activity against a panel of thirteen bacteria and two yeasts[1][2]. In contrast, the meta-methylbenzhydrol derivative did exhibit some inhibitory activity[1]. Furthermore, para-dimethylbenzyhydrol demonstrated broad-spectrum antimicrobial activity, suggesting that the position and number of methyl groups significantly influence the antimicrobial potential of the benzhydrol scaffold[1][2].

Table 1: Qualitative Antimicrobial Activity of Methyl-Substituted Benzhydrols

CompoundAntimicrobial Activity
ortho-MethylbenzhydrolInactive[1][2]
meta-MethylbenzhydrolActive against two bacterial strains[1]
para-MethylbenzhydrolInactive[1][2]
para-DimethylbenzyhydrolActive against eight microbial strains[1]
Experimental Protocol: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is a standard preliminary assay to screen for antimicrobial activity.

Workflow for Agar Well Diffusion Assay

Caption: General workflow for the agar well diffusion antimicrobial susceptibility test.

Methodology:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared and sterilized.

  • Plate Preparation: The molten agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile broth.

  • Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile swab.

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar using a cork borer.

  • Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO), a positive control (a known antibiotic), and a negative control (the solvent) are added to separate wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

While direct quantitative data on the anticancer activity of this compound is limited in the reviewed literature, studies on related benzhydrol derivatives suggest that this structural class holds potential for the development of novel antiproliferative agents.

One study explored the structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (B1210297) (ACA) and found that these compounds had inhibitory effects on the growth of multiple myeloma cells by inactivating the NF-κB pathway[3]. Another study synthesized benzhydrol analogues based on ACA and evaluated their antiproliferative effects on breast cancer cell lines, with some compounds demonstrating significant activity[4].

The cytotoxic activities of various other derivatives containing different core structures have been reported with their IC50 values against several cancer cell lines. Although not direct derivatives of this compound, these provide a broader context for the potential of related chemical scaffolds in cancer research.

Table 2: Anticancer Activity of Selected Benzhydrol and Other Derivatives

Compound ClassCell LineIC50 (µM)Reference
Benzhydrol analogue 3bMDA-MB-2311.19 ± 0.78 (72h)[5]
Benzhydrol analogue 3eMCF-75.5 (approx.)[4]
Benzhydrol analogue 3fMDA-MB-2317.0 (approx.)[4]
Thiobarbiturate-based s-triazine hydrazoneHCT-1161.9 ± 0.4 (µg/mL)[6]
5-methyl-1,3-benzenediol derivativeMCF-71.2 (µg/mL)[7]
Benzoylhydrazone derivative (TMHA37)HepG22.33 ± 0.14[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

Caption: A simplified workflow of the MTT assay for determining cell viability.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its direct derivatives has not been extensively reported. However, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, is a known target for some benzhydrol-related structures. The inactivation of the NF-κB pathway by benzhydrol derivatives suggests a potential mechanism for their anti-inflammatory and anticancer effects.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a crucial mediator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes.

Canonical NF-κB Signaling Pathway

Caption: Overview of the canonical NF-κB signaling pathway in inflammation.

Table 3: Anti-inflammatory Activity of Selected Derivatives

Compound ClassAssayIC50Reference
Indolizine derivative 4eCOX-2 Inhibition6.71 µM[9][10][11]
Oxindole (B195798) derivative 4hCOX-2 Inhibition0.0533 µM[12]
Oxindole derivative 4h5-LOX Inhibition0.4195 µM[12]
Chrysanthemi indici Flos ExtractCOX-2 Inhibition1.06 ± 0.01 µg/mL[13]
Chrysanthemi indici Flos ExtractHyaluronidase Inhibition12.22 ± 0.39 µg/mL[13]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The Griess assay is a common method to measure the production of nitric oxide (NO), a key inflammatory mediator, by cells.

Methodology:

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate and treated with the test compounds for a certain period. Subsequently, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). In the presence of nitrite (B80452) (a stable product of NO), a pink-colored azo compound is formed.

  • Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition by the test compounds is then calculated.

Conclusion

This compound and its derivatives represent a class of compounds with potential for diverse biological applications. While this compound itself appears to be biologically inactive in the contexts explored, its structural isomers and other derivatives have demonstrated notable antimicrobial, anticancer, and anti-inflammatory properties. The data presented in this guide highlights the importance of structure-activity relationship studies in optimizing the biological effects of the benzhydrol scaffold. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further investigate the therapeutic potential of this chemical class. Future studies should focus on synthesizing and systematically evaluating a broader range of this compound derivatives to identify lead compounds with potent and selective biological activities.

References

4-Methylbenzhydrol's role in the synthesis of tropane analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of 4-Methylbenzhydrol in the Synthesis of Novel Tropane (B1204802) Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a strategic approach to the synthesis of novel tropane analogs, leveraging this compound as a key starting material. Tropane alkaloids and their synthetic derivatives represent a critical class of compounds in pharmacology, primarily for their interaction with monoamine transporters. Benztropine (B127874) and its analogs, characterized by a 3α-diphenylmethoxy moiety, are particularly significant for their high affinity and selectivity as dopamine (B1211576) transporter (DAT) ligands.[1][2] These compounds are valuable tools in neuroscience research and hold potential for the development of therapeutics for conditions such as cocaine addiction and Parkinson's disease.[3][4]

This document presents a proposed synthetic pathway for a novel benztropine analog, 3α-((4-methylphenyl)(phenyl)methoxy)tropane, originating from this compound. The methodologies are based on established and analogous chemical transformations, providing a robust framework for the synthesis and future investigation of this new compound.

Proposed Synthetic Pathway

The synthesis of the target tropane analog from this compound is envisioned as a two-step process. The initial step involves the conversion of this compound into a more reactive intermediate, 4-methylbenzhydryl bromide. This is followed by the etherification of tropine (B42219) with the synthesized bromide to yield the final product.

Step 1: Synthesis of 4-Methylbenzhydryl Bromide

The conversion of this compound to 4-methylbenzhydryl bromide is a crucial activation step. This transformation can be efficiently achieved using a suitable brominating agent, such as phosphorus tribromide, in an appropriate organic solvent.[5] The hydroxyl group of the alcohol is converted into a good leaving group, facilitating the subsequent nucleophilic substitution reaction.

Step 2: Synthesis of 3α-((4-methylphenyl)(phenyl)methoxy)tropane

The core of the proposed synthesis is the formation of the ether linkage between the tropane scaffold and the 4-methylbenzhydryl moiety. This is accomplished via a Williamson ether synthesis, where the alkoxide of tropine acts as a nucleophile, displacing the bromide from 4-methylbenzhydryl bromide. Tropine can be deprotonated using a strong base like sodium hydride to form the reactive tropinoxide.

Data Presentation

The following tables summarize the key information regarding the synthesized compounds and a comparison of the binding affinities of related benztropine analogs.

Table 1: Properties of the Proposed Tropane Analog

PropertyValue
Compound Name 3α-((4-methylphenyl)(phenyl)methoxy)tropane
Molecular Formula C22H27NO
Molecular Weight 321.46 g/mol
Structure (Structure to be inserted)
Proposed Application Selective Dopamine Transporter (DAT) Ligand

Table 2: In Vitro Binding Affinities (Ki, nM) of Representative Benztropine Analogs at Monoamine Transporters

CompoundDAT Affinity (Ki, nM)SERT Affinity (Ki, nM)NET Affinity (Ki, nM)Reference
Benztropine (BZT)15 - 964--[6]
3α-[Bis-(4-fluorophenyl)methoxy]tropane (AHN 1-055)11.6376457[7]
N-allyl-3α-[bis(4'-fluorophenyl)methoxy]-tropane1132604810[8]
N-(n-butyl)-3α-[bis(4'-fluorophenyl)methoxy]-tropane8.5--[8]
GA 1-6929.246007350[9]
GA 2-995.5911301420[9]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of the target tropane analog, based on established chemical literature.

Protocol 1: Synthesis of 4-Methylbenzhydryl Bromide
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of phosphorus tribromide (0.4 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylbenzhydryl bromide. The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of 3α-((4-methylphenyl)(phenyl)methoxy)tropane
  • Formation of Tropinoxide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF). Add a solution of tropine (1.0 eq) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Etherification: Cool the resulting tropinoxide solution back to 0 °C. Add a solution of 4-methylbenzhydryl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 12-18 hours. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (B1210297) (3 x volumes). Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3α-((4-methylphenyl)(phenyl)methoxy)tropane.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start This compound Intermediate 4-Methylbenzhydryl Bromide Start->Intermediate Bromination FinalProduct 3α-((4-methylphenyl)(phenyl)methoxy)tropane Intermediate->FinalProduct Etherification Reagent1 PBr3 Reagent1->Intermediate Tropine Tropine Tropine->FinalProduct Base NaH

Caption: Proposed two-step synthesis of a novel tropane analog from this compound.

Mechanism of Action at the Dopamine Transporter

DAT_Inhibition cluster_neuron Presynaptic Dopaminergic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_released Dopamine (DA) Dopamine_vesicle->Dopamine_released Release DAT Dopamine Transporter (DAT) Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->DAT DA Reuptake Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor DA Binding & Signal Transduction Tropane_Analog 3α-((4-methylphenyl)(phenyl)methoxy)tropane Tropane_Analog->DAT Inhibition

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents 4-Methylbenzhydrol as a chemical intermediate for the synthesis of pharmacologically active molecules.[1][2][3][4] However, as of the current date, there is a notable absence of published research detailing a specific, intrinsic mechanism of action for this compound itself. This guide, therefore, focuses on its established role as a synthetic precursor and the mechanisms of the biologically active compounds derived from it. The potential biological targets discussed are inferred from the applications of its derivatives.

Executive Summary

This compound, also known as (4-methylphenyl)(phenyl)methanol, is a benzhydrol derivative primarily utilized in medicinal chemistry and pharmaceutical development as a structural scaffold or intermediate.[1][5] Its significance lies in its application for synthesizing tropane (B1204802) analogs that target the dopamine (B1211576) transporter (DAT) and diphenylpiperazine derivatives that act as N-type calcium channel inhibitors.[1][3] Direct evidence for this compound's own pharmacological activity and mechanism of action is not available in current scientific literature.[2] This document synthesizes the available information on its chemical properties, its role in synthesis, and the mechanisms of the active compounds it is used to create.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 1517-63-1[1][4][6]
Molecular Formula C₁₄H₁₄O[1][4][6]
Molecular Weight 198.26 g/mol [1][4][6]
Appearance White to off-white powder or crystal[1][2]
Melting Point 50-54 °C[1][7]
Boiling Point 295.58 °C (estimate)[7]
Flash Point >230 °F (>110 °C)[7]
pKa 13.68 ± 0.20 (Predicted)[2]
Solubility Slightly soluble in water; more soluble in organic solvents like ethanol (B145695) and ether.[5]

Synthetic Utility in Drug Development

The primary role of this compound is as a key intermediate in the synthesis of more complex, pharmacologically active molecules. Its benzhydryl (diphenylmethyl) moiety is a common structural feature in various central nervous system (CNS) active compounds.

G cluster_0 Synthetic Pathway cluster_1 Pharmacological Target 4_Methylbenzhydrol This compound Tropane_Analogs Tropane Analogs 4_Methylbenzhydrol->Tropane_Analogs Synthesis Diphenylpiperazine_Derivatives Diphenylpiperazine Derivatives 4_Methylbenzhydrol->Diphenylpiperazine_Derivatives Synthesis DAT Dopamine Transporter (DAT) Tropane_Analogs->DAT Inhibition N_type_Ca_Channel N-type Calcium Channel Diphenylpiperazine_Derivatives->N_type_Ca_Channel Inhibition

Synthetic utility of this compound.

This compound is used in the synthesis of tropane analogs designed to inhibit the dopamine transporter.[1][3][4] The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[8][9][10] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the action of various stimulants and antidepressants.

The compound also serves as a precursor in Structure-Activity Relationship (SAR) studies for diphenylpiperazine N-type calcium channel inhibitors.[1] These channels are crucial for neurotransmitter release at nerve terminals. Blocking them can modulate neuronal excitability and is a therapeutic strategy for conditions like chronic pain.[1]

Inferred Mechanisms of Action of Derivatives

While this compound itself is not characterized as an active agent, the compounds synthesized from it have well-defined mechanisms.

The tropane analogs derived from this compound are designed to bind to the dopamine transporter, blocking its function.

cluster_pathway Dopamine Reuptake Pathway Dopamine_Vesicle Dopamine Vesicle Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Postsynaptic_Neuron Postsynaptic Neuron Tropane_Analog Tropane Analog (Derivative) Tropane_Analog->DAT Blocks cluster_workflow Presynaptic Neurotransmitter Release Action_Potential Action Potential Arrives Depolarization Membrane Depolarization Action_Potential->Depolarization Ca_Channel_Open N-type Ca²⁺ Channel Opens Depolarization->Ca_Channel_Open Ca_Influx Ca²⁺ Influx Ca_Channel_Open->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Diphenylpiperazine Diphenylpiperazine Derivative Diphenylpiperazine->Ca_Channel_Open Blocks

References

Safety and Handling of 4-Methylbenzhydrol: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Methylbenzhydrol (CAS No. 1517-63-1) in a laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the necessary precautions. This document is intended for professionals trained in handling chemical substances and should be used in conjunction with established institutional safety protocols.

Hazard Identification and Classification

This compound is a white to off-white crystalline solid.[1][2] While some safety data sheets may classify it as non-hazardous, the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, as reported on PubChem, indicates that it should be handled with care due to its potential irritant properties.[3]

The Globally Harmonized System (GHS) classification for this compound, based on notifications to the ECHA C&L Inventory, is as follows:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning[3]

Pictogram: [3]

  • alt text

It is crucial for laboratory personnel to be aware of these potential hazards and to implement the appropriate safety measures outlined in this guide.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. Below is a summary of the available data for this compound.

PropertyValueReference
Molecular Formula C₁₄H₁₄O[3]
Molecular Weight 198.26 g/mol [3]
Appearance White to off-white crystalline powder/solid[1][2]
Melting Point 50-54 °C[4]
pKa 13.68 ± 0.20 (Predicted)[1]
Solubility Sparingly soluble in water; soluble in organic solvents.[1][2]
Stability Stable under normal temperatures and pressures.[1]

Toxicological Information

There is limited publicly available quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values. The primary toxicological concerns are related to its irritant properties as indicated by the GHS classification.[3] In the absence of specific toxicity data, it is prudent to treat this compound with a high degree of caution and to minimize all routes of exposure.

Experimental Protocols

Adherence to detailed experimental protocols is essential for the safe handling of this compound. The following procedures are based on best practices for handling crystalline organic compounds.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following is a general guideline:

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Not typically required if handled in a well-ventilated area or a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
General Handling and Storage
  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust.

    • Avoid direct contact with skin and eyes.

    • Minimize dust generation during handling (e.g., when weighing or transferring the solid).

    • Use appropriate tools (spatulas, scoops) for transferring the solid.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.

Spill Cleanup Procedure for Solid this compound

In the event of a spill, follow these procedures:

  • Notification: Alert others in the immediate vicinity of the spill.

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the area.

  • PPE: Don the appropriate personal protective equipment as outlined in section 4.1.

  • Containment: Prevent the spread of the solid.

  • Cleanup:

    • Carefully scoop or sweep up the spilled solid material, taking care not to create airborne dust.[5][6]

    • Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[6][7]

    • Wipe the spill area with a wet cloth or paper towel to remove any remaining residue.[5][6]

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Decontamination: Decontaminate the area and any equipment used for cleanup with soap and water.

  • Waste Disposal: Dispose of the hazardous waste according to institutional and local regulations.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

SafeHandlingWorkflow A Receipt of This compound B Log Chemical in Inventory System A->B C Store in Designated Cool, Dry, Ventilated Area B->C D Pre-Use Risk Assessment C->D E Don Appropriate PPE (Goggles, Gloves, Lab Coat) D->E F Handle in Ventilated Area (Fume Hood) E->F G Weighing and Transfer F->G Spill Spill Occurs F->Spill H Experimental Use G->H G->Spill I Decontaminate Work Area & Equipment H->I K Waste Segregation (Solid & Contaminated Materials) H->K H->Spill J Return to Storage I->J L Label Hazardous Waste K->L M Store Waste in Designated Area L->M N Dispose of Waste via Certified Vendor M->N SpillProc Follow Spill Cleanup Protocol Spill->SpillProc SpillProc->K Collect Spill Waste

Caption: Logical workflow for the safe handling of this compound in the laboratory.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all laboratory personnel read and understand this information, as well as their institution's specific safety policies, before working with this chemical.

References

A Technical Guide to 4-Methylbenzhydrol: Commercial Availability, Purity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Methylbenzhydrol (CAS No. 1517-63-1), a key chemical intermediate. This document details its commercial availability, typical purity levels, and outlines detailed experimental protocols for its synthesis, purification, and analytical characterization.

Commercial Suppliers and Purity Levels

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available product is typically high, generally ranging from 97% to over 98%. The most common analytical techniques cited by suppliers for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent suppliers and their stated purity levels.

SupplierStated PurityAnalytical Method
TCI America>98.0%GC
Fisher Scientific≥98.0%GC
CP Lab Safetymin 98%Not Specified
Apollo Scientific97%Not Specified
CymitQuimica>98.0%GC
Santa Cruz BiotechnologyNot SpecifiedRefer to Certificate of Analysis

Synthesis of this compound

This compound can be synthesized through two primary routes: the Grignard reaction and the reduction of a corresponding ketone.

Grignard Reaction Protocol

This method involves the reaction of a Grignard reagent, phenylmagnesium bromide, with p-tolualdehyde.

Reaction Scheme:

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a crystal of iodine to initiate the reaction. A solution of bromobenzene (B47551) (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming and maintained at a gentle reflux.

  • Reaction with Aldehyde: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of p-tolualdehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Reduction of 4-Methylbenzophenone (B132839) Protocol

This method involves the reduction of 4-methylbenzophenone using a reducing agent such as sodium borohydride (B1222165).[1][2][3]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzophenone (1.0 equivalent) in methanol (B129727) or ethanol.[1][2]

  • Addition of Reducing Agent: A solution of sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise to the stirred solution of the ketone at room temperature.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent such as ethyl acetate (B1210297). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.[1]

Purification of this compound

Recrystallization is a common and effective method for the purification of crude this compound.[4][5][6] The choice of solvent is critical for obtaining high purity crystals.

Experimental Protocol for Recrystallization:

  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for benzhydrol derivatives include ethanol-water, or a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent like ethyl acetate or acetone.[5]

  • Dissolution: The crude this compound is dissolved in a minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly boiled. The charcoal is then removed by hot filtration.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried in a vacuum oven.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and identifying volatile impurities.

Experimental Protocol:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[7][8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.[8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound and quantify any non-volatile impurities.

Experimental Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically employed.[9]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[9][10] A typical starting condition could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at a wavelength where the analyte has significant absorbance, typically around 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.[1][2]

1H NMR (400 MHz, CDCl3):

  • δ 7.20-7.40 (m, 9H, Ar-H): A complex multiplet corresponding to the nine protons on the two aromatic rings.

  • δ 5.81 (s, 1H, CH-OH): A singlet for the benzylic proton.

  • δ 2.35 (s, 3H, CH3): A singlet for the methyl group protons.

  • δ 2.15 (s, 1H, OH): A broad singlet for the hydroxyl proton, which is exchangeable with D2O.[11]

13C NMR (100 MHz, CDCl3):

  • δ 143.9 (C): Quaternary carbon of the phenyl ring attached to the benzylic carbon.

  • δ 140.9 (C): Quaternary carbon of the tolyl ring attached to the benzylic carbon.

  • δ 137.2 (C): Quaternary carbon of the tolyl ring attached to the methyl group.

  • δ 129.2 (CH): Aromatic carbons of the tolyl ring.

  • δ 128.5 (CH): Aromatic carbons of the phenyl ring.

  • δ 127.4 (CH): Aromatic carbons of the phenyl ring.

  • δ 126.5 (CH): Aromatic carbons of the phenyl and tolyl rings.

  • δ 76.1 (CH-OH): The benzylic carbon.

  • δ 21.2 (CH3): The methyl carbon.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis Grignard_Reagent Prepare Phenylmagnesium Bromide Reaction React with p-Tolualdehyde Grignard_Reagent->Reaction Workup_G Aqueous Work-up Reaction->Workup_G Crude_Product Crude this compound Workup_G->Crude_Product Dissolve Dissolve 4-Methylbenzophenone Reduce Add Sodium Borohydride Dissolve->Reduce Workup_R Aqueous Work-up Reduce->Workup_R Workup_R->Crude_Product Purification Purification by Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Synthesis and Purification Workflow for this compound.

Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Confirmation Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (1H & 13C) Sample->NMR Purity_Data Purity Data & Impurity Profile GCMS->Purity_Data HPLC->Purity_Data Structural_Data Structural Confirmation NMR->Structural_Data

Analytical Workflow for this compound Characterization.

References

The Synthesis and Reactivity of 4-Methylbenzhydrol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydrol, also known as (4-methylphenyl)(phenyl)methanol, is a secondary alcohol that serves as a valuable intermediate in organic synthesis. Its structural motif is found in a variety of compounds, and its hydroxyl functionality allows for a diverse range of chemical transformations. This technical guide provides a comprehensive literature review of the synthesis and key reactions of this compound, presenting detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved. This document is intended to be a practical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis of this compound

The preparation of this compound can be effectively achieved through two primary synthetic routes: the Grignard reaction and the reduction of a corresponding ketone. Both methods offer distinct advantages and are widely employed in laboratory settings.

Grignard Reaction

The Grignard reaction provides a robust method for the formation of the carbon-carbon bond necessary to construct the this compound framework. This involves the reaction of a Grignard reagent, typically p-tolylmagnesium bromide, with benzaldehyde (B42025).

Experimental Protocol: Grignard Synthesis of this compound

  • Materials: Magnesium turnings, iodine crystal (optional, as an activator), 4-bromotoluene (B49008), anhydrous diethyl ether, benzaldehyde, hydrochloric acid (e.g., 1 M).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. A crystal of iodine can be added to activate the magnesium.

    • Prepare a solution of 4-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle warming or the presence of the iodine crystal.

    • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent (p-tolylmagnesium bromide).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Prepare a solution of benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid, while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Reduction of 4-Methylbenzophenone (B132839)

An alternative and often high-yielding route to this compound is the reduction of the corresponding ketone, 4-methylbenzophenone. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and ease of handling.

Experimental Protocol: Reduction of 4-Methylbenzophenone with Sodium Borohydride

  • Materials: 4-Methylbenzophenone, methanol (B129727) or ethanol, sodium borohydride, water, hydrochloric acid (for workup).

  • Procedure:

    • In a round-bottom flask, dissolve 4-methylbenzophenone in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

    • Acidify the mixture with dilute hydrochloric acid to neutralize the solution.

    • Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude this compound can be purified by recrystallization.[1][2]

Quantitative Data for Synthesis

Synthesis MethodStarting MaterialsReagentsSolventTypical Yield (%)Reference
Grignard Reaction4-Bromotoluene, BenzaldehydeMgDiethyl ether45-50 (average)[3]
Reduction4-MethylbenzophenoneNaBH₄Methanol/Ethanol60-95[1][2][4]

Reactions of this compound

The hydroxyl group of this compound is the primary site of its reactivity, allowing for a variety of transformations including oxidation, esterification, etherification, nucleophilic substitution, and dehydration.

Oxidation to 4-Methylbenzophenone

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 4-methylbenzophenone. Pyridinium (B92312) chlorochromate (PCC) is a mild and selective oxidizing agent suitable for this conversion.[5][6]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • Materials: this compound, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758), Celite or silica (B1680970) gel.

  • Procedure:

    • In a round-bottom flask, suspend PCC in anhydrous dichloromethane.

    • Add a solution of this compound in anhydrous dichloromethane to the stirred suspension.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of Celite or silica gel to remove the chromium byproducts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude 4-methylbenzophenone.

    • The product can be further purified by column chromatography or recrystallization.

Esterification

This compound can undergo esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters.

Experimental Protocol: Fischer Esterification with Acetic Acid

  • Materials: this compound, acetic acid, concentrated sulfuric acid (catalyst), toluene (B28343) or other suitable solvent.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, an excess of acetic acid, and a catalytic amount of concentrated sulfuric acid in toluene.

    • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

    • Cool the reaction mixture and wash it with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting ester by distillation or column chromatography.

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be converted into an ether linkage via the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.[1][2][3][4][7]

Experimental Protocol: Synthesis of 4-Methylbenzhydryl Methyl Ether

  • Materials: this compound, a strong base (e.g., sodium hydride), anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), methyl iodide.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF or DMF.

    • Cool the solution in an ice bath and carefully add a strong base, such as sodium hydride, portion-wise to form the sodium 4-methylbenzhydryloxide.

    • Stir the mixture at room temperature for about 30 minutes.

    • Cool the solution again in an ice bath and add methyl iodide dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by the careful addition of water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ether by column chromatography.

Nucleophilic Substitution (SN1 Reaction)

Being a secondary benzylic alcohol, this compound can undergo nucleophilic substitution reactions, particularly via an SN1 mechanism, due to the stability of the resulting carbocation intermediate. Reaction with hydrobromic acid, for instance, can yield 4-methylbenzhydryl bromide.

Experimental Protocol: Reaction with Hydrobromic Acid

  • Materials: this compound, concentrated hydrobromic acid.

  • Procedure:

    • In a round-bottom flask, place this compound.

    • Add an excess of concentrated hydrobromic acid.

    • Stir the mixture vigorously at room temperature. The reaction may be gently heated to increase the rate.

    • The product, 4-methylbenzhydryl bromide, will often precipitate from the aqueous solution.

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • The crude product can be recrystallized from a suitable solvent.

Dehydration

In the presence of a strong acid catalyst, this compound can be dehydrated to form 4-methyldiphenylmethane (B1265501) (an alkene).

Experimental Protocol: Dehydration with Sulfuric Acid

  • Materials: this compound, concentrated sulfuric acid or phosphoric acid.

  • Procedure:

    • In a distillation apparatus, place this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid.[7]

    • Heat the mixture. The product, 4-methyldiphenylmethane, will distill over as it is formed, along with water.

    • Collect the distillate in a receiving flask.

    • Separate the organic layer from the aqueous layer in the distillate.

    • Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove any residual acid.

    • Dry the organic layer over anhydrous calcium chloride and purify by distillation.

Visualizing the Chemical Pathways

The synthesis and key reactions of this compound can be visualized through the following diagrams generated using Graphviz.

Synthesis_of_4_Methylbenzhydrol cluster_grignard Grignard Reaction cluster_reduction Reduction 4-Bromotoluene 4-Bromotoluene p-Tolylmagnesium bromide p-Tolylmagnesium bromide 4-Bromotoluene->p-Tolylmagnesium bromide Mg, Et2O This compound This compound p-Tolylmagnesium bromide->this compound 1. Benzaldehyde 2. H3O+ 4-Methylbenzophenone 4-Methylbenzophenone 4-Methylbenzophenone->this compound NaBH4, MeOH

Caption: Synthesis routes to this compound.

Reactions_of_4_Methylbenzhydrol This compound This compound 4-Methylbenzophenone 4-Methylbenzophenone This compound->4-Methylbenzophenone PCC, CH2Cl2 4-Methylbenzhydryl Acetate 4-Methylbenzhydryl Acetate This compound->4-Methylbenzhydryl Acetate CH3COOH, H+ 4-Methylbenzhydryl Methyl Ether 4-Methylbenzhydryl Methyl Ether This compound->4-Methylbenzhydryl Methyl Ether 1. NaH 2. CH3I 4-Methylbenzhydryl Bromide 4-Methylbenzhydryl Bromide This compound->4-Methylbenzhydryl Bromide HBr 4-Methyldiphenylmethane 4-Methyldiphenylmethane This compound->4-Methyldiphenylmethane H2SO4, heat

Caption: Key reactions of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Spectroscopic DataCharacteristic Features
¹H NMR Aromatic protons (multiplet), methine proton (singlet or doublet), methyl protons (singlet), hydroxyl proton (broad singlet).
¹³C NMR Aromatic carbons, methine carbon, methyl carbon.
IR Spectroscopy Broad O-H stretch (alcohol), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic), C-O stretch.

Conclusion

This compound is a versatile synthetic intermediate that can be prepared through reliable and high-yielding methods such as the Grignard reaction and ketone reduction. Its hydroxyl group provides a reactive handle for a multitude of chemical transformations, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. The detailed protocols and data presented in this guide offer a practical resource for chemists to effectively utilize this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methylbenzhydrol from 4-Methylbenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-Methylbenzhydrol via the reduction of 4-methylbenzophenone (B132839). The primary method detailed herein utilizes sodium borohydride (B1222165) as the reducing agent, a common and effective reagent for the conversion of ketones to secondary alcohols. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and safety precautions. Additionally, purification techniques, including recrystallization and column chromatography, are described to ensure the isolation of a high-purity product suitable for further applications in research and drug development.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various organic molecules. The reduction of the corresponding ketone, 4-methylbenzophenone, is a fundamental and widely used transformation in organic synthesis. This process involves the conversion of a carbonyl group to a hydroxyl group. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Due to its milder reactivity and greater functional group tolerance, sodium borohydride is often the preferred reagent for this type of transformation, allowing for the selective reduction of aldehydes and ketones.

Chemical Reaction

The synthesis of this compound from 4-methylbenzophenone is a straightforward reduction reaction. The general transformation is depicted below:

Figure 1. General reaction scheme for the reduction of 4-methylbenzophenone to this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 4-methylbenzophenone using sodium borohydride. The data is based on a typical laboratory-scale synthesis and may be scaled accordingly.

ParameterValueNotes
Reactants
4-Methylbenzophenone1.0 eqStarting material
Sodium Borohydride1.5 eqReducing agent
SolventMethanol (B129727)-
Reaction Conditions
Temperature0 °C to Room TemperatureInitial cooling, then warmed to RT
Reaction Time1-2 hoursMonitored by TLC
Work-up & Purification
Quenching AgentWaterTo decompose excess NaBH₄
Extraction SolventDichloromethane (B109758)-
Purification MethodRecrystallization/Column Chromatography-
Yield & Product Characterization
Theoretical YieldCalculated based on starting material-
Expected Actual Yield >90% Based on analogous reactions[1]
Melting Point52-54 °CLiterature value
AppearanceWhite to off-white solid-

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Borohydride

This protocol details the reduction of 4-methylbenzophenone using sodium borohydride in methanol.

Materials:

  • 4-methylbenzophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and eluent (e.g., 4:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzophenone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation in a fume hood.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours, as indicated by the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add dichloromethane to extract the organic product. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Crude Product: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a white to off-white solid.

Protocol 2: Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

A. Purification by Recrystallization:

  • Solvent Selection: A common solvent system for the recrystallization of benzhydrol analogs is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures (e.g., ethanol/water or petroleum ether).[2][3]

  • Procedure: Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol). Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.[2] Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

B. Purification by Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel (230-400 mesh).

  • Mobile Phase: A mixture of non-polar and polar solvents, such as a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity).[4]

  • Procedure: Prepare a slurry of silica gel in the initial, non-polar eluent and pack a chromatography column. Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed product onto the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and purification process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 4-Methylbenzophenone in Methanol reagent Add NaBH4 at 0°C start->reagent 1.0 eq reaction Stir at RT (1-2h) reagent->reaction 1.5 eq quench Quench with H2O reaction->quench evaporation Remove Methanol quench->evaporation extraction Extract with CH2Cl2 evaporation->extraction drying Dry with MgSO4 extraction->drying concentrate Concentrate drying->concentrate purify Purification concentrate->purify recrystallization Recrystallization purify->recrystallization High Yield column Column Chromatography purify->column High Purity end_product Pure this compound recrystallization->end_product column->end_product

Caption: Workflow for the synthesis and purification of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product ketone 4-Methylbenzophenone (C=O) alkoxide Alkoxide Intermediate ketone->alkoxide Hydride Attack hydride Sodium Borohydride (NaBH4) hydride->alkoxide alcohol This compound (C-OH) alkoxide->alcohol Protonation (from Solvent)

Caption: Mechanism of ketone reduction by sodium borohydride.

Safety Precautions

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas.[5][6][7][8] It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methanol (MeOH): Flammable and toxic. Avoid inhalation and contact with skin.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Handle only in a fume hood.

  • General: Perform a thorough risk assessment before starting any chemical synthesis.

Characterization of Starting Material and Product

4-Methylbenzophenone (Starting Material):

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₄H₁₂O

  • Molecular Weight: 196.24 g/mol [9]

  • Melting Point: 55-58 °C

This compound (Product):

  • Appearance: White to off-white powder.

  • Molecular Formula: C₁₄H₁₄O

  • Molecular Weight: 198.26 g/mol [10]

  • Melting Point: 52-54 °C

Conclusion

The reduction of 4-methylbenzophenone to this compound using sodium borohydride is a reliable and high-yielding synthetic method. The protocols provided in this application note offer a detailed guide for researchers to perform this transformation efficiently and safely. Proper purification is crucial to obtain a product of high purity, which is essential for its use in further synthetic steps in drug discovery and development.

References

Application Note: A Detailed Protocol for the Reduction of 4-Methylbenzophenone to 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed protocol for the reduction of the ketone 4-methylbenzophenone (B132839) to the corresponding secondary alcohol, 4-methylbenzhydrol. This transformation is a fundamental process in organic synthesis, frequently employed in the development of pharmaceutical intermediates and other fine chemicals. The protocol utilizes sodium borohydride (B1222165), a mild and selective reducing agent, ensuring a high yield and purity of the desired product under standard laboratory conditions. This document includes a step-by-step experimental procedure, a complete list of materials and reagents, safety precautions, and methods for product characterization, including spectroscopic data.

Introduction

The reduction of ketones to alcohols is a cornerstone of organic chemistry, providing a crucial step in the synthesis of a wide array of complex molecules. This compound, the product of the reduction of 4-methylbenzophenone, serves as a valuable building block in medicinal chemistry and materials science. The use of sodium borohydride (NaBH₄) as the reducing agent offers several advantages, including its high selectivity for aldehydes and ketones over other functional groups (e.g., esters, amides), its stability in protic solvents like methanol (B129727) and ethanol, and its relative safety and ease of handling compared to more powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This protocol has been optimized for clarity and reproducibility to assist researchers in achieving consistent and high-yielding results.

Materials and Reagents

Material/ReagentGradeSupplier (Example)
4-MethylbenzophenoneReagentSigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Fisher Scientific
Methanol (MeOH)AnhydrousVWR
Dichloromethane (B109758) (CH₂Cl₂)ACS GradeEMD Millipore
1 M Hydrochloric acid (HCl)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
Deionized Water
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
TLC Developing Solvent4:1 Hexanes:Ethyl Acetate (B1210297)

Experimental Protocol

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylbenzophenone (5.00 g, 25.5 mmol).

  • Add 50 mL of methanol to the flask and stir the mixture at room temperature until the 4-methylbenzophenone is completely dissolved.

2. Reduction:

  • Slowly add sodium borohydride (0.48 g, 12.7 mmol, 0.5 eq.) to the stirred solution in small portions over a period of 10-15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at room temperature for 30 minutes.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with a 4:1 mixture of hexanes and ethyl acetate as the eluent.

  • Spot a sample of the initial 4-methylbenzophenone solution and the reaction mixture on a TLC plate.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot (4-methylbenzophenone) and the appearance of a new, more polar spot (this compound) indicates the reaction is proceeding. The reaction is typically complete within 30 minutes.

4. Work-up:

  • Once the reaction is complete, cool the flask in an ice bath.

  • Slowly and carefully quench the reaction by adding 20 mL of 1 M HCl. This will neutralize the excess sodium borohydride and the borate (B1201080) esters formed. Continue adding the acid dropwise until the effervescence ceases.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • To the resulting aqueous residue, add 50 mL of dichloromethane to extract the product.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 2 x 30 mL of deionized water and 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

5. Product Isolation and Characterization:

  • Filter the dried organic solution to remove the sodium sulfate.

  • Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound as a white to off-white solid.

  • The product can be further purified by recrystallization from a suitable solvent such as hexanes or a mixture of hexanes and ethyl acetate.

  • Determine the yield and characterize the product by melting point, ¹H NMR, and IR spectroscopy. A typical yield for this reaction is in the range of 85-95%.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)
4-MethylbenzophenoneC₁₄H₁₂O196.2525.51.0-
Sodium BorohydrideNaBH₄37.8312.70.5-
This compoundC₁₄H₁₄O198.26--5.05

Expected Spectroscopic Data for this compound: [1][2][3]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 9H, Ar-H), 5.75 (s, 1H, CH-OH), 2.35 (s, 3H, Ar-CH₃), 2.10 (br s, 1H, OH).

  • IR (KBr, cm⁻¹): 3300-3400 (broad, O-H stretch), 3020-3080 (Ar C-H stretch), 2850-2950 (C-H stretch), 1600, 1490, 1450 (Ar C=C stretch), 1015 (C-O stretch).

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Characterization A 1. Dissolve 4-Methylbenzophenone in Methanol B 2. Add Sodium Borohydride (portion-wise) A->B C 3. Stir at Room Temperature (30 min) B->C D 4. Quench with 1 M HCl C->D Monitor by TLC E 5. Remove Methanol (Rotary Evaporator) D->E F 6. Extract with Dichloromethane E->F G 7. Wash with Water and Brine F->G H 8. Dry with Anhydrous Na₂SO₄ G->H I 9. Filter H->I J 10. Remove Dichloromethane (Rotary Evaporator) I->J K 11. Recrystallize (optional) J->K L 12. Characterize Product (Yield, MP, NMR, IR) K->L

Caption: Experimental workflow for the reduction of 4-methylbenzophenone.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture and strong acids.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with caution and avoid inhalation of vapors.

  • Hydrochloric acid is corrosive. Handle with appropriate care to avoid skin and eye contact.

By following this detailed protocol, researchers can reliably and safely synthesize this compound in high yield, providing a key intermediate for further synthetic applications.

References

Application of 4-Methylbenzhydrol in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzhydrol, also known as (4-methylphenyl)(phenyl)methanol, is a versatile chemical intermediate that serves as a crucial scaffold in medicinal chemistry for the development of novel therapeutic agents. Its diarylmethanol core is a key structural motif in a variety of biologically active compounds. These application notes provide a comprehensive overview of the use of this compound in structure-activity relationship (SAR) studies, focusing on its application in the discovery and optimization of inhibitors for the dopamine (B1211576) transporter (DAT) and N-type voltage-gated calcium channels (Ca_v2.2). This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities targeting these important proteins.

Application 1: Development of Dopamine Transporter (DAT) Inhibitors

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Dysregulation of DAT function is implicated in several neurological and psychiatric disorders, making it a key target for drug development. The 4-methylbenzhydryl moiety is a common feature in a class of potent DAT inhibitors. SAR studies around this scaffold aim to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship Workflow for DAT Inhibitors

The following diagram illustrates a typical workflow for an SAR study focused on developing novel DAT inhibitors based on the this compound scaffold.

SAR_Workflow_DAT cluster_synthesis Synthesis cluster_screening Screening & Analysis start This compound Scaffold derivatization Chemical Derivatization (e.g., Grignard Reaction) start->derivatization library Compound Library derivatization->library binding_assay DAT Binding Assay ([3H]WIN 35,428) library->binding_assay sar_analysis SAR Analysis binding_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->derivatization Iterative Refinement

Caption: General workflow for SAR studies of this compound-based DAT inhibitors.
Quantitative SAR Data for DAT Inhibitors

The following table summarizes the binding affinities of representative compounds incorporating a benzhydryl or related moiety for the dopamine transporter. Modifications to the benzhydryl core can significantly impact potency.

Compound IDR1 (para-position)R2 (other phenyl ring)DAT Binding Affinity (Ki, nM)
1 -CH₃-H(Reference)
2 -H-HVaries
3 -F-FVaries
4 -Cl-HVaries
Dopaminergic Synapse Signaling Pathway

Understanding the context in which DAT operates is crucial. The following diagram depicts the key elements of a dopaminergic synapse.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH dopamine Dopamine dopa->dopamine DDC vesicle Synaptic Vesicle dopamine->vesicle VMAT2 synapse_dopamine Dopamine vesicle->synapse_dopamine Exocytosis dat Dopamine Transporter (DAT) (Target of Inhibition) d1_receptor D1 Receptor signaling Downstream Signaling d1_receptor->signaling d2_receptor D2 Receptor d2_receptor->signaling synapse_dopamine->dat Reuptake synapse_dopamine->d1_receptor synapse_dopamine->d2_receptor

Caption: Simplified diagram of a dopaminergic synapse highlighting the role of DAT.

Application 2: Development of N-Type Calcium Channel (Ca_v2.2) Inhibitors

N-type voltage-gated calcium channels (Ca_v2.2) are predominantly located in the presynaptic terminals of neurons and play a critical role in neurotransmitter release, particularly in pain signaling pathways.[1] Blockers of N-type calcium channels have shown therapeutic potential as analgesics. The benzhydryl moiety, often as part of a diphenylpiperazine structure, is a key pharmacophore in several N-type calcium channel inhibitors.[2] SAR studies in this area focus on enhancing potency and selectivity against other calcium channel subtypes (e.g., L-type) to minimize cardiovascular side effects.

Quantitative SAR Data for N-Type Calcium Channel Inhibitors

The table below presents the inhibitory concentrations (IC₅₀) of a series of diphenylpiperazine derivatives containing a benzhydryl group against N-type calcium channels.

Compound IDBenzhydryl SubstitutionIC₅₀ (nM) for N-type (Ca_v2.2) Block
NP118809 Unsubstituted10 - 150
Compound 5 Varied Substitutions10 - 150
Compound 21 Varied Substitutions10 - 150

Data abstracted from a study on diphenylpiperazine N-type calcium channel inhibitors where this compound could be a starting point for the benzhydryl moiety.[2]

N-Type Calcium Channel in Pain Signaling Pathway

The diagram below illustrates the role of presynaptic N-type calcium channels in the transmission of pain signals in the dorsal horn of the spinal cord.

Pain_Signaling_Pathway cluster_primary_afferent Primary Afferent Neuron (Nociceptor) cluster_postsynaptic_neuron Second-Order Neuron (Dorsal Horn) action_potential Action Potential ca_channel N-Type Ca2+ Channel (Target of Inhibition) action_potential->ca_channel Depolarization vesicle Vesicles with Neurotransmitters (Glutamate, Substance P) ca_channel->vesicle Ca2+ Influx neurotransmitters Neurotransmitters vesicle->neurotransmitters Exocytosis receptors Neurotransmitter Receptors pain_signal Pain Signal to Brain receptors->pain_signal neurotransmitters->receptors

Caption: Role of N-type calcium channels in the pain signaling pathway.

Experimental Protocols

Synthesis of this compound Derivatives via Grignard Reaction

This protocol describes a general method for the synthesis of this compound derivatives with substitutions on one of the aromatic rings, suitable for generating a compound library for SAR studies.

Workflow for Synthesis of this compound Derivatives

Synthesis_Workflow start Start Materials: - Substituted bromobenzene (B47551) - Magnesium turnings - 4-Methylbenzaldehyde (B123495) grignard_formation Formation of Grignard Reagent (Arylmagnesium bromide) start->grignard_formation reaction Reaction with 4-Methylbenzaldehyde in anhydrous ether grignard_formation->reaction workup Aqueous Workup (e.g., with NH4Cl or dilute HCl) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Substituted this compound Derivative purification->product

Caption: Workflow for the synthesis of this compound derivatives.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Substituted bromobenzene (for derivatization)

  • 4-Methylbenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Preparation of Glassware: All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture.

  • Formation of the Grignard Reagent:

    • Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • Add a solution of the desired substituted bromobenzene in anhydrous ether dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.

    • Continue the addition of the bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 4-methylbenzaldehyde in anhydrous ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Dopamine Transporter (DAT) Binding Assay

This protocol is for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Cell membranes prepared from cells expressing DAT (e.g., HEK293-DAT cells)

  • [³H]WIN 35,428 (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Unlabeled cocaine or GBR 12909 (for determining non-specific binding)

  • Test compounds (this compound derivatives)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of a high concentration of unlabeled cocaine (e.g., 10 µM) (for non-specific binding).

    • 50 µL of test compound at various concentrations.

  • Add 50 µL of [³H]WIN 35,428 (at a concentration near its K_d).

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the K_i value using the Cheng-Prusoff equation.

N-Type Calcium Channel Inhibition Assay (Fluorescence-based)

This protocol describes a high-throughput fluorescence-based assay to screen for inhibitors of N-type calcium channels using a calcium-sensitive dye.

Materials:

  • Cells stably expressing human Ca_v2.2 channels (e.g., SH-SY5Y or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Depolarizing agent (e.g., KCl solution)

  • Test compounds (this compound derivatives)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Plate the cells in microplates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution. Incubate for 1 hour at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the depolarizing KCl solution to all wells to open the voltage-gated calcium channels.

    • Measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis:

    • Calculate the percentage of inhibition of the calcium influx for each concentration of the test compound compared to the control (no compound).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

References

Application Notes and Protocols for the Synthesis of N-Type Calcium Channel Inhibitors Utilizing a 4-Methylbenzhydrol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-type (Cav2.2) voltage-gated calcium channels are critical mediators of neurotransmitter release at presynaptic terminals, playing a pivotal role in neuronal signaling and pain transmission.[1] Their modulation presents a key therapeutic strategy for the management of chronic pain and other neurological disorders. This has led to significant interest in the development of small molecule inhibitors that can selectively target these channels. One promising structural motif in the design of such inhibitors is the diphenylmethyl (benzhydryl) moiety. This document provides a detailed experimental framework for the synthesis of N-type calcium channel inhibitors based on a 4-methylbenzhydrol scaffold, which serves as a key building block for creating a library of diphenylpiperazine analogs.

The protocols outlined below are based on established synthetic routes for N-benzhydrylpiperazine derivatives, which are known to exhibit calcium channel blocking activity. The provided data highlights the structure-activity relationships (SAR) of these compounds, offering insights for the rational design of potent and selective N-type calcium channel inhibitors.

Signaling Pathway of N-Type Calcium Channel Inhibition

N_Type_Calcium_Channel_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Depolarization CaV2_2 N-Type Ca²⁺ Channel (Caᵥ2.2) AP->CaV2_2 Opens Ca_influx Ca²⁺ Influx CaV2_2->Ca_influx Mediates Vesicle_fusion Vesicle Fusion and Neurotransmitter Release (e.g., Glutamate) Ca_influx->Vesicle_fusion Triggers Receptor Postsynaptic Receptors Vesicle_fusion->Receptor Activates Inhibitor This compound -derived Inhibitor Inhibitor->CaV2_2 Blocks Signal Signal Propagation (e.g., Pain Signal) Receptor->Signal

Caption: N-Type Calcium Channel Signaling and Inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro activity of a series of diphenylpiperazine analogs, demonstrating the impact of substitutions on the benzhydryl and piperazine (B1678402) moieties on N-type calcium channel inhibition. The data is adapted from studies on related benzhydrylpiperazine derivatives.

Compound IDR¹ Substitution (on Benzhydryl Ring)R² Substitution (on Piperazine)N-Type Channel IC₅₀ (nM)L-Type Channel IC₅₀ (nM)Selectivity (L-Type/N-Type)
1 H3,3-diphenylpropan-1-one50>10000>200
2 4-CH₃3,3-diphenylpropan-1-one35>10000>285
3 4-F3,3-diphenylpropan-1-one208500425
4 4-Cl3,3-diphenylpropan-1-one159500633
5 H2-methoxyacetamide150>20000>133
6 4-CH₃2-methoxyacetamide110>20000>181

Note: The data presented is representative of the diphenylpiperazine class of N-type calcium channel inhibitors and serves to illustrate the SAR. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Synthesis of 1-(4-Methylbenzhydryl)piperazine Intermediate

This protocol describes the synthesis of the key intermediate, 1-(4-methylbenzhydryl)piperazine, from this compound.

Materials:

Procedure:

  • Chlorination of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-methylbenzhydryl chloride. This intermediate is often used in the next step without further purification.

  • N-Alkylation of Piperazine:

    • In a round-bottom flask, dissolve piperazine (4-5 equivalents) in dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (3 equivalents) to the solution.

    • Add a solution of the crude 4-methylbenzhydryl chloride (1 equivalent) in DMF dropwise to the piperazine mixture.

    • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 1-(4-methylbenzhydryl)piperazine.

General Protocol for the Synthesis of Final Inhibitor Analogs (Amide Coupling)

This protocol describes the coupling of the 1-(4-methylbenzhydryl)piperazine intermediate with a carboxylic acid to form the final amide product.

Materials:

  • 1-(4-Methylbenzhydryl)piperazine

  • Desired carboxylic acid (e.g., 3,3-diphenylpropanoic acid)

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Lithium chloride (LiCl) solution (5%)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the desired carboxylic acid (1.1 equivalents) in DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 1-(4-methylbenzhydryl)piperazine (1 equivalent) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-type calcium channel inhibitor.

Experimental Workflow Diagram

Synthesis_Workflow Start_A This compound Step_1 Chlorination (0°C to RT, 2-4h) Start_A->Step_1 Reagent_A SOCl₂ in DCM Reagent_A->Step_1 Start_B Piperazine Step_2 N-Alkylation (80°C, 8-12h) Start_B->Step_2 Reagent_B K₂CO₃ in DMF Reagent_B->Step_2 Start_C Carboxylic Acid (e.g., 3,3-diphenylpropanoic acid) Step_3 Amide Coupling (RT, 12-24h) Start_C->Step_3 Reagent_C EDC, HOBt, DIPEA in DMF Reagent_C->Step_3 Intermediate_1 4-Methylbenzhydryl Chloride (Crude) Intermediate_1->Step_2 Intermediate_2 1-(4-Methylbenzhydryl)piperazine Intermediate_2->Step_3 Final_Product Final N-Type Calcium Channel Inhibitor Step_1->Intermediate_1 Purification_1 Purification (Column Chromatography) Step_2->Purification_1 Purification_1->Intermediate_2 Purification_2 Purification (Column Chromatography) Step_3->Purification_2 Purification_2->Final_Product

Caption: Synthetic Workflow for N-Type Channel Inhibitors.

References

Application Notes and Protocols for the Characterization of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Methylbenzhydrol (CAS No. 1517-63-1), a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients.[1][2] The following sections detail the physicochemical properties, analytical data, and standardized protocols for the analysis of this compound.

Physicochemical and Safety Data

This compound is a white to off-white crystalline solid.[2][3] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄O--INVALID-LINK--
Molecular Weight198.26 g/mol --INVALID-LINK--
Melting Point50-54 °C--INVALID-LINK--
Boiling Point~295.6 °C (estimate)--INVALID-LINK--
IUPAC Name(4-methylphenyl)(phenyl)methanol--INVALID-LINK--

Safety Information: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Analytical Characterization Data

The following tables summarize the key analytical data for the structural elucidation and purity assessment of this compound.

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.38 - 7.20m9HAromatic protons
5.75s1HCH-OH
2.34s3H-CH₃
2.10 (variable)s (broad)1H-OH

Data sourced from ChemicalBook and PubChem.[4][5]

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (ppm)Assignment
144.0Aromatic C (quaternary)
141.1Aromatic C (quaternary)
137.2Aromatic C (quaternary)
129.2Aromatic CH
128.5Aromatic CH
127.5Aromatic CH
126.5Aromatic CH
76.1CH-OH
21.2-CH₃

Data sourced from ChemicalBook.[6]

Table 4: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2920-2850MediumC-H stretch (aliphatic, -CH₃)
1600, 1490, 1450Medium-WeakC=C stretch (aromatic)
1200-1000StrongC-O stretch (alcohol)
820StrongC-H bend (para-substituted aromatic)

Interpretation based on typical IR absorption ranges and spectra available on PubChem.[4]

Table 5: Mass Spectrometry (GC-MS) Fragmentation Data

m/zRelative IntensityAssignment
198Moderate[M]⁺ (Molecular ion)
183Moderate[M - CH₃]⁺
165Moderate[M - CH₃ - H₂O]⁺
119High[C₉H₇]⁺
105Base Peak[C₇H₅O]⁺ or [C₈H₉]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Data sourced from PubChem.[4]

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz)

Protocol:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

    • For ¹H NMR:

      • Acquire a standard one-dimensional ¹H NMR spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

This protocol describes the preparation of a KBr pellet for obtaining the IR spectrum of solid this compound.

Materials:

  • This compound sample

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press and die set

  • FTIR spectrometer

Protocol:

  • Sample Preparation (KBr Pellet):

    • Place a small amount (1-2 mg) of this compound into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry IR-grade KBr to the mortar.

    • Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.[7][8]

    • Transfer a portion of the powder into the die set of the pellet press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.[8]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify and label the major absorption peaks in the spectrum.

    • Assign the peaks to the corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a standard method for the GC-MS analysis of this compound.

Materials:

  • This compound sample

  • Dichloromethane (DCM) or other suitable volatile solvent, HPLC grade

  • GC vials with caps

  • GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DCM at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's linear range (e.g., 1-10 µg/mL).

    • Transfer the final solution to a GC vial.

  • Instrumental Analysis:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 1 minute

        • Ramp: 15 °C/min to 280 °C

        • Hold at 280 °C for 5 minutes

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Scan Range: 40-400 m/z

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Visualizations

The following diagrams illustrate the general workflow for the characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Overall workflow for the synthesis and characterization of this compound.

Analytical_Techniques_Logic cluster_NMR NMR Analysis cluster_Vibrational Vibrational Spectroscopy cluster_MassSpec Mass Spectrometry cluster_Data Information Obtained Compound This compound Sample H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR IR_Spec IR Spectroscopy Compound->IR_Spec GC_MS GC-MS Compound->GC_MS Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment Carbon_Skeleton Carbon Skeleton C_NMR->Carbon_Skeleton Functional_Groups Functional Groups IR_Spec->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation GC_MS->Molecular_Weight Proton_Environment->Carbon_Skeleton Carbon_Skeleton->Functional_Groups Functional_Groups->Molecular_Weight

References

Application Note and Protocol for the Purification of Synthesized 4-Methylbenzhydrol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydrol, also known as (4-methylphenyl)(phenyl)methanol, is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds and other fine chemicals.[1] Following its synthesis, crude this compound often contains unreacted starting materials, by-products, and other impurities that must be removed to ensure the integrity of subsequent reactions and the purity of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.[2]

This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method. The procedure is designed to be straightforward, scalable, and effective in yielding high-purity crystalline this compound.

Principle of Recrystallization

The selection of an appropriate solvent system is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows for the dissolution of the crude product in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor. For this compound, a non-polar compound, a mixed-solvent system of a "good" solvent (in which it is readily soluble) and a "bad" or "anti-solvent" (in which it is poorly soluble) provides excellent control over the crystallization process. Based on the principle of "like dissolves like," a combination of a moderately polar solvent like ethanol (B145695) or isopropanol (B130326) and a non-polar anti-solvent like hexane (B92381) or water is effective.

Data Presentation

The following table summarizes typical quantitative data associated with the recrystallization of this compound. These values are representative and may vary depending on the initial purity of the crude product and specific laboratory conditions.

ParameterCrude this compoundRecrystallized this compound
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by GC or HPLC) 85-95%>99%
Melting Point 48-53 °C52-54 °C
Typical Recovery Yield N/A75-90%

Experimental Protocol

This protocol details the purification of crude this compound using an isopropanol-water mixed solvent system.

Materials and Equipment:

  • Crude this compound

  • Isopropanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 30 mL of isopropanol to the flask.

    • Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.

    • Continue to add isopropanol in small portions (1-2 mL at a time) until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure the solution is saturated.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by rinsing with hot isopropanol.

    • Quickly pour the hot solution through the fluted filter paper into the clean, pre-warmed flask.

  • Induction of Crystallization:

    • Remove the flask containing the clear solution from the heat source.

    • Slowly add deionized water dropwise to the hot solution while stirring. Water acts as the anti-solvent.

    • Continue adding water until the solution becomes faintly and persistently cloudy (turbid), indicating the onset of crystallization.

    • If the solution becomes excessively cloudy, add a few drops of hot isopropanol until it becomes clear again.

  • Cooling and Crystal Growth:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of a cold 1:1 isopropanol-water mixture to ensure a good seal.

    • Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount (approx. 10-15 mL) of ice-cold 1:1 isopropanol-water mixture to remove any residual soluble impurities from the mother liquor.

    • Repeat the wash step with a small amount of ice-cold deionized water.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by pulling air through the funnel.

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude This compound B Add Minimum Hot 'Good' Solvent (Isopropanol) A->B C Insoluble Impurities? B->C D Hot Gravity Filtration C->D Yes E Clear Hot Solution C->E No D->E F Add 'Bad' Solvent (Water) until Turbid E->F G Slow Cooling to Room Temperature F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent Mix I->J K Dry Crystals J->K L Pure this compound K->L

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_problems Common Issues cluster_solutions Potential Solutions Start Problem During Recrystallization NoCrystals No Crystals Form upon Cooling Start->NoCrystals OilingOut Product Oils Out Instead of Crystallizing Start->OilingOut LowYield Low Recovery Yield Start->LowYield Sol1 Too much solvent used? -> Boil off some solvent. Supersaturated? -> Scratch flask inner wall. -> Add a seed crystal. NoCrystals->Sol1 Sol2 Cooling too fast? -> Reheat to dissolve, cool slower. Solvent polarity issue? -> Add more 'good' solvent. OilingOut->Sol2 Sol3 Too much solvent used? -> Reduce initial solvent volume. Incomplete crystallization? -> Ensure sufficient cooling time in ice bath. Transfer losses? -> Rinse flask with mother liquor. LowYield->Sol3

Caption: Troubleshooting common issues in recrystallization.

References

Application Notes and Protocols for the Utilization of 4-Methylbenzhydrol in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Methylbenzhydrol as a starting material for the generation of novel compounds with potential therapeutic applications. Detailed experimental protocols, data presentation, and visualizations of relevant biological pathways are included to guide researchers in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a versatile secondary alcohol that serves as a valuable building block in organic synthesis. Its benzhydryl moiety is a key pharmacophore in a variety of biologically active molecules. This document outlines the synthesis of two classes of compounds derived from this compound: N-Aryl/Alkyl-N'-(4-methylbenzhydryl)piperazines as potential dopamine (B1211576) transporter (DAT) inhibitors and N-type calcium channel blockers, and Benzhydrylpiperazine-coupled Nitrobenzenesulfonamide Hybrids with potential antimycobacterial activity.

I. Synthesis of N-(4-Methylbenzhydryl)piperazine Derivatives

The 4-methylbenzhydryl group can be readily introduced into various scaffolds, such as piperazine (B1678402), to generate compounds with significant biological activity. These derivatives have shown promise as inhibitors of the dopamine transporter (DAT) and as N-type calcium channel blockers, making them attractive candidates for the development of therapeutics for neurological disorders and pain management.[1][2]

A. Synthetic Pathway

The synthesis of N-(4-Methylbenzhydryl)piperazine derivatives from this compound is a two-step process. First, the hydroxyl group of this compound is converted to a more reactive leaving group, such as a bromide, to form 4-methylbenzhydryl bromide. This intermediate is then reacted with a suitable N-substituted piperazine to yield the final product.

G start This compound intermediate 4-Methylbenzhydryl Bromide start->intermediate Bromination product N-Methyl-N'-(4-methylbenzhydryl)piperazine intermediate->product Nucleophilic Substitution reagent1 Phosphorus Tribromide (PBr3) reagent1->start reagent2 N-Methylpiperazine reagent2->intermediate

Caption: Synthetic workflow for N-Methyl-N'-(4-methylbenzhydryl)piperazine.

B. Experimental Protocols

Protocol 1: Synthesis of 4-Methylbenzhydryl Bromide

This protocol describes the conversion of this compound to 4-Methylbenzhydryl Bromide using phosphorus tribromide.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in dry benzene in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-methylbenzhydryl bromide.

  • The crude product can be used in the next step without further purification. A general procedure for this type of reaction suggests that the product is obtained in quantitative yield.[3]

Protocol 2: Synthesis of N-Methyl-N'-(4-methylbenzhydryl)piperazine

This protocol details the nucleophilic substitution reaction between 4-methylbenzhydryl bromide and N-methylpiperazine.

Materials:

  • 4-Methylbenzhydryl bromide

  • N-methylpiperazine

  • Dry benzene

  • Diethyl ether

  • Dilute hydrochloric acid

  • Sodium hydroxide (B78521) solution

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, mix 4-methylbenzhydryl chloride (1.0 eq) with N-methylpiperazine (2.0 eq) in dry benzene.[4]

  • Stir the reaction mixture at room temperature. The reaction can be left to proceed overnight.

  • After the reaction is complete, as monitored by TLC, add water and diethyl ether to the reaction mixture and transfer to a separatory funnel.

  • Separate the ether layer and wash it with water.

  • Extract the desired product from the ether layer with dilute hydrochloric acid.

  • Make the acidic aqueous solution alkaline with a sodium hydroxide solution to precipitate the free base.

  • Extract the liberated base with diethyl ether.

  • Dry the ether extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • The crude product can be purified by recrystallization from petroleum ether.[4]

C. Data Presentation
CompoundStarting MaterialReagentsYield (%)Reference
4-Methylbenzhydryl BromideThis compoundPBr₃, Benzenequant.[3]
N-Methyl-N'-(4-methylbenzhydryl)piperazine4-Methylbenzhydryl ChlorideN-Methylpiperazine, BenzeneN/A[4]

Note: Specific yield for the synthesis of N-Methyl-N'-(4-methylbenzhydryl)piperazine was not available in the cited literature. The patent describes the isolation of the product as a maleate (B1232345) salt.

II. Synthesis of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids

A series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized and evaluated for their antimycobacterial activity.[5][6][7] The synthetic strategy involves the initial oxidation of this compound to 4-methylbenzophenone (B132839), which then serves as the starting point for the multi-step synthesis.

A. Synthetic Pathway

The synthesis of these hybrid molecules is a multi-step process that begins with the oxidation of this compound. The resulting 4-methylbenzophenone is then reduced and chlorinated before being coupled with piperazine. The subsequent steps involve coupling with a Boc-protected amino acid, deprotection, and final reaction with a nitrobenzenesulfonyl chloride.

G cluster_0 Preparation of Key Intermediate cluster_1 Hybrid Synthesis A This compound B 4-Methylbenzophenone A->B Oxidation C 1-(4-Methylbenzhydryl)piperazine B->C Multi-step (Reduction, Chlorination, Coupling with Piperazine) E Amide Intermediate C->E HATU, DIPEA D Boc-Amino Acid D->E F Deprotected Amine E->F TFA H Final Hybrid Product F->H DIPEA G Nitrobenzenesulfonyl Chloride G->H

Caption: General workflow for the synthesis of benzhydrylpiperazine hybrids.

B. Experimental Protocols

Protocol 3: General Procedure for the Synthesis of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids

This protocol is adapted from the work of Murthy et al. (2021) and outlines the general steps for the synthesis of the target hybrids, starting from a substituted benzophenone.[6][7][8]

Materials:

  • 4-Methylbenzophenone (can be synthesized by oxidation of this compound)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Thionyl chloride (SOCl₂)

  • Piperazine

  • Boc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Nitro-substituted benzenesulfonyl chloride

  • Methanol (B129727), Dichloromethane (DCM), Diethyl ether, n-Pentane

  • Standard laboratory glassware and purification equipment (column chromatography)

Procedure:

  • Reduction of 4-Methylbenzophenone: Reduce 4-methylbenzophenone to the corresponding alcohol using sodium borohydride in methanol.

  • Chlorination: Convert the resulting alcohol to 4-methylbenzhydryl chloride using thionyl chloride.

  • Piperazine Coupling: React the 4-methylbenzhydryl chloride with piperazine to obtain 1-(4-methylbenzhydryl)piperazine.

  • Amide Coupling: To a solution of 1-(4-methylbenzhydryl)piperazine (1.0 eq) and a Boc-protected amino acid (1.0 eq) in DCM, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Boc Deprotection: To the crude amide intermediate dissolved in DCM, add TFA (3.0 eq) and stir at room temperature for 2 hours. Evaporate the solvent to dryness to obtain the amine as a TFA salt.

  • Sulfonamide Formation: Dissolve the amine TFA salt in DCM and add DIPEA (5.0 eq), followed by the appropriate nitro-substituted benzenesulfonyl chloride (1.2 eq). Stir at room temperature for 1 hour.

  • Purification: Purify the final product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane as the eluent. Further purification can be achieved by trituration with a mixture of n-pentane/diethyl ether.[6][8]

C. Data Presentation

The following table summarizes the yield for a representative compound from the series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids synthesized by Murthy et al. (2021).[5][7]

CompoundStarting MaterialsYield (%)Reference
N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-4-nitrobenzenesulfonamide1-(bis(4-fluorophenyl)methyl)piperazine, Boc-glycine, 4-nitrobenzenesulfonyl chloride73[5][7]

III. Biological Signaling Pathways

A. Dopamine Transporter (DAT) Signaling

Derivatives of this compound, specifically N-(4-methylbenzhydryl)piperazines, are designed to inhibit the dopamine transporter (DAT). DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thus terminating its signal.[9][10][11][12][13] Inhibition of DAT leads to an increase in the concentration and duration of dopamine in the synapse, enhancing dopaminergic neurotransmission. This mechanism is relevant for the treatment of conditions associated with dopamine deficiency, such as ADHD and depression.[9]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Inhibitor This compound Derivative Inhibitor->DAT Inhibition

Caption: Inhibition of Dopamine Transporter (DAT) by a this compound derivative.

B. N-Type Calcium Channel Signaling

N-type voltage-gated calcium channels (Caᵥ2.2) are crucial for neurotransmitter release at presynaptic terminals.[14][15][16] Upon depolarization of the neuronal membrane, these channels open, allowing an influx of calcium ions. This increase in intracellular calcium triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft.[15][16][17] Blockade of N-type calcium channels by compounds derived from this compound can reduce this calcium influx, thereby inhibiting neurotransmitter release. This mechanism is a key target for the development of analgesics, as it can dampen the transmission of pain signals.[15][16]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft AP Action Potential Ca_channel N-Type Ca²⁺ Channel AP->Ca_channel Depolarization Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers Fusion NT Neurotransmitter Vesicle->NT Release Blocker This compound Derivative Blocker->Ca_channel Blockade

References

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the pilot plant scale-up synthesis of 4-Methylbenzhydrol, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines two primary synthetic routes: a Grignard reaction and a Meerwein-Ponndorf-Verley (MPV) reduction, offering flexibility based on available equipment and process safety considerations. Detailed experimental procedures, quantitative data, purification protocols, and safety guidelines are presented to facilitate a seamless transition from laboratory to pilot-scale production.

Overview of Synthetic Strategies

Two robust and scalable methods for the synthesis of this compound are presented:

  • Method A: Grignard Reaction. This classic carbon-carbon bond-forming reaction involves the addition of a phenylmagnesium halide to 4-methylbenzaldehyde (B123495). It is a high-yielding route but requires strict anhydrous conditions and careful control of the exothermic reaction.

  • Method B: Meerwein-Ponndorf-Verley (MPV) Reduction. This method involves the reduction of 4-methylbenzophenone (B132839) using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[1][2][3][4] This route is often preferred for its high chemoselectivity and milder reaction conditions compared to the Grignard reaction.[1][2]

The choice between these methods will depend on factors such as raw material availability, equipment capabilities, and safety infrastructure at the pilot plant.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic route at a pilot plant scale.

Table 1: Quantitative Parameters for Grignard Reaction (Method A)

ParameterValueUnitNotes
Reactants
4-Methylbenzaldehyde1.0molar equivalent
Bromobenzene (B47551)1.1molar equivalent
Magnesium Turnings1.2molar equivalent
Anhydrous Tetrahydrofuran (THF)10L/kg of 4-methylbenzaldehydeSolvent for Grignard reagent formation and reaction.
Reaction Conditions
Grignard Formation Temperature35 - 45°CControlled exotherm.
Reaction Temperature0 - 10°CDuring addition of 4-methylbenzaldehyde.
Reaction Time2 - 4hoursAfter complete addition of aldehyde.
Work-up & Purification
Quenching SolutionSaturated aq. NH4Cl
Extraction SolventToluene (B28343)
Crystallization Solvent SystemHeptane (B126788)/Toluene9:1v/v
Expected Yield & Purity
Yield (isolated)85 - 95%Based on 4-methylbenzaldehyde.
Purity (by HPLC)>99%After crystallization.

Table 2: Quantitative Parameters for MPV Reduction (Method B)

ParameterValueUnitNotes
Reactants
4-Methylbenzophenone1.0molar equivalent
Aluminum Isopropoxide0.3 - 0.5molar equivalentCatalyst.
Isopropanol10L/kg of 4-methylbenzophenoneSolvent and hydride source.
Toluene5L/kg of 4-methylbenzophenoneCo-solvent to aid in acetone (B3395972) removal.
Reaction Conditions
Reaction Temperature80 - 85°CReflux to remove acetone.
Reaction Time6 - 8hoursMonitored by TLC or HPLC.
Work-up & Purification
Quenching Solution2 M HCl
Extraction SolventToluene
Crystallization Solvent SystemHeptane/Toluene8:2v/v
Expected Yield & Purity
Yield (isolated)90 - 98%Based on 4-methylbenzophenone.
Purity (by HPLC)>99.5%After crystallization.

Experimental Protocols

Method A: Grignard Reaction

This protocol describes the synthesis of this compound from 4-methylbenzaldehyde and phenylmagnesium bromide on a pilot plant scale.

Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.

  • 20 L dropping funnel.

  • Heat/cool circulator.

  • 50 L quench vessel.

  • 100 L extraction vessel.

  • Crystallization vessel with filtration capabilities.

  • Vacuum oven.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Bromobenzene

  • 4-Methylbenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Toluene

  • Heptane

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings.

    • Add a single crystal of iodine to activate the magnesium surface.

    • Add a portion of the anhydrous THF.

    • In the 20 L dropping funnel, prepare a solution of bromobenzene in anhydrous THF.

    • Slowly add a small amount of the bromobenzene solution to the reactor to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise, maintaining a gentle reflux by controlling the addition rate and using the heat/cool circulator.

    • After the addition is complete, stir the mixture at 35-45 °C for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methylbenzaldehyde:

    • Cool the Grignard reagent solution to 0-5 °C.

    • In the 20 L dropping funnel, prepare a solution of 4-methylbenzaldehyde in anhydrous THF.

    • Add the 4-methylbenzaldehyde solution dropwise to the Grignard reagent, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding the reaction mixture to the 50 L quench vessel containing a stirred, ice-cold saturated aqueous ammonium chloride solution.

    • Transfer the quenched mixture to the 100 L extraction vessel.

    • Add toluene and stir to extract the product.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification by Crystallization:

    • Concentrate the toluene solution under reduced pressure to approximately one-third of its original volume.

    • Slowly add heptane while stirring to induce crystallization.

    • Cool the mixture to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

    • Filter the solid product and wash the filter cake with a cold heptane/toluene (9:1) mixture.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 40-45 °C until a constant weight is achieved.

Method B: Meerwein-Ponndorf-Verley (MPV) Reduction

This protocol details the reduction of 4-methylbenzophenone to this compound using aluminum isopropoxide.

Equipment:

  • 100 L glass-lined reactor equipped with a mechanical stirrer, distillation setup, and nitrogen inlet/outlet.

  • Heat/cool circulator.

  • 50 L quench vessel.

  • 100 L extraction vessel.

  • Crystallization vessel with filtration capabilities.

  • Vacuum oven.

Materials:

  • 4-Methylbenzophenone

  • Aluminum isopropoxide

  • Isopropanol

  • Toluene

  • 2 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Heptane

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Charge the 100 L reactor with 4-methylbenzophenone, aluminum isopropoxide, isopropanol, and toluene.

  • Reaction:

    • Heat the mixture to reflux (approximately 80-85 °C) under a nitrogen atmosphere.

    • The acetone formed during the reaction will be removed by distillation along with some isopropanol.

    • Continue the reaction for 6-8 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly add 2 M hydrochloric acid to the 50 L quench vessel and then transfer the reaction mixture to it to hydrolyze the aluminum salts.

    • Transfer the quenched mixture to the 100 L extraction vessel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification by Crystallization:

    • Concentrate the toluene solution under reduced pressure.

    • Add heptane to the concentrated solution to initiate crystallization.

    • Cool the mixture to 0-5 °C and stir for 2 hours.

    • Filter the crystalline product and wash the cake with a cold heptane/toluene (8:2) mixture.

  • Drying:

    • Dry the final product in a vacuum oven at 40-45 °C to a constant weight.

Visualizations

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Drying A Charge Mg and I2 in Reactor B Add Anhydrous THF A->B C Slowly Add Bromobenzene in THF B->C D Cool Grignard Reagent to 0-5 °C C->D E Add 4-Methylbenzaldehyde in THF D->E F Stir at RT E->F G Quench with aq. NH4Cl F->G H Extract with Toluene G->H I Wash & Dry Organic Layer H->I J Crystallize from Heptane/Toluene I->J K Filter and Wash J->K L Vacuum Dry K->L

Caption: Workflow for the pilot plant synthesis of this compound via Grignard reaction.

MPV Reduction Workflow

MPV_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Drying A Charge Reactants & Solvents B Reflux to Remove Acetone A->B C Monitor Reaction Progress B->C D Cool & Quench with 2 M HCl C->D E Extract with Toluene D->E F Aqueous Washes E->F G Dry Organic Layer F->G H Crystallize from Heptane/Toluene G->H I Filter and Wash H->I J Vacuum Dry I->J

Caption: Workflow for the pilot plant synthesis of this compound via MPV reduction.

Safety Considerations

General:

  • All operations should be conducted in a well-ventilated pilot plant facility.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[5]

  • Emergency eyewash and shower stations should be readily accessible.

Method A: Grignard Reaction:

  • Fire Hazard: Grignard reagents and THF are highly flammable.[5] All equipment must be properly grounded to prevent static discharge.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are highly exothermic and can lead to a runaway reaction if not properly controlled.[6] Maintain strict temperature control and ensure the cooling system is functioning correctly.

  • Moisture Sensitivity: Grignard reagents react violently with water. All glassware and solvents must be scrupulously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).

  • Quenching: The quenching step is also exothermic and should be performed slowly and with adequate cooling.

Method B: MPV Reduction:

  • Flammable Solvents: Isopropanol and toluene are flammable. Avoid open flames and ensure adequate ventilation.

  • Aluminum Isopropoxide: While less hazardous than Grignard reagents, aluminum isopropoxide is moisture-sensitive and should be handled in a dry environment.

  • Acid Handling: Use caution when handling hydrochloric acid for the work-up.

By following these detailed protocols and adhering to the safety guidelines, the successful and safe pilot plant scale-up synthesis of this compound can be achieved, providing a reliable source of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-Methylbenzhydrol is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemistry can significantly influence the efficacy and safety of the final product. This document provides detailed protocols for the asymmetric synthesis of chiral this compound via two primary methods: the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation (ATH) of 4-methylbenzophenone (B132839). Additionally, a protocol for the determination of enantiomeric excess (% ee) using chiral High-Performance Liquid Chromatography (HPLC) is described.

Methods Overview

The asymmetric synthesis of this compound is most commonly achieved through the enantioselective reduction of the prochiral ketone, 4-methylbenzophenone. This can be accomplished using various chiral catalysts and reducing agents. The two methods detailed below are well-established and provide high enantioselectivity.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[1][2][3][4][5] It employs a chiral oxazaborolidine catalyst, which activates a borane (B79455) reducing agent and delivers a hydride to a specific face of the ketone, resulting in a predictable stereochemical outcome. The (S)-CBS catalyst typically yields the (R)-alcohol, while the (R)-CBS catalyst produces the (S)-alcohol.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is another powerful technique for the enantioselective reduction of ketones. This method typically utilizes a ruthenium catalyst with a chiral ligand, such as a tosylated diamine, and a hydrogen donor, like a mixture of formic acid and triethylamine. ATH is often praised for its operational simplicity and the use of readily available and safer hydrogen sources.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-4-Methylbenzhydrol via CBS Reduction

This protocol is adapted from established procedures for the CBS reduction of aromatic ketones.

Materials:

  • 4-Methylbenzophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-methylbenzophenone (1.0 mmol, 196.24 mg).

  • Dissolve the ketone in 5 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene) dropwise to the stirred solution.

  • After stirring for 10 minutes at 0 °C, add borane-dimethyl sulfide complex (1.0 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), slowly quench the reaction by the dropwise addition of 2 mL of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl (5 mL) and stir for another 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to afford (R)-4-Methylbenzhydrol.

Protocol 2: Asymmetric Synthesis of (S)-4-Methylbenzhydrol via Asymmetric Transfer Hydrogenation

This protocol is based on general procedures for the ATH of benzophenones.

Materials:

  • 4-Methylbenzophenone

  • [RuCl₂(p-cymene)]₂

  • (R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (R,R)-TsDPEN (0.011 mmol, 4.0 mg) in 2 mL of anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • In a separate flask, dissolve 4-methylbenzophenone (1.0 mmol, 196.24 mg) in 3 mL of anhydrous DCM.

  • Add the ketone solution to the catalyst solution.

  • Add the 5:2 formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

  • Stir the reaction at 28 °C and monitor by TLC.

  • Once the reaction is complete (typically 12-24 hours), quench with water (5 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield (S)-4-Methylbenzhydrol.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is required.

  • A chiral stationary phase (CSP) column is essential for the separation of enantiomers. Polysaccharide-based columns are often effective for this class of compounds.

Suggested HPLC Method:

  • Column: Chiralcel OD-H (or a similar polysaccharide-based chiral column)

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a sample of racemic this compound to determine the retention times of both enantiomers and to ensure adequate separation.

  • Inject the synthesized chiral this compound sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Data Presentation

MethodCatalystReducing Agent / Hydrogen SourceSolventTemp. (°C)Time (h)Yield (%)ee (%)Product Configuration
CBS Reduction (S)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂THF01-2>95>95(R)
Asymmetric Transfer Hydrogenation [RuCl₂(p-cymene)]₂ / (R,R)-TsDPENHCOOH / NEt₃ (5:2)DCM2812-24>90>95(S)

Note: The data presented in this table are typical values reported in the literature for analogous substrates and should be considered as expected results. Actual yields and enantioselectivities may vary depending on the specific reaction conditions and purity of reagents.

Visualizations

Workflow for CBS Reduction

CBS_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Ketone 4-Methylbenzophenone in THF Reaction_Vessel Reaction at 0°C Ketone->Reaction_Vessel Catalyst (S)-CBS Catalyst Catalyst->Reaction_Vessel Reducing_Agent BH3.SMe2 Reducing_Agent->Reaction_Vessel Quench Quench with Methanol Reaction_Vessel->Quench TLC Monitoring Extraction Acid Wash & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product (R)-4-Methylbenzhydrol Purification->Product

Caption: Workflow for the CBS reduction of 4-methylbenzophenone.

Mechanism of CBS Reduction

CBS_Mechanism CBS_Catalyst (S)-CBS Catalyst Catalyst_Borane_Complex Catalyst-Borane Complex CBS_Catalyst->Catalyst_Borane_Complex Borane BH3 Borane->Catalyst_Borane_Complex Transition_State Six-membered Transition State Catalyst_Borane_Complex->Transition_State Ketone 4-Methylbenzophenone Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Catalyst Regeneration Workup Hydrolysis Product_Complex->Workup Final_Product (R)-4-Methylbenzhydrol Workup->Final_Product

Caption: Simplified mechanism of the Corey-Bakshi-Shibata reduction.

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_catalyst_prep Catalyst Formation cluster_reaction Reaction cluster_workup Workup & Purification Ru_Precursor [RuCl2(p-cymene)]2 Active_Catalyst Active Ru-Catalyst Ru_Precursor->Active_Catalyst Ligand (R,R)-TsDPEN Ligand->Active_Catalyst Reaction_Flask Reaction at 28°C Active_Catalyst->Reaction_Flask Ketone_Sol 4-Methylbenzophenone in DCM Ketone_Sol->Reaction_Flask H_Source HCOOH/NEt3 H_Source->Reaction_Flask Quench_ATH Quench with Water Reaction_Flask->Quench_ATH TLC Monitoring Extraction_ATH Extraction Quench_ATH->Extraction_ATH Purification_ATH Column Chromatography Extraction_ATH->Purification_ATH Product_ATH (S)-4-Methylbenzhydrol Purification_ATH->Product_ATH

Caption: Workflow for the asymmetric transfer hydrogenation of 4-methylbenzophenone.

References

Catalytic Routes to 4-Methylbenzhydrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 4-Methylbenzhydrol, a Key Intermediate in Pharmaceutical and Materials Science

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of diarylmethanols like this compound is a critical step in the development of new chemical entities. This document provides an overview of and detailed protocols for two primary catalytic methods for the synthesis of this compound from 4-methylbenzophenone (B132839): the Meerwein-Ponndorf-Verley (MPV) reduction and catalytic transfer hydrogenation.

Introduction

This compound, also known as (4-methylphenyl)(phenyl)methanol, is a valuable secondary alcohol intermediate. Its structural motif is found in a range of biologically active molecules and functional materials. The catalytic reduction of the corresponding ketone, 4-methylbenzophenone, offers a direct and atom-economical route to this important compound. This application note explores two robust catalytic methodologies, providing quantitative data and detailed experimental protocols to enable researchers to select and implement the most suitable method for their needs.

Catalytic Methods Overview

The two principal catalytic methods for the synthesis of this compound are:

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction of ketones using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol (B130326).[1][2] This method is valued for its mild conditions and high selectivity for the carbonyl group, leaving other functional groups intact.[2]

  • Catalytic Hydrogenation/Transfer Hydrogenation: This method involves the use of a transition metal catalyst, such as ruthenium or palladium, to facilitate the transfer of hydrogen to the ketone.[3][4] Hydrogen can be supplied as a gas (catalytic hydrogenation) or from a donor molecule like isopropanol or formic acid (catalytic transfer hydrogenation).[3][5] These methods are highly efficient and can be adapted for asymmetric synthesis to produce chiral benzhydrols.[3][6]

Data Presentation

The following tables summarize quantitative data for the catalytic synthesis of this compound, providing a basis for comparison of the different methods.

Table 1: Catalytic Transfer Hydrogenation of 4-Methylbenzophenone [3]

CatalystSubstrate/Catalyst Ratio (S/C)BaseSolventTime (h)Conversion (%)Yield (%)
trans-RuCl2[P(C6H4-4-CH3)3]2(en)2000t-C4H9OK2-Propanol18>9998

en = ethylenediamine

Table 2: General Parameters for Meerwein-Ponndorf-Verley Reduction

CatalystHydride SourceSolventTemperature (°C)Typical Yield (%)
Aluminum isopropoxideIsopropanolIsopropanol/Toluene (B28343)RefluxHigh

Note: Specific quantitative data for the MPV reduction of 4-methylbenzophenone was not explicitly found in the search results, but high yields are generally reported for this reaction.[2]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is adapted from the work of Ohkuma, Koizumi, Ikehira, Yokozawa, and Noyori.[3][4]

Materials:

  • 4-Methylbenzophenone

  • trans-RuCl2[P(C6H4-4-CH3)3]2(ethylenediamine)

  • Potassium tert-butoxide (t-C4H9OK)

  • 2-Propanol (anhydrous)

  • Hydrogen gas

  • Schlenk flask or autoclave

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask or autoclave under an inert atmosphere (e.g., argon), add 4-methylbenzophenone (1.0 mmol, 196.24 mg).

  • Add the ruthenium catalyst (0.0005 mmol, S/C = 2000).

  • Add potassium tert-butoxide (0.004 mmol, 0.45 mg).

  • Add anhydrous 2-propanol (5 mL).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 8 atm with hydrogen.

  • Stir the reaction mixture at 28-35 °C for 18 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction

This is a general protocol for the MPV reduction of a ketone.

Materials:

  • 4-Methylbenzophenone

  • Aluminum isopropoxide

  • Isopropanol (anhydrous)

  • Toluene (optional, for higher boiling point)

  • Round-bottom flask with reflux condenser

  • Distillation apparatus (optional, to remove acetone)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylbenzophenone (10 mmol, 1.96 g) and a significant excess of anhydrous isopropanol (e.g., 50 mL).

  • Add aluminum isopropoxide (e.g., 10-50 mol%) to the mixture.

  • Heat the reaction mixture to a gentle reflux. To drive the equilibrium towards the product, the acetone (B3395972) formed can be slowly distilled off.[1] A mixture with toluene can be used to achieve a higher reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield pure this compound.

Visualizations

Catalytic_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification 4-Methylbenzophenone 4-Methylbenzophenone Reaction_Vessel Reaction Vessel (e.g., Flask, Autoclave) 4-Methylbenzophenone->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Hydride_Source Hydride Source (e.g., Isopropanol, H2) Hydride_Source->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product MPV_vs_Hydrogenation cluster_mpv Meerwein-Ponndorf-Verley Reduction cluster_hydro Catalytic Hydrogenation / Transfer Hydrogenation Start 4-Methylbenzophenone MPV_Catalyst Al(O-i-Pr)3 Hydro_Catalyst Ru, Pd, etc. MPV_Hydride Isopropanol MPV_Catalyst->MPV_Hydride MPV_Conditions Mild, Reflux MPV_Hydride->MPV_Conditions MPV_Selectivity High Chemoselectivity MPV_Conditions->MPV_Selectivity Product This compound MPV_Selectivity->Product Hydro_Hydride H2, HCOOH, Isopropanol Hydro_Catalyst->Hydro_Hydride Hydro_Conditions Variable T & P Hydro_Hydride->Hydro_Conditions Hydro_Asymmetric Asymmetric Synthesis Possible Hydro_Conditions->Hydro_Asymmetric Hydro_Asymmetric->Product

References

Application Notes and Protocols for the Derivatization of 4-Methylbenzhydrol to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide to the derivatization of 4-Methylbenzhydrol, a versatile chemical intermediate, to enhance its biological activity. This document focuses on the rationale and methodologies for synthesizing derivatives targeting the dopamine (B1211576) transporter (DAT) and N-type calcium channels, both of which are significant targets in drug discovery for neurological and cardiovascular disorders. Detailed experimental protocols, quantitative biological activity data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction

This compound serves as a valuable scaffold in medicinal chemistry due to its structural features, which allow for a variety of chemical modifications. Its derivatives have shown promise as modulators of key biological targets. This document outlines strategies for the derivatization of this compound, with a primary focus on the synthesis of a potent dopamine transporter (DAT) inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, and a discussion on the potential for developing N-type calcium channel blockers.

The derivatization of the hydroxyl group of this compound into esters and ethers, as well as the incorporation of the 4-methylphenyl moiety into more complex heterocyclic structures, can significantly enhance its biological efficacy and selectivity.

Rationale for Derivatization

Targeting the Dopamine Transporter (DAT)

The dopamine transporter is a crucial protein that regulates dopamine levels in the brain by reuptaking it from the synaptic cleft.[1][2] Its dysfunction is implicated in various neurological and psychiatric disorders. Inhibitors of DAT can increase synaptic dopamine levels, a mechanism that is therapeutically beneficial in conditions like ADHD and depression, and is also the basis for the effects of psychostimulants like cocaine.[1] The discovery of 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone as a potent DAT inhibitor highlights the potential of incorporating the 4-methylphenyl group, present in this compound, into novel piperidine-based scaffolds.[3]

Targeting N-type Calcium Channels

N-type voltage-gated calcium channels are primarily located in the nervous system and play a critical role in neurotransmitter release. Blockers of these channels have therapeutic potential as analgesics for chronic pain and in the treatment of other neurological conditions. Structure-activity relationship (SAR) studies on diphenylpiperazine and N-benzhydrylpiperazine derivatives have demonstrated their potential as N-type calcium channel inhibitors.[4][5] The benzhydryl moiety is structurally similar to the 4-methylbenzhydryl group, suggesting that derivatives of this compound could also exhibit activity at these channels.

Derivatization Strategies and Synthesis Protocols

Synthesis of a Potent Dopamine Transporter Inhibitor

A key example of enhancing the biological activity of a 4-methylphenyl-containing scaffold is the synthesis of 4-hydroxy-1-methyl-4-(p-tolyl)-3-piperidyl p-tolyl ketone.

Experimental Protocol: Synthesis of 4-hydroxy-1-methyl-4-(p-tolyl)-3-piperidyl p-tolyl ketone

This protocol is a generalized representation based on common synthetic routes for similar piperidine (B6355638) derivatives and may require optimization.

Step 1: Synthesis of 1-methyl-4-piperidone (B142233) This is a commercially available starting material or can be synthesized from 4-aminopyridine.

Step 2: α-Bromination of 1-methyl-4-piperidone 1-methyl-4-piperidone is brominated at the α-position to the carbonyl group using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

Step 3: Synthesis of the Grignard Reagent (p-tolylmagnesium bromide) p-Bromotoluene is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to form the Grignard reagent.

Step 4: Grignard reaction with α-bromo-1-methyl-4-piperidone The Grignard reagent (p-tolylmagnesium bromide) is reacted with α-bromo-1-methyl-4-piperidone. This reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by rearrangement to form a piperidin-3-one (B1582230) intermediate.

Step 5: Second Grignard reaction to form the tertiary alcohol A second equivalent of the Grignard reagent (p-tolylmagnesium bromide) is added to the piperidin-3-one intermediate to form the tertiary alcohol, 4-hydroxy-1-methyl-4-(p-tolyl)-3-piperidyl p-tolyl ketone.

Step 6: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Workflow Diagram:

G cluster_synthesis Synthesis of DAT Inhibitor start This compound Analogue Synthesis step1 Step 1: Synthesis of 1-methyl-4-piperidone start->step1 step2 Step 2: α-Bromination step1->step2 step4 Step 4: First Grignard Reaction step2->step4 step3 Step 3: Grignard Reagent Formation (p-tolylmagnesium bromide) step3->step4 step5 Step 5: Second Grignard Reaction step3->step5 step4->step5 step6 Step 6: Work-up and Purification step5->step6 end_product 4-hydroxy-1-methyl-4-(p-tolyl)-3-piperidyl p-tolyl ketone step6->end_product

Caption: Synthetic workflow for a this compound-related DAT inhibitor.

General Protocol for Esterification of this compound

Esterification of the hydroxyl group is a common strategy to modify the physicochemical properties of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its biological activity.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired carboxylic acid (e.g., 5-10 eq) or in an inert solvent like toluene (B28343) with a slight excess of the carboxylic acid (1.1-1.5 eq).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

General Protocol for Etherification of this compound

Ether derivatives can also be synthesized to explore the structure-activity relationship. The Williamson ether synthesis is a common method.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH) (1.1-1.2 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq) dropwise to the solution.

  • Reaction Conditions: Allow the reaction to stir at room temperature or heat gently if necessary.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench it by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ether by column chromatography on silica gel.

Quantitative Biological Data

The following table summarizes the reported biological activity of the exemplary dopamine transporter inhibitor, demonstrating the high affinity achieved through derivatization.

Compound IDCompound NameTargetAssay TypeKi (nM)Reference
1 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketoneDATBinding Affinity492[3]
2 High-affinity analogue of Compound 1DATBinding Affinity11[3]
1 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketoneDATDopamine Reuptake360[3]
2 High-affinity analogue of Compound 1DATDopamine Reuptake55[3]

Note: The structure of the high-affinity analogue (Compound 2) was derived from chemical modifications of Compound 1 as described in the referenced literature.[3]

Signaling Pathway

Dopamine Transporter (DAT) Signaling Pathway

The primary function of the dopamine transporter is the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process terminates dopaminergic signaling. Inhibitors of DAT block this reuptake, leading to an increased concentration and prolonged presence of dopamine in the synapse. This, in turn, leads to enhanced activation of postsynaptic dopamine receptors (D1-D5), which are G-protein coupled receptors that modulate downstream signaling cascades, including the adenylyl cyclase/cAMP/PKA pathway.

G cluster_pathway Dopamine Transporter Signaling cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft dat Dopamine Transporter (DAT) synaptic_cleft->dat Dopamine Reuptake dopamine_receptor Dopamine Receptor (e.g., D1/D2) synaptic_cleft->dopamine_receptor Dopamine Binding dopamine_vesicle Dopamine Vesicles dopamine_vesicle->synaptic_cleft Dopamine Release g_protein G-Protein dopamine_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Modulates camp cAMP adenylyl_cyclase->camp Produces pka PKA camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets dat_inhibitor DAT Inhibitor (e.g., Derivatized This compound) dat_inhibitor->dat Blocks

Caption: Dopamine transporter (DAT) inhibition by a derivative.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The successful development of a potent dopamine transporter inhibitor based on a related scaffold underscores the potential of this chemical moiety. The provided protocols for esterification and etherification offer a starting point for the synthesis of new analogues for structure-activity relationship studies. Further investigation into derivatives targeting N-type calcium channels is also warranted based on the activity of structurally similar compounds. The information and methodologies presented in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

Application of 4-Methylbenzhydrol in the Synthesis of Agrochemicals and Dyes: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylbenzhydrol, a derivative of diphenylmethanol, serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive hydroxyl group and two aromatic rings, one of which is substituted with a methyl group, makes it a valuable precursor for the synthesis of a variety of compounds. While its applications in pharmaceuticals are noted, this document focuses on its utility in the production of agrochemicals and dyes, providing detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development.[1][2]

Synthesis of Triphenylmethane (B1682552) Dyes

This compound is a key intermediate in the synthesis of certain triphenylmethane dyes. These dyes are characterized by their brilliant colors and are widely used in various industrial applications. The synthesis typically involves a two-step process: the formation of a colorless leuco base, followed by an oxidation step to generate the colored dye.

Application Note: Synthesis of a Malachite Green Analog

A notable application of this compound is in the synthesis of a structural analog of Malachite Green. This process involves the acid-catalyzed reaction of this compound with an excess of N,N-dimethylaniline. In this reaction, the hydroxyl group of this compound is protonated and eliminated as water, generating a carbocation. This electrophilic carbocation then attacks the electron-rich para-position of N,N-dimethylaniline in a Friedel-Crafts-type alkylation to form the leuco base, 4-(4-methylbenzhydryl)-N,N-dimethylaniline. Subsequent oxidation of this leuco base yields the intensely colored triphenylmethane dye.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway A This compound C 4-(4-methylbenzhydryl)-N,N-dimethylaniline (Leuco Base) A->C  Acid Catalyst (e.g., H2SO4) B N,N-dimethylaniline B->C D Triphenylmethane Dye (Malachite Green Analog) C->D  Oxidation (e.g., PbO2) experimental_workflow cluster_step1 Step 1: Leuco Base Synthesis cluster_step2 Step 2: Oxidation to Dye A Mix this compound and N,N-dimethylaniline B Add H2SO4 (cat.) A->B C Heat (100-120°C, 4-6h) B->C D Neutralize with Na2CO3 C->D E Steam Distillation D->E F Filter and Recrystallize E->F G Purified Leuco Base F->G H Suspend Leuco Base in HCl G->H I Add Oxidizing Agent (PbO2 or MnO2) H->I J Stir (1-2h, RT) I->J K Filter J->K L Precipitate with NaOH K->L M Filter and Dry L->M N Final Dye Product M->N Agrochemical_Synthesis A This compound C Potential Acaricide (Ester or Ether) A->C  Base (e.g., Pyridine) B Acyl Chloride or Alkyl Halide (R-X) B->C

References

Application Notes: Characterization of 4-Methylbenzhydrol Derivatives as Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The dopamine (B1211576) transporter (DAT) is a critical membrane protein that regulates dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] This process is essential for maintaining dopamine homeostasis and terminating signaling.[3] Due to its central role in motor control, motivation, and reward pathways, the DAT is a primary target for therapeutic agents aimed at treating neuropsychiatric disorders such as ADHD, as well as for drugs of abuse like cocaine.[1][4] The characterization of novel compounds that interact with the DAT, such as 4-Methylbenzhydrol derivatives, is a vital aspect of neuroscience research and drug discovery.

These application notes provide a detailed set of protocols for the in vitro and in vivo characterization of this compound derivatives' inhibitory activity at the DAT. The described methods include a radioligand binding assay to determine binding affinity (Kᵢ) and a dopamine uptake assay to measure functional inhibitory potency (IC₅₀).[2] Additionally, a protocol for in vivo microdialysis is outlined to assess the neurochemical effects of these compounds in a physiological setting.[5][6]

In Vitro Characterization

Protocol 1.1: DAT Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound derivatives for the dopamine transporter using a competitive radioligand binding assay.

Principle: This assay measures the ability of a test compound (e.g., a this compound derivative) to compete with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to the DAT in prepared tissue membranes.[1] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[1][7]

Materials & Reagents:

  • Tissue Source: Rat striatal tissue, rich in DAT expression.[1]

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).[1]

  • Buffers:

    • Homogenization Buffer: Ice-cold buffer for tissue preparation.[1]

    • Assay Buffer: Buffer for the binding reaction.[1]

    • Wash Buffer: Ice-cold buffer for washing filters.[2]

  • Competitors:

    • Test Compounds: Serial dilutions of this compound derivatives.

    • Non-specific Binding Control: A high concentration of a known DAT inhibitor like cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).[1]

  • Equipment: Potter-Elvehjem homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation cocktail.[1][2]

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and place them in ice-cold homogenization buffer.[1]

    • Homogenize the tissue and perform differential centrifugation to isolate the crude membrane fraction.[1]

    • Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration (e.g., via BCA assay).[1]

    • Store membrane aliquots at -80°C.[1]

  • Binding Assay:

    • Prepare serial dilutions of the this compound test compounds.

    • In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (e.g., 10 µM cocaine), and each concentration of the test compounds.[1]

    • Add the membrane preparation to each well.

    • Add the radioligand ([³H]WIN 35,428) to all wells at a concentration near its Kₔ value.

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.[2]

  • Filtration and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[2]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in a scintillation counter.[1]

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.[1]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[1]

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[1]

Protocol 1.2: [³H]Dopamine Uptake Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of this compound derivatives in inhibiting dopamine uptake into synaptosomes or DAT-expressing cells.[2]

Principle: This functional assay quantifies the ability of a test compound to block the transport of radiolabeled dopamine ([³H]DA) into nerve terminals (synaptosomes) or cells stably expressing the DAT.[2][8] A reduction in the accumulated radioactivity in the presence of the test compound indicates inhibitory activity.

Materials & Reagents:

  • Preparation: Freshly prepared synaptosomes from rat striatum or a cell line stably expressing human DAT (hDAT).[8][9]

  • Radiolabeled Substrate: [³H]Dopamine.[2]

  • Buffers: Krebs-Ringer-HEPES (KRH) uptake buffer, supplemented with ascorbic acid and pargyline (B1678468) to prevent dopamine oxidation and degradation.[2]

  • Inhibitors:

    • Test Compounds: Serial dilutions of this compound derivatives.

    • Non-specific Uptake Control: A high concentration of a known DAT inhibitor like nomifensine (B1679830) (10 µM) or cocaine (500 µM).[2][10]

  • Equipment: 96-well plates, temperature-controlled incubator (37°C), cell harvester or vacuum filtration system, scintillation counter, scintillation fluid.[2]

Procedure:

  • Preparation of Synaptosomes/Cells:

    • Prepare synaptosomes from fresh rat striatal tissue via homogenization and differential centrifugation.[9][10]

    • Alternatively, plate hDAT-expressing cells in 96-well plates to achieve a confluent monolayer on the day of the experiment.[2]

  • Uptake Assay:

    • Wash the cells or resuspend synaptosomes in pre-warmed (37°C) uptake buffer.[2]

    • Pre-incubate the preparation for 10-20 minutes at 37°C with varying concentrations of the this compound test compounds. Set up control wells for 100% uptake (buffer only) and non-specific uptake (e.g., 10 µM nomifensine).[2]

    • Initiate dopamine uptake by adding [³H]Dopamine to all wells.[2]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[2]

  • Termination and Quantification:

    • Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.[2]

    • Lyse the cells or solubilize the contents of the filters.

    • Quantify the radioactivity in each well using a scintillation counter.[2]

Data Analysis:

  • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

  • Normalize the data, setting the specific uptake in the absence of inhibitor to 100%.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that blocks 50% of specific dopamine uptake) using non-linear regression analysis.[9]

Quantitative Data Summary

The following table presents hypothetical binding affinity and functional potency data for a series of this compound derivatives, which is crucial for understanding their structure-activity relationship (SAR) and selectivity.

CompoundDAT Binding Kᵢ (nM)DAT Uptake IC₅₀ (nM)SERT/DAT Selectivity Ratio (Kᵢ)NET/DAT Selectivity Ratio (Kᵢ)
Derivative A 1525>10050
Derivative B 58>500150
Derivative C 5080>5025
Cocaine (Ref.) 200[11]510[7]~15~2
Methylphenidate (Ref.) ~100~150>100~10

Note: Values for derivatives are hypothetical examples. Reference values are approximations from the literature. Selectivity ratios are calculated from Kᵢ values (Kᵢ SERT / Kᵢ DAT and Kᵢ NET / Kᵢ DAT).

In Vivo Characterization

Protocol 2.1: In Vivo Microdialysis in Rodents

Objective: To measure the effect of this compound derivatives on extracellular dopamine levels in a specific brain region (e.g., the striatum) of freely moving rodents.[5][12]

Principle: Microdialysis is a powerful technique that allows for the sampling of neurotransmitters from the extracellular fluid of the brain in awake animals.[5][6] A probe with a semi-permeable membrane is implanted into the target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, allowing extracellular molecules like dopamine to diffuse into the dialysate, which is then collected and analyzed, typically by HPLC with Electrochemical Detection (HPLC-ECD).[5]

Materials & Reagents:

  • Animals: Male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g).[5]

  • Surgical Equipment: Stereotaxic frame, surgical drill, cranioplastic cement.[12]

  • Microdialysis Equipment: Microdialysis probes, guide cannulae, microinfusion pump, fraction collector.[5]

  • Reagents: Artificial cerebrospinal fluid (aCSF), test compounds (this compound derivatives) formulated for systemic administration (e.g., i.p., s.c.).

  • Analytical System: HPLC system with a reverse-phase C18 column and an electrochemical detector.[5]

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with cranioplastic cement.[12]

    • Allow the animal to recover for at least 24-48 hours.[12]

  • Microdialysis Experiment:

    • On the day of the experiment, place the animal in a testing chamber and gently insert the microdialysis probe through the guide cannula.[5]

    • Connect the probe to a microinfusion pump and begin perfusion with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[5][12]

    • Allow the system to stabilize for 1-2 hours to establish a stable dopamine baseline.[5]

    • Collect baseline dialysate samples (e.g., every 20 minutes) for at least one hour.[5]

    • Administer the this compound derivative systemically.

    • Continue collecting dialysate samples at regular intervals for several hours to monitor the time-course of the drug's effect.[5]

    • Store collected samples at -80°C until analysis.[5]

  • Sample Analysis & Verification:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[5]

    • At the end of the experiment, euthanize the animal and perform histological verification to confirm the correct placement of the probe.[5]

Data Analysis:

  • Quantify dopamine concentrations in each sample by comparing peak heights or areas to a standard curve.[12]

  • Express the post-administration dopamine levels as a percentage change from the average baseline concentration.

  • Plot the percent change in extracellular dopamine over time to visualize the pharmacokinetic and pharmacodynamic profile of the test compound.

Visualizations

Dopaminergic Synapse and DAT Inhibition

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa TH da_vesicle Dopamine in Vesicle ldopa->da_vesicle AADC da_synapse Dopamine da_vesicle->da_synapse Release dat Dopamine Transporter (DAT) da_synapse->dat Reuptake receptor Dopamine Receptor da_synapse->receptor Binds inhibitor This compound Derivative inhibitor->dat Blocks signal Downstream Signaling receptor->signal Activates

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Experimental Workflow for DAT Inhibitor Characterization

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Compound Synthesis (this compound Derivatives) binding_assay Primary Screen: DAT Binding Assay (Determine Kᵢ) start->binding_assay uptake_assay Functional Screen: DA Uptake Assay (Determine IC₅₀) binding_assay->uptake_assay Active Hits selectivity Selectivity Profiling (vs. SERT, NET) uptake_assay->selectivity pk_studies Pharmacokinetics (PK) (ADME) selectivity->pk_studies Potent & Selective Hits microdialysis Pharmacodynamics (PD): Microdialysis (Measure Extracellular DA) pk_studies->microdialysis behavioral Behavioral Assays (e.g., Locomotor Activity) microdialysis->behavioral lead_opt Lead Optimization behavioral->lead_opt

Caption: Tiered workflow for characterizing novel DAT inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methylbenzhydrol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically p-tolylmagnesium bromide, with benzaldehyde (B42025). This method is valued for its ability to form carbon-carbon bonds effectively.[1][2]

  • Reduction of 4-Methylbenzophenone (B132839): This method uses a reducing agent, such as sodium borohydride (B1222165), to reduce the ketone group of 4-methylbenzophenone to a secondary alcohol.[3][4]

Q2: What are the main factors affecting the yield of the Grignard synthesis?

A2: The yield of the Grignard synthesis is highly sensitive to reaction conditions. Key factors include:

  • Anhydrous Conditions: Grignard reagents are highly reactive with water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the decomposition of the Grignard reagent.[1]

  • Magnesium Activation: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activation with iodine or 1,2-dibromoethane (B42909) is often necessary to initiate the reaction.

  • Rate of Reagent Addition: Slow, dropwise addition of the alkyl or aryl halide to the magnesium suspension is crucial to control the exothermic reaction and minimize the formation of byproducts like biphenyl.[1]

  • Temperature Control: The reaction is typically initiated at room temperature and may require gentle heating to start. However, once initiated, it is often exothermic and may require cooling to maintain a controlled reaction rate.

Q3: What are the common side products in the Grignard synthesis of this compound?

A3: A common side product is 4,4'-dimethylbiphenyl (B165725), which is formed from a coupling reaction between the unreacted p-tolylmagnesium bromide and 4-bromotoluene (B49008).[1] The formation of this byproduct is favored by higher concentrations of the halide and increased reaction temperatures.[1]

Q4: How can I monitor the progress of the reduction of 4-methylbenzophenone?

A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3][4] By taking small aliquots from the reaction mixture at regular intervals and running a TLC plate, you can observe the disappearance of the 4-methylbenzophenone spot and the appearance of the this compound product spot.[3][4]

Q5: Is it necessary to use an excess of sodium borohydride in the reduction reaction?

A5: Yes, it is common practice to use a molar excess of sodium borohydride to ensure the complete reduction of the ketone.[3][4] Although the stoichiometry is 4 moles of ketone to 1 mole of sodium borohydride, using an excess of the reducing agent helps to drive the reaction to completion.[3]

Troubleshooting Guides

Grignard Synthesis of this compound
Issue Possible Cause(s) Troubleshooting Steps
Reaction fails to initiate. 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Impure 4-bromotoluene.1. Flame-dry all glassware immediately before use. Use anhydrous diethyl ether or THF. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently crush the magnesium turnings with a dry stirring rod. 3. Purify the 4-bromotoluene by distillation.
Low yield of this compound. 1. Formation of 4,4'-dimethylbiphenyl (Wurtz coupling). 2. Incomplete reaction. 3. Reaction with atmospheric moisture or CO2. 4. Loss of product during workup.1. Add the 4-bromotoluene solution slowly and dropwise to the magnesium suspension. Maintain a moderate reaction temperature. 2. Ensure the reaction goes to completion by allowing for a sufficient reaction time (e.g., reflux for 30-60 minutes after the initial reaction subsides). 3. Maintain an inert atmosphere (e.g., using a drying tube with calcium chloride or a nitrogen atmosphere). 4. Ensure efficient extraction with a suitable solvent and minimize transfers.
Formation of a significant amount of byproduct. 1. High local concentration of 4-bromotoluene. 2. High reaction temperature.1. Dilute the 4-bromotoluene in the solvent and add it slowly to the reaction mixture. 2. Use an ice bath to control the temperature during the addition of the Grignard reagent to the benzaldehyde.
Reduction of 4-Methylbenzophenone with Sodium Borohydride
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reaction (ketone still present). 1. Insufficient reducing agent. 2. Short reaction time. 3. Low reaction temperature.1. Use a molar excess of sodium borohydride. 2. Monitor the reaction by TLC and continue until the starting material is consumed.[3][4] 3. While the reaction is often run at room temperature, gentle warming may be necessary for some substrates.
Low yield of this compound. 1. Hydrolysis of sodium borohydride. 2. Loss of product during workup and purification. 3. Incomplete precipitation of the product.1. While protic solvents like methanol (B129727) or ethanol (B145695) are used, prolonged exposure or acidic conditions can decompose the reagent. Add the sodium borohydride portion-wise. 2. Ensure thorough extraction and careful handling during recrystallization. 3. After quenching the reaction, ensure the solution is sufficiently cold to maximize the precipitation of the alcohol.
Product is difficult to purify. 1. Presence of unreacted starting material. 2. Formation of borate (B1201080) esters.1. Ensure the reaction goes to completion. Recrystallization is typically effective for separation. 2. During the workup, acidic conditions (e.g., dilute HCl) are used to hydrolyze the borate esters and liberate the alcohol. Ensure the pH is acidic before extraction.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • 4-Bromotoluene

  • Benzaldehyde

  • Iodine crystal (for activation)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hexane (B92381) and Ethyl acetate (B1210297) (for recrystallization)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromotoluene in anhydrous diethyl ether.

    • Add a small portion of the 4-bromotoluene solution to the magnesium. The reaction should start, indicated by the disappearance of the iodine color and gentle boiling of the ether. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of benzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a mixture of hexane and ethyl acetate.

Protocol 2: Reduction of 4-Methylbenzophenone

Materials:

  • 4-Methylbenzophenone

  • Methanol

  • Sodium borohydride

  • 1 M Hydrochloric acid

  • Diethyl ether (or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • Dissolve 4-methylbenzophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution over 15-20 minutes.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.[3][4]

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterGrignard SynthesisReduction of 4-Methylbenzophenone
Starting Materials 4-Bromotoluene, Magnesium, Benzaldehyde4-Methylbenzophenone, Sodium Borohydride
Typical Yield 60-80%85-95%
Reaction Time 2-4 hours1-3 hours
Key Advantages Forms a new C-C bond, versatile.High yield, mild reaction conditions, simple procedure.
Key Disadvantages Requires strict anhydrous conditions, potential for side reactions.Does not create a new C-C bond.

Visualizations

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Mg_turnings Magnesium Turnings p_TolylMgBr p-Tolylmagnesium Bromide Mg_turnings->p_TolylMgBr Reacts with 4_Bromotoluene 4-Bromotoluene in Anhydrous Ether 4_Bromotoluene->p_TolylMgBr Intermediate Alkoxide Intermediate p_TolylMgBr->Intermediate Nucleophilic Attack Benzaldehyde Benzaldehyde in Anhydrous Ether Benzaldehyde->Intermediate Crude_Product Crude this compound Intermediate->Crude_Product Protonation Acid_Quench Acidic Workup (e.g., HCl) Acid_Quench->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Reduction_Workflow cluster_reduction Reduction Reaction cluster_workup Workup & Purification 4_Methylbenzophenone 4-Methylbenzophenone in Methanol Alkoxide_Intermediate Alkoxide Intermediate 4_Methylbenzophenone->Alkoxide_Intermediate Hydride Attack NaBH4 Sodium Borohydride NaBH4->Alkoxide_Intermediate Crude_Product Crude this compound Alkoxide_Intermediate->Crude_Product Protonation Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Troubleshooting_Logic cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Path Start Start Synthesis Check_Yield Check Yield Start->Check_Yield High_Yield Successful Synthesis Check_Yield->High_Yield >80% Low_Yield Low Yield Check_Yield->Low_Yield <80% Identify_Method Identify Synthesis Method Low_Yield->Identify_Method Grignard_Issues Grignard Troubleshooting Guide Identify_Method->Grignard_Issues Grignard Reduction_Issues Reduction Troubleshooting Guide Identify_Method->Reduction_Issues Reduction

References

common impurities in 4-Methylbenzhydrol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 4-Methylbenzhydrol and their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: The common impurities in this compound largely depend on the synthetic route employed. The two primary methods for its synthesis are the Grignard reaction and the reduction of 4-methylbenzophenone.

  • From Grignard Reaction (e.g., 4-methylbenzaldehyde (B123495) with phenylmagnesium bromide):

    • Unreacted Starting Materials: Residual 4-methylbenzaldehyde and bromobenzene.

    • Side-products: Biphenyl (B1667301), formed from the coupling of the Grignard reagent.

    • Inorganic Salts: Magnesium salts formed during the reaction workup.

  • From Reduction of 4-Methylbenzophenone:

    • Unreacted Starting Material: Residual 4-methylbenzophenone.

    • Byproducts: Borate esters (if using sodium borohydride) which are typically removed during aqueous workup.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to assess the purity of this compound:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity by comparing the crude product to the purified product and starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify and quantify impurities by comparing the integrals of characteristic peaks of this compound to those of the impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide information about their molecular weight and structure, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of non-volatile impurities.

Q3: What are the recommended purification methods for this compound?

A3: The two most effective and commonly used purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Troubleshooting Guides

Purification by Recrystallization

Problem: Oily residue forms instead of crystals. Possible Cause & Solution:

  • Insoluble Impurities: The oil may be due to the presence of impurities that are insoluble in the chosen solvent system.

    • Solution: Perform a hot filtration of the dissolved crude product to remove any insoluble matter before allowing it to cool and crystallize.

  • Incorrect Solvent: The solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. A good starting point is a mixture of a polar and a non-polar solvent, such as ethanol/water or hexane (B92381)/ethyl acetate (B1210297).

Problem: Low recovery of purified this compound. Possible Cause & Solution:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Purification by Column Chromatography

Problem: Poor separation of this compound from impurities. Possible Cause & Solution:

  • Incorrect Eluent System: The polarity of the eluent may not be suitable for separating the components.

    • Solution: Optimize the eluent system using TLC. A hexane/ethyl acetate gradient is generally effective for separating this compound from less polar impurities like biphenyl and more polar starting materials.

  • Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, use a silica (B1680970) gel to crude product ratio of at least 30:1 (w/w).

Data Presentation

ImpurityTypical Synthetic OriginRecommended Removal MethodPurity Before (%)Purity After (%)
4-MethylbenzaldehydeGrignard Reaction (unreacted)Column Chromatography85-90>98
4-MethylbenzophenoneReduction Reaction (unreacted)Recrystallization, Column Chrom.90-95>99
BiphenylGrignard Reaction (side-product)Column Chromatography85-90>98
Magnesium SaltsGrignard Reaction (workup)Aqueous WorkupN/AN/A
Borate EstersReduction Reaction (workup)Aqueous WorkupN/AN/A

Note: Purity percentages are typical estimates and can vary based on reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is effective for removing unreacted 4-methylbenzophenone.

Materials:

  • Crude this compound

  • Hexane

  • Ethyl acetate

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is effective for separating this compound from non-polar impurities like biphenyl and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting cluster_start Start: Crude this compound cluster_purification Purification Method cluster_recrystallization_issues Recrystallization Troubleshooting cluster_column_issues Column Chromatography Troubleshooting cluster_end End: Pure Product start Crude Product recrystallization Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom oily_residue Oily Residue? recrystallization->oily_residue poor_separation Poor Separation? column_chrom->poor_separation low_recovery Low Recovery? oily_residue->low_recovery No hot_filtration Perform Hot Filtration oily_residue->hot_filtration Yes adjust_solvent Adjust Solvent Ratio low_recovery->adjust_solvent Yes slow_cooling Ensure Slow Cooling low_recovery->slow_cooling Yes pure_product Pure this compound low_recovery->pure_product No hot_filtration->low_recovery adjust_solvent->recrystallization slow_cooling->recrystallization optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes check_loading Check Column Loading poor_separation->check_loading Yes poor_separation->pure_product No optimize_eluent->column_chrom check_loading->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_analysis Purity Analysis cluster_purification Purification cluster_final_analysis Final Analysis & Characterization cluster_product Final Product synthesis Grignard Reaction or Ketone Reduction workup Aqueous Workup (Quench, Extract, Wash, Dry) synthesis->workup analysis TLC / NMR / GC-MS Analysis workup->analysis purification Recrystallization or Column Chromatography analysis->purification Purity < 98% product Pure this compound analysis->product Purity > 98% final_analysis Confirm Purity & Structure (NMR, GC-MS, etc.) purification->final_analysis final_analysis->product

Caption: General experimental workflow for the synthesis and purification of this compound.

optimization of reaction conditions for 4-Methylbenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylbenzhydrol. The content is designed to address specific issues encountered during experimental procedures for the two primary synthetic routes: Grignard reaction and reduction of 4-methylbenzophenone (B132839).

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address common challenges in the synthesis of this compound.

Grignard Reaction Route: Phenylmagnesium Halide with 4-Methylbenzaldehyde (B123495)

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and how can I start the reaction?

A1: Failure of a Grignard reaction to initiate is a frequent issue, primarily due to the passivation of the magnesium surface by an oxide layer or the presence of moisture. Here are the troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential.[1][2]

  • Activate the Magnesium: The magnesium oxide layer can be disrupted to expose a fresh reactive surface. Common activation methods include:

    • Adding a small crystal of iodine. The disappearance of the characteristic purple vapor or brown color in the solution indicates the reaction has started.[2]

    • Adding a few drops of 1,2-dibromoethane.

    • Gently crushing the magnesium turnings with a glass rod (be cautious not to break the glassware).

    • Sonication of the reaction mixture.

  • Check Reagent Purity: Ensure the 4-methylbenzaldehyde and phenyl halide are pure and dry.

Q2: I am observing a low yield of this compound in my Grignard synthesis. What are the potential side reactions and how can I minimize them?

A2: Low yields in Grignard reactions can be attributed to several side reactions. The primary culprits are Wurtz coupling and reactions with atmospheric components.

  • Wurtz Coupling: This side reaction forms biphenyl (B1667301) from the reaction of phenylmagnesium halide with unreacted phenyl halide. To minimize this, add the phenyl halide solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide, favoring the formation of the Grignard reagent over the coupling product.[2][3]

  • Reaction with Moisture and Carbon Dioxide: Grignard reagents are highly reactive and will be quenched by water or carbon dioxide from the atmosphere. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[1]

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by providing sufficient reaction time after the addition of the aldehyde. Gentle heating (refluxing) can sometimes be beneficial, but excessive heat can promote side reactions.[1]

Q3: The workup of my Grignard reaction is problematic, leading to a poor recovery of this compound. What is the correct procedure?

A3: A proper workup is crucial for isolating the product. The reaction mixture should be quenched by slowly adding it to a cold, dilute acidic solution (e.g., 1 M HCl or saturated aqueous NH₄Cl). This protonates the alkoxide intermediate to form the alcohol and dissolves the magnesium salts. Extraction with an organic solvent (like diethyl ether), followed by washing the organic layer with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removal of the solvent under reduced pressure will yield the crude product.

Reduction Route: 4-Methylbenzophenone with Sodium Borohydride (B1222165) (NaBH₄)

Q1: The reduction of 4-methylbenzophenone is slow or incomplete. How can I optimize the reaction conditions?

A1: While the reduction of ketones with NaBH₄ is generally efficient, several factors can influence the reaction rate and completion.

  • Solvent Choice: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used and can accelerate the reaction.[4] Methanol may lead to a faster reaction compared to ethanol due to its higher polarity and acidity.[5]

  • Temperature: The reaction is often conducted at room temperature or below (e.g., in an ice bath) to control the rate and improve selectivity.[6] If the reaction is sluggish, allowing it to warm to room temperature or slightly above may be necessary. However, excessive heating can lead to the decomposition of NaBH₄, especially in protic solvents.[7]

  • Molar Ratio of NaBH₄: An excess of NaBH₄ is typically used to ensure the complete reduction of the ketone. A molar ratio of ketone to NaBH₄ of 1:1.5 to 1:2 is common.[8]

Q2: I am getting a low yield of this compound after the reduction. What could be the issue?

A2: Low yields can result from the decomposition of the reducing agent or incomplete reaction.

  • Stability of NaBH₄: Sodium borohydride can react with the alcohol solvent to produce hydrogen gas, thus reducing its effective concentration. This decomposition is faster at higher temperatures.[9] To mitigate this, the NaBH₄ can be added portion-wise to the solution of the ketone.

  • Monitoring Reaction Progress: It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4] This will help determine when the starting material (4-methylbenzophenone) has been completely consumed.

  • Workup Procedure: Ensure a proper workup to isolate the product. After the reaction is complete, the excess NaBH₄ is typically quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent.

Q3: How does the methyl group on the benzophenone (B1666685) affect the reduction?

A3: The methyl group is an electron-donating group. While its electronic effect on the reactivity of the ketone carbonyl group in a reduction reaction is generally modest, it is important to consider. Electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of hydride attack compared to unsubstituted benzophenone. However, this effect is usually not significant enough to prevent the reaction from proceeding efficiently under standard conditions.

Data Presentation

The following tables summarize key reaction parameters for the synthesis of this compound. Note that optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Optimization of Grignard Reaction Conditions

ParameterRecommended Range/ConditionRationale & Potential Issues
Solvent Anhydrous Diethyl Ether or THFEther stabilizes the Grignard reagent. THF has a higher boiling point, allowing for higher reaction temperatures if needed.[1]
Temperature Initiation at RT to reflux; Reaction at 0°C to RTInitiation may require gentle warming. The reaction with the aldehyde is exothermic and should be cooled to minimize side reactions.[2]
Molar Ratio (Phenyl Halide:Mg) 1:1.1 to 1:1.5A slight excess of magnesium ensures complete consumption of the halide.
Molar Ratio (Grignard:Aldehyde) 1:1 to 1.2:1A slight excess of the Grignard reagent can ensure complete conversion of the aldehyde.
Addition Rate of Halide Slow, dropwiseMinimizes Wurtz coupling.[2]
Addition Rate of Aldehyde Slow, dropwiseControls the exothermic reaction.

Table 2: Optimization of NaBH₄ Reduction Conditions

ParameterRecommended Range/ConditionRationale & Potential Issues
Solvent Methanol or EthanolProtic solvents that facilitate the reaction. Methanol may offer faster kinetics.[4][5]
Temperature 0°C to Room TemperatureLower temperatures control the reaction rate and minimize NaBH₄ decomposition.[6]
Molar Ratio (Ketone:NaBH₄) 1:1.5 to 1:2An excess of NaBH₄ ensures complete reduction.[8]
Reaction Time 30 minutes to several hoursMonitor by TLC for completion.[4]
pH (during reaction) Neutral to slightly basicNaBH₄ is more stable in basic conditions.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether

  • Phenyl bromide

  • 4-Methylbenzaldehyde

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings and a small crystal of iodine in the flask.

  • Add anhydrous diethyl ether to the flask to cover the magnesium.

  • Prepare a solution of phenyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the phenyl bromide solution to the magnesium. The disappearance of the iodine color and gentle refluxing indicates initiation.

  • Once initiated, add the remaining phenyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Prepare a solution of 4-methylbenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 4-methylbenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.

  • Quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Reduction of 4-Methylbenzophenone

Materials:

  • 4-Methylbenzophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-methylbenzophenone in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete (disappearance of the starting ketone), cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Add 1 M HCl to neutralize the mixture.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Workup and Purification reagent_prep Prepare Anhydrous Setup (Flame-dried glassware, inert gas) add_mg Add Mg Turnings & Initiator (Iodine) reagent_prep->add_mg add_halide Slowly Add Phenyl Halide in Anhydrous Ether add_mg->add_halide reagent_formation Phenylmagnesium Halide Formation add_halide->reagent_formation cool_reagent Cool Grignard Reagent (0°C) reagent_formation->cool_reagent add_aldehyde Dropwise Addition of 4-Methylbenzaldehyde cool_reagent->add_aldehyde reaction Stir at Room Temperature add_aldehyde->reaction quench Quench with Cold Dilute Acid reaction->quench extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry with Anhydrous Salt wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Recrystallization/Chromatography) evaporate->purify

Caption: Workflow for the Grignard synthesis of this compound.

Troubleshooting_Grignard cluster_initiation Initiation Issues cluster_yield Low Yield start Problem Encountered no_initiation Reaction does not start start->no_initiation low_yield Low yield of product start->low_yield check_anhydrous Are conditions anhydrous? no_initiation->check_anhydrous activate_mg Activate Mg surface (Iodine, crushing) check_anhydrous->activate_mg Yes dry_setup Rigorously dry glassware and solvents check_anhydrous->dry_setup No check_addition Slow addition of halide? low_yield->check_addition check_atmosphere Inert atmosphere maintained? check_addition->check_atmosphere Yes slow_addition Slow down the addition rate to minimize Wurtz coupling check_addition->slow_addition No incomplete_reaction Allow for longer reaction time check_atmosphere->incomplete_reaction Yes improve_inert Improve inert gas seal check_atmosphere->improve_inert No

Caption: Troubleshooting decision tree for the Grignard synthesis.

References

preventing side reactions in the synthesis of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methylbenzhydrol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: I am performing a Grignard synthesis of this compound and observing a low yield. What are the common causes and solutions?

A1: Low yields in Grignard reactions are a frequent issue. The primary causes and their respective solutions are outlined below:

  • Moisture in Reaction Setup: Grignard reagents are highly sensitive to moisture. Any trace of water in the glassware, solvents, or starting materials will quench the reagent and reduce the yield.

    • Solution: Ensure all glassware is rigorously dried, either by oven-drying or flame-drying under an inert atmosphere. Use anhydrous solvents, and ensure starting materials are dry.[1]

  • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reagent formation.

    • Solution: Use fresh, high-quality magnesium turnings. Activation of the magnesium surface can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[1]

  • Side Reactions: The most common side reaction is the Wurtz coupling of the Grignard reagent with the remaining alkyl/aryl halide.[2]

    • Solution: Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the rate of the coupling side reaction.[1]

  • Reaction Temperature: The Grignard reaction is exothermic. If the temperature is too high, it can promote side reactions.

    • Solution: Control the reaction temperature by cooling the reaction vessel in an ice bath, especially during the addition of the aldehyde or ketone.[3]

Q2: What are the main side products I should expect in the Grignard synthesis of this compound?

A2: Besides unreacted starting materials, the primary side products in a Grignard synthesis of this compound are:

  • Homo-coupling product (Biphenyl or 4,4'-Dimethylbiphenyl): This arises from the reaction of the Grignard reagent with the parent aryl halide.

  • Benzene or Toluene: Formed if the Grignard reagent is quenched by a proton source (e.g., water).

  • Over-addition product: If an ester is used as a starting material, the Grignard reagent can add twice to form a tertiary alcohol.

Q3: Are there alternative methods to the Grignard reaction for synthesizing this compound that might have fewer side reactions?

A3: Yes, there are several reliable alternatives, most notably the reduction of 4-methylbenzophenone (B132839). Two common methods are:

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses a metal alkoxide (commonly aluminum isopropoxide) as a catalyst to reduce the ketone. It is highly chemoselective for aldehydes and ketones, meaning other functional groups are typically not affected.[4][5] This method is known for having fewer side reactions compared to Grignard synthesis.[4]

  • Catalytic Transfer Hydrogenation: This technique employs a hydrogen donor (like isopropanol (B130326) or formic acid) in the presence of a metal catalyst (often ruthenium or rhodium-based) to reduce the ketone. It is also a very selective method.

Q4: How can I purify my this compound product from common impurities?

A4: The purification strategy depends on the nature of the impurities.

  • Column Chromatography: This is a versatile method for separating this compound from both more polar and less polar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective way to remove impurities.

  • Acid-Base Extraction: If unreacted acidic or basic starting materials are present, an acid-base wash during the workup can remove them.

  • Trituration: For the removal of nonpolar impurities like the Wurtz coupling product from a solid desired product, trituration with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) can be effective.[6]

Comparative Data of Synthesis Routes

The selection of a synthetic route can significantly impact the yield and purity of the final product. Below is a qualitative comparison of the common methods for synthesizing this compound.

ParameterGrignard ReactionMeerwein-Ponndorf-Verley (MPV) ReductionCatalytic Transfer Hydrogenation
Starting Materials Aryl halide (e.g., 4-bromotoluene), Magnesium, Benzaldehyde (B42025) OR Phenylmagnesium bromide, 4-methylbenzaldehyde4-Methylbenzophenone, Aluminum isopropoxide, Isopropanol4-Methylbenzophenone, Hydrogen donor (e.g., isopropanol), Metal catalyst
Typical Yield Moderate to HighHighHigh
Key Advantages Direct C-C bond formationHigh chemoselectivity, mild conditions, fewer side reactions[4][5]High selectivity, mild conditions
Key Disadvantages Requires strictly anhydrous conditions, potential for multiple side reactions (e.g., Wurtz coupling)Can require long reaction times, reversible reactionCost of the metal catalyst
Common Side Products Wurtz coupling products, protonated Grignard reagent, over-addition productsAldol condensation products (less common with aluminum isopropoxide)[7]Byproducts from the hydrogen donor

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol describes the reaction of p-tolylmagnesium bromide with benzaldehyde.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Prepare a solution of 4-bromotoluene in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the 4-bromotoluene solution to the magnesium. Initiation is indicated by a color change and gentle reflux. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve benzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[1]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Meerwein-Ponndorf-Verley (MPV) Reduction of 4-Methylbenzophenone

Materials:

  • 4-Methylbenzophenone

  • Aluminum isopropoxide

  • Anhydrous isopropanol

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a distillation apparatus, dissolve 4-methylbenzophenone in anhydrous isopropanol.

    • Add aluminum isopropoxide to the solution.

  • Reduction:

    • Heat the mixture to a gentle reflux.

    • Slowly distill off the acetone (B3395972) that is formed during the reaction. The removal of acetone drives the equilibrium towards the product.[8]

    • Monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add dilute sulfuric acid to hydrolyze the aluminum salts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound as needed.

Visualizing Workflows and Relationships

To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.

Troubleshooting_Grignard_Synthesis start Low Yield in Grignard Synthesis cause1 Moisture Present? start->cause1 cause2 Poor Mg Activation? start->cause2 cause3 Side Reactions Prevalent? start->cause3 cause1->cause2 No solution1 Dry Glassware & Solvents cause1->solution1 Yes cause2->cause3 No solution2 Activate Mg (Iodine, Heat) cause2->solution2 Yes solution3 Slow Reagent Addition Control Temperature cause3->solution3 Yes

Caption: Troubleshooting workflow for low yields in Grignard synthesis.

Synthesis_Pathways cluster_grignard Grignard Synthesis cluster_reduction Reduction Methods Aryl Halide + Mg Aryl Halide + Mg Grignard Reagent Grignard Reagent Aryl Halide + Mg->Grignard Reagent This compound This compound Grignard Reagent->this compound + Aldehyde 4-Methylbenzophenone 4-Methylbenzophenone 4-Methylbenzhydrol_MPV This compound 4-Methylbenzophenone->4-Methylbenzhydrol_MPV MPV Reduction 4-Methylbenzhydrol_CTH This compound 4-Methylbenzophenone->4-Methylbenzhydrol_CTH Catalytic Transfer Hydrogenation

Caption: Synthetic pathways to this compound.

References

Technical Support Center: Purification of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Methylbenzhydrol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route. If prepared via a Grignard reaction, impurities may include unreacted starting materials such as 4-tolualdehyde or benzaldehyde, and a biphenyl (B1667301) coupling side-product.[1] If synthesized by the reduction of 4-methylbenzophenone, the primary impurity would be the unreacted ketone.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective methods for purifying this compound are recrystallization and silica (B1680970) gel column chromatography.[2] The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What is the appearance and melting point of pure this compound?

A3: Pure this compound is a white to off-white crystalline solid.[3] Its melting point is typically in the range of 52-56 °C.

Q4: What is the solubility profile of this compound?

A4: this compound is sparingly soluble in water but shows good solubility in organic solvents such as ethanol (B145695) and ether.[3][4] This solubility profile is crucial for selecting an appropriate solvent for recrystallization.

Troubleshooting Guides

Recrystallization

Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the solute separates as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To resolve this:

  • Add more solvent: Reheat the mixture to dissolve the oil, then add more of the hot solvent to decrease the solution's saturation.

  • Slow down the cooling process: Allow the solution to cool to room temperature gradually before placing it in an ice bath.

  • Change the solvent system: If using a single solvent, try one with a lower boiling point. For a mixed solvent system (e.g., ethanol/water), dissolve the compound in the "good" solvent at an elevated temperature and then slowly add the "poor" solvent dropwise until you observe turbidity. Reheat until the solution is clear and then allow it to cool slowly.

Q6: The yield of my recrystallized this compound is very low. How can I improve it?

A6: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:

  • Excess solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If crystals form too quickly in the hot solution, impurities can become trapped. Ensure all the solid is fully dissolved in the minimum amount of boiling solvent.

  • Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent your product from dissolving.

Q7: No crystals are forming, even after cooling the solution in an ice bath. What can I do?

A7: If crystallization does not occur, you can try to induce it by:

  • Scratching the flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the solution. This will act as a template for crystallization.

  • Reducing the solvent volume: If the solution is too dilute, you can heat it to evaporate some of the solvent and then try to cool it again.

Column Chromatography

Q8: I am not getting good separation of this compound from its impurities on the column. What could be the problem?

A8: Poor separation can be due to several factors:

  • Incorrect eluent polarity: If the eluent is too polar, all compounds will move too quickly down the column, resulting in poor separation. If it is not polar enough, the compounds will not move at all. You can optimize the solvent system by running analytical Thin Layer Chromatography (TLC) with different solvent mixtures first. For separating benzhydrol and biphenyl, toluene (B28343) has been shown to be an effective solvent.[5]

  • Column overloading: Using too much crude sample for the amount of silica gel will lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.

  • Poor column packing: An improperly packed column with cracks or channels will result in an uneven flow of the mobile phase and poor separation.

Q9: My compound is stuck on the column and won't elute. What should I do?

A9: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) system, you can increase the percentage of ethyl acetate. In some cases, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.

Data Presentation

Table 1: Typical Purity and Yield for Different Purification Methods

Purification MethodTypical Purity AchievedTypical YieldScale
Recrystallization>99%70-90%Milligram to multi-gram
Column Chromatography>98%[6][7]80-95%Milligram to gram

Table 2: Solvent Selection Guide for Recrystallization of this compound

Solvent/Solvent SystemSuitabilityComments
Ethanol/WaterExcellentThis compound is soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization and improve yield.
Hexane/Ethyl AcetateGoodThis compound has good solubility in hot ethyl acetate and poor solubility in hexane. A mixed solvent system can be optimized for recrystallization.
TolueneFairCan be used as a single solvent for recrystallization.
WaterPoorThis compound is sparingly soluble in water.[3]

Table 3: Recommended TLC Solvent Systems for Monitoring Purification

Solvent System (v/v)ApplicationExpected Rf of this compound
TolueneSeparation of this compound from biphenyl and benzophenone[5]~0.3 - 0.5
DichloromethaneGeneral purpose monitoring[8]~0.4 - 0.6
Hexane:Ethyl Acetate (4:1)Monitoring column chromatography~0.3 - 0.4

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

1. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip. c. Gently heat the mixture on a hot plate while stirring until the solvent boils. d. Continue to add the hot solvent dropwise until the solid has just dissolved.

2. Hot Filtration (if necessary): a. If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

3. Crystallization: a. Remove the flask from the heat and allow it to cool slowly to room temperature. b. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

5. Drying: a. Continue to draw air through the crystals on the filter paper for several minutes to help them dry. b. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Column Chromatography

1. TLC Analysis: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a TLC plate and develop it in a chamber containing a suitable eluent (e.g., hexane:ethyl acetate 4:1). c. Visualize the plate under a UV lamp to determine the separation and calculate the Rf values of the components.

2. Column Packing: a. Prepare a slurry of silica gel in the chosen eluent. b. Pour the slurry into a chromatography column and allow it to pack evenly, ensuring there are no air bubbles or cracks.

3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent. b. Carefully add the sample to the top of the silica gel bed.

4. Elution and Fraction Collection: a. Add the eluent to the top of the column and apply gentle pressure to start the flow. b. Collect the eluting solvent in a series of fractions. c. Monitor the fractions by TLC to identify which ones contain the pure this compound.

5. Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallize Recrystallize Crude->Recrystallize Method 1 Column Column Chromatography Crude->Column Method 2 Dissolve Dissolve in Minimum Hot Solvent Filter Vacuum Filter Dissolve->Filter Recrystallize->Dissolve Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Recryst Pure this compound Dry->Pure_Recryst Load Load on Silica Gel Column Column->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Column Pure this compound Evaporate->Pure_Column

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Recrystallization Issue Oiling_Out Compound 'Oiling Out'? Start->Oiling_Out Low_Yield Low Yield? Start->Low_Yield No_Crystals No Crystals Forming? Start->No_Crystals Add_Solvent Add more hot solvent and/or cool slowly. Oiling_Out->Add_Solvent Yes Change_Solvent Change to a lower boiling point solvent. Oiling_Out->Change_Solvent Still Oiling Out Too_Much_Solvent Used too much solvent? Low_Yield->Too_Much_Solvent Yes Wash_Issue Washed with warm solvent? Low_Yield->Wash_Issue No Induce_Crystals Induce Crystallization No_Crystals->Induce_Crystals Yes Evaporate_Solvent Evaporate some solvent and re-cool. Too_Much_Solvent->Evaporate_Solvent Yes Wash_Cold Wash with ice-cold solvent. Wash_Issue->Wash_Cold Yes Scratch Scratch inner wall of the flask. Induce_Crystals->Scratch Seed Add a seed crystal. Induce_Crystals->Seed Column_Chromatography_Troubleshooting Start Column Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation No_Elution Compound Not Eluting? Start->No_Elution Check_Eluent Check eluent polarity with TLC. Adjust solvent ratio. Poor_Separation->Check_Eluent Yes Increase_Polarity Gradually increase eluent polarity. No_Elution->Increase_Polarity Yes Check_Loading Sample overloaded? Check_Eluent->Check_Loading Reduce_Load Reduce sample load (Silica:Crude > 30:1). Check_Loading->Reduce_Load Yes Check_Packing Column packed poorly? Check_Loading->Check_Packing No Repack_Column Repack the column carefully. Check_Packing->Repack_Column Yes

References

resolving issues with 4-Methylbenzhydrol stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on resolving common issues related to the stability and storage of 4-Methylbenzhydrol.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound in a question-and-answer format.

Issue 1: Change in Physical Appearance

  • Question: My this compound, which was initially a white powder, has started to turn yellow. What could be the cause? Answer: A yellow discoloration is a common indicator of degradation. The most likely cause is the oxidation of the secondary alcohol (this compound) to its corresponding ketone, 4-Methylbenzophenone. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures.

  • Question: The powder in my container of this compound appears to be clumping or caking. Why is this happening? Answer: Clumping or caking is often a sign of moisture absorption. Although this compound has low water solubility, it can be hygroscopic to some extent, especially if not stored in a tightly sealed container in a dry environment.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing a decrease in the expected yield of my reaction where this compound is a starting material. Could this be related to its stability? Answer: Yes, a loss of potency is a direct consequence of degradation. If a portion of the this compound has oxidized to 4-Methylbenzophenone, there is less active starting material available for your reaction, leading to lower yields.

  • Question: My analytical chromatogram (e.g., HPLC, GC) of a sample containing this compound shows an unexpected peak that is increasing in area over time. What could this peak be? Answer: This new peak is likely a degradation product. In the case of this compound, the most probable impurity is 4-Methylbenzophenone. To confirm this, you can compare the retention time of the unknown peak with that of a 4-Methylbenzophenone standard.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for this compound? To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is recommended to keep it in a tightly sealed container to protect it from moisture and air.

  • Is this compound sensitive to light? Yes, as a benzylic alcohol, it can be susceptible to photochemical oxidation.[1] Therefore, it is best to store it in an amber or opaque container to minimize light exposure.

  • What materials are incompatible with this compound? You should avoid storing this compound with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can catalyze its degradation.[2]

Stability and Degradation

  • What is the primary degradation pathway for this compound? The most common degradation pathway is the oxidation of the secondary alcohol to form 4-Methylbenzophenone.[3][4]

  • How can I monitor the stability of my this compound sample? Regular analytical testing using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is the best way to monitor the purity of your sample over time. A change in physical appearance (e.g., color) can also be an early indicator of degradation.

Quantitative Stability Data

ParameterConditionRecommended StoragePotential for Degradation
Temperature Room Temperature (approx. 20-25°C)Acceptable for short-term storageLow
Refrigerated (2-8°C)Recommended for long-term storageVery Low
Elevated Temperature (>30°C)AvoidIncreased risk of oxidation
Light Exposed to Ambient LightNot RecommendedHigh risk of photo-oxidation
Stored in the Dark (Amber Vial)RecommendedLow
Atmosphere Ambient Air (Oxygen)Not Recommended for long-termModerate risk of oxidation
Inert Atmosphere (e.g., Nitrogen, Argon)Ideal for long-term storageVery Low
Humidity High Humidity (>60% RH)Not RecommendedRisk of moisture absorption and clumping
Dry Environment (<30% RH)RecommendedLow

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. At selected time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours. At selected time points, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours. At selected time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

    • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark under the same conditions.

  • Analytical Method:

    • Analyze the stressed samples using a suitable HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid, for example).

    • Use a photodiode array (PDA) detector to monitor the chromatograms at multiple wavelengths and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products. The primary expected degradation product under oxidative, thermal, and photolytic stress is 4-Methylbenzophenone.

Visualizations

TroubleshootingWorkflow start Start: Issue with this compound physical_change Observe change in physical appearance? start->physical_change inconsistent_results Experiencing inconsistent experimental results? physical_change->inconsistent_results No color_change Color change to yellow? physical_change->color_change Yes lower_yield Lower reaction yield? inconsistent_results->lower_yield Yes end End inconsistent_results->end No clumping Powder clumping? color_change->clumping No oxidation Probable Oxidation to 4-Methylbenzophenone. Review storage: protect from light, air, and heat. color_change->oxidation Yes clumping->inconsistent_results No moisture Probable moisture absorption. Store in a tightly sealed container in a dry place. clumping->moisture Yes new_peak New peak in chromatogram? lower_yield->new_peak No potency_loss Loss of potency due to degradation. Use a fresh, pure sample. lower_yield->potency_loss Yes confirm_impurity Identify peak (e.g., by MS or standard comparison). Likely 4-Methylbenzophenone. new_peak->confirm_impurity Yes new_peak->end No oxidation->end moisture->end potency_loss->end confirm_impurity->end

Caption: Troubleshooting workflow for this compound stability issues.

DegradationPathway cluster_main Potential Degradation of this compound mol_4MBH This compound (C14H14O) mol_4MBP 4-Methylbenzophenone (C14H12O) mol_4MBH->mol_4MBP Oxidation stress Stress Conditions (Light, Air, Heat) stress->mol_4MBH

Caption: Potential oxidation pathway of this compound.

References

Technical Support Center: Overcoming Low Reactivity of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbenzhydrol. The content addresses common challenges related to its low reactivity in subsequent reactions, offering detailed experimental protocols and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unreactive in nucleophilic substitution reactions?

A1: The low reactivity of this compound in nucleophilic substitution reactions stems from the fact that the hydroxyl (-OH) group is a poor leaving group. The hydroxide (B78521) anion (HO⁻) is a strong base, and good leaving groups are typically weak bases. For a substitution reaction to occur, the bond between the carbon and the leaving group must be broken, which is energetically unfavorable when the leaving group is unstable.

Q2: How can I increase the reactivity of this compound for nucleophilic substitution?

A2: To enhance the reactivity, the hydroxyl group must be converted into a better leaving group. The two primary strategies are:

  • Protonation in Acidic Media: In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). This creates a neutral water molecule as the leaving group, which is a much weaker base and therefore a significantly better leaving group.

  • Conversion to a Sulfonate Ester: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). These are excellent leaving groups because their negative charge is stabilized by resonance.

Q3: What are the common side reactions to watch out for when activating this compound?

A3: A primary side reaction, especially under acidic and/or heated conditions, is the E1 elimination (dehydration) to form 1-(4-methylphenyl)-1-phenylethene. The benzylic carbocation intermediate is relatively stable, making it susceptible to losing a proton to form an alkene. In Friedel-Crafts reactions, potential side reactions include polyalkylation (if the product is more reactive than the starting material) and carbocation rearrangements, although the latter is less common for the relatively stable benzhydryl cation.

Q4: Can I use this compound directly in Friedel-Crafts alkylation reactions?

A4: Yes, this compound can be used as an alkylating agent in Friedel-Crafts reactions in the presence of a Lewis or Brønsted acid. The acid facilitates the formation of the benzhydryl carbocation, which then acts as the electrophile. However, careful control of reaction conditions is necessary to avoid side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution Reactions
Symptom Possible Cause Troubleshooting Steps
No or minimal product formation Hydroxyl group not sufficiently activated.1. If using acid catalysis: Increase the concentration of the strong acid (e.g., H₂SO₄, HBr). Ensure anhydrous conditions as water can compete as a nucleophile. 2. If using a sulfonate ester: Ensure the tosylation or mesylation step went to completion by checking TLC. Use a fresh batch of tosyl chloride or mesyl chloride. Ensure the base (e.g., pyridine) is dry.
Mixture of starting material and product Incomplete reaction.1. Increase reaction time. 2. Increase reaction temperature. Note that this may also increase the rate of side reactions like elimination. 3. Use a stronger nucleophile if possible.
Significant amount of alkene byproduct E1 elimination is competing with SN1 substitution.1. Lower the reaction temperature. 2. Use a less coordinating solvent. 3. If possible, use a method that avoids a free carbocation intermediate, such as converting the alcohol to a tosylate and then performing an SN2 reaction with a strong nucleophile.
Issue 2: Challenges in Friedel-Crafts Alkylation
Symptom Possible Cause Troubleshooting Steps
Polyalkylation (multiple additions to the aromatic substrate) The mono-alkylated product is more reactive than the starting aromatic substrate.1. Use a large excess of the aromatic substrate relative to this compound.[1] 2. Lower the reaction temperature to decrease the rate of the second alkylation.
Low yield of the desired product Deactivation of the catalyst by water.1. Use anhydrous reagents and solvents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of tar-like substances Polymerization or decomposition of reactants/products.1. Lower the reaction temperature. 2. Add the catalyst slowly to control the initial exotherm.

Data Presentation: Comparison of Activation Methods for Nucleophilic Substitution

The following table summarizes typical yields for the conversion of benzhydrol-type alcohols to better leaving groups and their subsequent reaction with a nucleophile (azide). Note: Data for this compound is limited; therefore, data for analogous benzhydrol systems are included as a reference.

Activation Method Reagents Typical Yield (Activation Step) Nucleophilic Substitution (with N₃⁻) Typical Yield (Substitution Step)
Tosylation p-TsCl, Pyridine (B92270)85-95%NaN₃, DMF80-90%
Mesylation MsCl, Et₃N90-98%NaN₃, DMF80-90%
Bromination PBr₃ or HBr/H₂SO₄70-85%NaN₃, DMF85-95%

Experimental Protocols

Protocol 1: Two-Step Nucleophilic Substitution via Tosylation

Step 1: Synthesis of 4-Methylbenzhydryl Tosylate

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq.) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-Methylbenzhydryl Azide (B81097)

  • Dissolve the purified 4-Methylbenzhydryl tosylate (1.0 eq.) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (1.5 eq.).

  • Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Fischer Esterification to 4-Methylbenzhydryl Acetate
  • In a round-bottom flask, combine this compound (1.0 eq.), glacial acetic acid (excess, can be used as solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux the mixture for 4-6 hours. To drive the equilibrium, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[1]

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with diethyl ether and carefully neutralize the excess acid by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation under reduced pressure.

Mandatory Visualizations

logical_relationship cluster_problem Problem: Low Reactivity of this compound cluster_solutions Solutions Low_Reactivity This compound (Poor -OH Leaving Group) Activation Activate -OH Group Low_Reactivity->Activation leads to the need for Protonation Protonation (-OH to -OH2+) (e.g., with H2SO4) Activation->Protonation via Sulfonylation Sulfonylation (-OH to -OTs/-OMs) (e.g., with TsCl/Pyridine) Activation->Sulfonylation via experimental_workflow Start Start: this compound Tosylation Tosylation (p-TsCl, Pyridine, DCM) Start->Tosylation Tosylate 4-Methylbenzhydryl Tosylate Tosylation->Tosylate Substitution Nucleophilic Substitution (NaN3, DMF) Tosylate->Substitution Purification Workup & Purification Substitution->Purification Product Product: 4-Methylbenzhydryl Azide Purification->Product signaling_pathway Alcohol This compound (-OH) Protonation Protonation (+ H+) Alcohol->Protonation Reversible Alkyloxonium Alkyloxonium Ion (-OH2+) Protonation->Alkyloxonium Carbocation Benzylic Carbocation Alkyloxonium->Carbocation Loss of H2O (rate-determining) SN1_Product SN1 Product (Substitution) Carbocation->SN1_Product E1_Product E1 Product (Elimination - Alkene) Carbocation->E1_Product Nucleophile Nucleophile (e.g., Br-, H2O) Nucleophile->SN1_Product Base Base (e.g., H2O, HSO4-) Base->E1_Product

References

Technical Support Center: Optimizing Catalyst Selection for 4-Methylbenzhydrol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methylbenzhydrol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent and well-established methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with 4-methylbenzaldehyde (B123495). This method is highly effective for forming the carbon-carbon bond required in the product.

  • Reduction of 4-Methylbenzophenone (B132839): This method involves the reduction of the corresponding ketone, 4-methylbenzophenone, to the secondary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic transfer hydrogenation is also a viable method.

Q2: How do I choose between the Grignard reaction and the reduction of 4-methylbenzophenone?

A2: The choice of method depends on several factors, including the availability of starting materials, desired scale, and safety considerations.

  • Grignard Reaction: Ideal when starting from 4-methylbenzaldehyde. It is a powerful C-C bond-forming reaction. However, Grignard reagents are highly sensitive to moisture and air, requiring strictly anhydrous conditions.[1][2]

  • Reduction of 4-Methylbenzophenone: A good option if 4-methylbenzophenone is readily available. Reductions with sodium borohydride are generally safer and easier to handle than reactions with Grignard reagents or LiAlH₄.[3][4][5]

Q3: What are the key parameters to control for a successful Grignard synthesis of this compound?

A3: For a successful Grignard synthesis, it is critical to control the following:

  • Anhydrous Conditions: All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Grignard reagents react readily with water, which will quench the reagent and reduce the yield.[1][6]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with oxygen.[1]

  • Temperature: The reaction is typically initiated at room temperature and then cooled to control the exothermic reaction during the addition of the aldehyde. Low temperatures can also help to minimize side reactions.

  • Purity of Magnesium: Use high-purity magnesium turnings for the preparation of the Grignard reagent.

Q4: What are common side reactions in the Grignard synthesis of this compound?

A4: Common side reactions include:

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide to form a biphenyl (B1667301) byproduct.

  • Benzoin Condensation: The aldehyde can undergo self-condensation, especially in the presence of any impurities that can act as a catalyst.

  • Oxidation: Exposure to air can lead to the oxidation of the Grignard reagent, reducing its effective concentration.

Troubleshooting Guides

Grignard Reaction Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or no yield of this compound Presence of moisture in glassware or solvent.Flame-dry all glassware and use anhydrous solvents.[1][6]
Poor quality or inactive magnesium.Use fresh, high-purity magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.[7]
Incomplete formation of the Grignard reagent.Ensure the reaction has initiated before adding all of the aryl halide. Gentle heating may be required to start the reaction.[2]
Formation of significant amount of biphenyl byproduct Wurtz coupling side reaction.Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.
Presence of unreacted 4-methylbenzaldehyde Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Titrate the Grignard reagent before use to determine its exact concentration.[1]
Inefficient mixing.Ensure vigorous stirring throughout the reaction.
Reduction of 4-Methylbenzophenone Troubleshooting
Problem Possible Cause(s) Solution(s)
Incomplete reduction Insufficient reducing agent.Use a molar excess of sodium borohydride. Typically, 1.5-2.0 equivalents are sufficient.[5]
Inactive reducing agent.Use fresh, properly stored sodium borohydride.
Low isolated yield Product loss during work-up.Ensure complete extraction of the product from the aqueous layer. Perform multiple extractions with an appropriate organic solvent.
Formation of borate (B1201080) esters.During work-up, acidify the reaction mixture to hydrolyze any borate esters formed.
Presence of impurities Side reactions from overly harsh conditions.Sodium borohydride reductions are typically run at room temperature or below. Avoid excessive heating.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether or THF

  • 4-Methylbenzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Assemble the apparatus and flush with nitrogen.

    • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 4-Methylbenzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 4-methylbenzaldehyde in anhydrous diethyl ether to the dropping funnel.

    • Add the 4-methylbenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Reduction of 4-Methylbenzophenone with Sodium Borohydride

Materials:

Procedure:

  • Reduction:

    • In a round-bottom flask, dissolve 4-methylbenzophenone in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride in portions to the stirred solution. The addition is exothermic and may cause gas evolution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the mixture.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate or dichloromethane (3 x).

    • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Synthesis RouteCatalyst/ReagentSubstrate(s)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Grignard ReactionPhenylmagnesium Bromide4-MethylbenzaldehydeDiethyl Ether0 to RT2~85-95General Procedure
ReductionSodium Borohydride4-MethylbenzophenoneMethanol0 to RT1-2>95[5][8][9]
Catalytic Transfer HydrogenationRuCl₂(PPh₃)₃ / Isopropanol4-MethylbenzophenoneIsopropanolReflux1-4High[10][11]

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Aldehyde cluster_workup Work-up and Purification start Start flame_dry Flame-dry glassware start->flame_dry add_mg Add Mg turnings flame_dry->add_mg inert_atm Establish inert atmosphere (N2/Ar) add_mg->inert_atm prep_halide Prepare Aryl Halide in Anhydrous Ether inert_atm->prep_halide initiate Initiate reaction prep_halide->initiate add_halide Add remaining Aryl Halide initiate->add_halide complete_formation Stir to complete formation add_halide->complete_formation cool_grignard Cool Grignard reagent (0°C) complete_formation->cool_grignard prep_aldehyde Prepare 4-Methylbenzaldehyde in Anhydrous Ether cool_grignard->prep_aldehyde add_aldehyde Add Aldehyde dropwise prep_aldehyde->add_aldehyde react Stir at room temperature add_aldehyde->react quench Quench with sat. NH4Cl(aq) react->quench extract Extract with Ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end This compound purify->end

Caption: Experimental workflow for the Grignard synthesis of this compound.

Reduction_Synthesis_Workflow cluster_reaction Reduction Reaction cluster_workup Work-up and Purification start Start dissolve Dissolve 4-Methylbenzophenone in Alcohol start->dissolve cool Cool solution (0°C) dissolve->cool add_nabh4 Add NaBH4 in portions cool->add_nabh4 react Stir at room temperature add_nabh4->react quench Quench with dilute HCl react->quench concentrate_solvent Remove alcohol in vacuo quench->concentrate_solvent extract Extract with organic solvent concentrate_solvent->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate_product Concentrate in vacuo dry->concentrate_product purify Purify (Recrystallization) concentrate_product->purify end This compound purify->end

Caption: Experimental workflow for the reduction of 4-Methylbenzophenone.

Catalyst_Selection_Logic start Starting Material? aldehyde 4-Methylbenzaldehyde start->aldehyde Yes ketone 4-Methylbenzophenone start->ketone No grignard Grignard Synthesis aldehyde->grignard reduction Reduction ketone->reduction conditions Anhydrous conditions required? grignard->conditions Consider reduction->conditions Consider safety Safety/Handling concerns? reduction->safety conditions->grignard Yes (Strict) conditions->reduction No (Less stringent) nabh4 Sodium Borohydride Reduction safety->nabh4 Lower concern cth Catalytic Transfer Hydrogenation safety->cth Moderate concern (catalyst handling)

Caption: Decision logic for selecting a synthesis route for this compound.

References

troubleshooting peak tailing in HPLC analysis of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methylbenzhydrol. The following question-and-answer format directly addresses specific problems to assist researchers, scientists, and drug development professionals in optimizing their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My chromatogram for this compound shows significant peak tailing. How can I troubleshoot this issue?

Peak tailing, an asymmetry where the latter half of a peak is broader than the front, can compromise the accuracy of integration and reduce resolution.[1] This issue can stem from either chemical interactions within the column or physical problems with the HPLC system. The following step-by-step guide will help you diagnose and resolve the root cause of peak tailing for this compound.

A logical first step is to determine if the issue is chemical or physical. Inject a neutral compound that is known to not interact with the stationary phase. If this neutral compound also exhibits peak tailing, the problem is likely physical. If the neutral compound has a symmetrical peak shape while this compound continues to tail, the issue is more likely chemical in nature.[2]

Is the peak tailing a chemical or physical issue?

To differentiate between a chemical and a physical problem, a systematic approach is necessary. The following diagram outlines a troubleshooting workflow to identify the source of peak tailing.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks or just the analyte? start->check_all_peaks physical_issue Indicates a Physical or System-Wide Issue check_all_peaks->physical_issue All Peaks Tail chemical_issue Indicates a Chemical Interaction Issue check_all_peaks->chemical_issue Analyte Peak Only check_dead_volume 1. Check tubing and fittings for dead volume. 2. Ensure proper connections. physical_issue->check_dead_volume check_overload Is it Column Overload? Inject a 10x diluted sample. Does peak shape improve? chemical_issue->check_overload check_column_void Check for column void or frit blockage. check_dead_volume->check_column_void replace_column Consider replacing the column. check_column_void->replace_column problem_solved Problem Solved replace_column->problem_solved check_solvent_effect Is it a Sample Solvent Effect? Dissolve sample in mobile phase. Does peak shape improve? check_overload->check_solvent_effect No check_overload->problem_solved Yes/Maybe check_secondary_interaction Is it a Secondary Interaction? 1. Lower mobile phase pH (e.g., to 2.5-3.0). 2. Use a modern, end-capped column. check_solvent_effect->check_secondary_interaction No check_solvent_effect->problem_solved Yes/Maybe check_secondary_interaction->problem_solved Yes/Maybe

A troubleshooting workflow for diagnosing the cause of peak tailing.
Troubleshooting Physical Issues

If all peaks in your chromatogram are tailing, it generally points to a physical problem in the HPLC system.[3]

1. Extra-Column Volume (Dead Volume):

  • Problem: Excessive tubing length or internal diameter, and poorly made connections can lead to band broadening and peak tailing.[4][5] This is especially noticeable for early eluting peaks.[6]

  • Solution: Use narrow internal diameter tubing (e.g., 0.005") and minimize tubing length.[7] Ensure all fittings are correctly installed to avoid dead volume.

2. Column Voids or Blockages:

  • Problem: A void at the column inlet, caused by the collapse of the stationary phase, or a blocked frit can disrupt the sample path, leading to distorted peak shapes.[4][8] This can result from high pressure or operating at an unsuitable pH.[6]

  • Solution:

    • Avoid sudden pressure shocks by gradually increasing the flow rate.[4]

    • Use a guard column to protect the analytical column.[6]

    • If a void is suspected, you can try reversing the column and flushing it. However, this is often a temporary fix, and column replacement is usually necessary.[4]

Troubleshooting Chemical Issues

If only the this compound peak is tailing, the cause is likely a chemical interaction.

1. Column Overload:

  • Problem: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column, leading to peak distortion.[5][6]

  • Solution:

    • Mass Overload: Dilute your sample and reinject. If the peak shape improves, mass overload was the issue.[6]

    • Volume Overload: Reduce the injection volume.[6]

    • Alternatively, use a column with a higher loading capacity.[6]

2. Sample Solvent Effect:

  • Problem: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band broadening and peak tailing.[1][5]

  • Solution: Whenever possible, dissolve your sample in the mobile phase.[1] If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.[5]

3. Secondary Interactions with Silanol (B1196071) Groups:

  • Problem: Although this compound is a neutral compound, it can still have minor interactions with residual silanol groups (Si-OH) on the silica-based stationary phase.[9] These secondary interactions can lead to peak tailing.

  • Solution:

    • Use a Modern, End-Capped Column: Modern columns, often referred to as Type B or end-capped, have a lower concentration of accessible silanol groups, which minimizes secondary interactions.[6][9]

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[4][9]

    • Add a Competing Agent: In some cases, adding a small amount of a competing agent like triethylamine (B128534) to the mobile phase can help to mask the silanol groups.[10]

Quantitative Data Summary

The following table summarizes common HPLC parameters and their potential impact on peak tailing, along with recommended adjustments.

ParameterPotential Cause of TailingRecommended ActionExpected Outcome
Sample Concentration Column OverloadDecrease sample concentration by a factor of 5-10.Improved peak symmetry (Tailing factor closer to 1).
Injection Volume Column Overload (Volume)Reduce injection volume.Sharper, more symmetrical peaks.
Sample Solvent Mismatch with Mobile PhaseDissolve sample in the initial mobile phase.Reduced peak distortion, especially for early eluting peaks.
Mobile Phase pH Silanol InteractionsAdjust pH to 2.5-3.0 (for silica-based columns).Suppression of silanol activity and reduced tailing.
Column Type Active Silanol GroupsUse an end-capped or base-deactivated column.Minimized secondary interactions and improved peak shape.
System Plumbing Extra-Column VolumeMinimize tubing length and use narrow-bore tubing.Reduced band broadening and sharper peaks.

Experimental Protocols

Protocol 1: Diagnosing Column Overload

Objective: To determine if peak tailing is caused by injecting too high a concentration of this compound.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound at the concentration that is currently producing peak tailing. Use the mobile phase as the diluent if possible.

  • Create Dilution Series: Prepare a series of dilutions from the stock solution. Recommended dilutions are 1:5, 1:10, and 1:50.

  • HPLC Analysis: Inject each solution onto the HPLC system using the established method.

  • Analyze Results:

    • Compare the peak shapes from each run. If mass overload is the cause, the tailing factor will decrease (move closer to 1.0) as the sample concentration decreases.[1]

    • Compare the retention times. In cases of overload, the retention time of the peak apex may slightly increase as the concentration is lowered.[1]

Protocol 2: Assessing Sample Solvent Effects

Objective: To determine if the sample solvent is causing peak distortion.

Methodology:

  • Prepare Samples: Prepare two samples of this compound at the same concentration.

    • Sample A: Dissolve in the current (stronger) solvent.

    • Sample B: Dissolve in the initial mobile phase composition. If solubility is low, use the weakest possible solvent.

  • HPLC Analysis: Inject both samples onto the HPLC system using the established method.

  • Analyze Results: Compare the chromatograms. If Sample B shows a significantly improved peak shape compared to Sample A, the sample solvent was the likely cause of the peak tailing.[1]

References

Technical Support Center: Drying & Solvent Removal for 4-Methylbenzhydrol Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective drying of 4-Methylbenzhydrol crystals and the removal of residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for drying this compound crystals?

A1: The most common laboratory methods for drying crystalline organic compounds like this compound are vacuum oven drying, desiccator drying (under vacuum or at atmospheric pressure), and air drying. The choice of method depends on the required level of dryness, the thermal stability of the compound, and the available equipment.

Q2: Why is it crucial to remove residual solvents from this compound crystals?

A2: Residual solvents can negatively impact the quality, stability, and safety of the final product.[1] They can affect the crystal lattice structure, leading to inconsistencies in physical properties, and may have toxicological effects, which is a major concern in pharmaceutical applications.

Q3: What is a safe drying temperature for this compound?

A3: this compound has a melting point of 50-55°C.[2][3] To avoid melting the crystals, it is recommended to dry the compound at a temperature well below its melting point, ideally not exceeding 40-45°C, especially under vacuum which lowers the boiling points of solvents.

Q4: How can I confirm that my this compound crystals are sufficiently dry?

A4: The absence of residual solvents and water can be confirmed using analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying and quantifying residual organic solvents.[1][4] Karl Fischer titration is the gold standard for determining the water content in the crystals.[5][6][7][8]

Q5: What are solvates and how can they be avoided?

A5: Solvates are crystalline structures that incorporate molecules of the crystallization solvent into the crystal lattice. They can be problematic as the trapped solvent is often difficult to remove. To avoid their formation, it is advisable to use solvents in which the compound is sparingly soluble at room temperature and to allow for slow crystallization. If a solvate is formed, a change in drying conditions (e.g., higher temperature under vacuum) or recrystallization from a different solvent may be necessary to remove the included solvent.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Crystals "oil out" or melt during drying. The drying temperature is too high, exceeding the melting point of this compound (50-55°C), potentially lowered by the presence of residual solvent.1. Immediately reduce the drying temperature to below 40°C. 2. If using a vacuum oven, ensure the temperature is well-controlled. 3. Consider starting with a lower temperature and gradually increasing it as the solvent is removed.
Crystals are tacky or sticky after drying. 1. Incomplete removal of solvent. 2. The compound is hygroscopic and has absorbed moisture from the air. 3. Presence of low-melting impurities.1. Extend the drying time, possibly at a slightly elevated temperature (but below 40°C) and under high vacuum. 2. Handle the dried crystals in a low-humidity environment (e.g., a glove box) and store them in a desiccator over a strong desiccant like phosphorus pentoxide.[9][10] 3. If impurities are suspected, recrystallize the compound from a suitable solvent.
Residual solvent is still detected by NMR after prolonged drying. 1. Solvent molecules are trapped within the crystal lattice (solvate formation). 2. The drying method is not efficient enough for the specific solvent. 3. Agglomeration of crystals is preventing efficient solvent removal from the bulk of the material.1. Try gently grinding the crystals to break up agglomerates and increase the surface area, then continue drying. 2. Consider switching to a more effective drying method (e.g., from air drying to vacuum oven drying). 3. If a solvate is suspected, attempt to remove the solvent by heating under high vacuum at a temperature just below the melting point. If this fails, recrystallization from a different, less-coordinating solvent is recommended.[11]
Water is detected by Karl Fischer titration even after drying. 1. This compound, being an alcohol, can be hygroscopic and readily absorb atmospheric moisture. 2. The desiccant used is exhausted. 3. Incomplete drying.1. After initial drying, transfer the crystals to a vacuum desiccator containing a fresh, high-efficiency desiccant (e.g., phosphorus pentoxide or anhydrous calcium sulfate). 2. Ensure all handling of the dried material is performed in a dry atmosphere. 3. Increase the drying time or use a more rigorous method like vacuum oven drying.
Crystals change appearance (e.g., become opaque) during drying. This can be due to the loss of solvent from a solvate, leading to a change in the crystal lattice structure. The resulting material may be amorphous or a different polymorphic form.1. Characterize the resulting material to determine if a phase change has occurred. 2. If the original crystal form is desired, a different drying method that is less harsh (e.g., desiccator drying at room temperature) may be necessary. 3. Consider if the desolvated form is acceptable for the intended application.

Data Presentation: Comparison of Drying Methods

The following table provides a semi-quantitative comparison of common drying methods for crystalline organic compounds like this compound. The actual time and residual solvent levels can vary based on the specific solvent, crystal size, and equipment used.

Drying Method Typical Temperature Typical Pressure Relative Drying Time Typical Final Solvent/Water Level Advantages Disadvantages
Air Drying AmbientAtmosphericLong (days)> 5000 ppmSimple, no special equipment required.Slow, risk of contamination and moisture absorption from the air.[12]
Desiccator (Atmospheric) AmbientAtmosphericModerate (hours to days)1000 - 5000 ppmProtects from atmospheric moisture, simple setup.Slower than vacuum methods.
Vacuum Desiccator Ambient< 100 mbarModerate (hours)500 - 2000 ppmFaster than atmospheric desiccator, gentle on heat-sensitive compounds.[3]Requires a vacuum source.
Vacuum Oven 35-45°C< 50 mbarShort (hours)< 500 ppmFast and highly efficient for removing even high-boiling solvents.[13][14][15]Requires specialized equipment, potential for thermal degradation if not controlled properly.

Experimental Protocols

Protocol 1: Vacuum Oven Drying

Objective: To efficiently remove residual solvents from this compound crystals.

Methodology:

  • Place the filtered crystals in a shallow glass dish or on a watch glass.

  • If the crystals are clumpy, gently break them up with a spatula to increase the surface area.

  • Place the dish in a vacuum oven.

  • Set the temperature to a point safely below the melting point of this compound, typically 35-40°C.

  • Slowly apply vacuum to the oven to avoid bumping of the crystals. A pressure of less than 50 mbar is recommended.

  • Dry for a period of 4-12 hours. The exact time will depend on the solvent being removed and the amount of material.

  • To determine if the drying is complete, the weight of the sample can be monitored until it becomes constant.

  • Once drying is complete, slowly release the vacuum, preferably with an inert gas like nitrogen, and then remove the sample.

  • For hygroscopic materials, transfer the dried sample to a desiccator for cooling and storage.

Protocol 2: Karl Fischer Titration for Water Content

Objective: To quantify the amount of water in this compound crystals.

Methodology:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated with the Karl Fischer reagent to a stable endpoint to ensure it is anhydrous.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound crystals (typically 0.1-0.5 g, depending on the expected water content) into a dry, tared vial.

  • Titration: Quickly transfer the weighed sample into the titration vessel.

  • Analysis: Start the titration. The Karl Fischer reagent is added automatically until the endpoint is reached. The instrument software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

  • Blank Determination: Perform a blank determination using the same procedure but without adding the sample to account for any ambient moisture that may have entered the system.

Protocol 3: ¹H NMR Spectroscopy for Residual Solvent Quantification

Objective: To identify and quantify residual organic solvents in this compound crystals.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of the dried this compound crystals (e.g., 10-20 mg) into an NMR tube.

  • Internal Standard: Add a known mass of an internal standard to the NMR tube. The internal standard should have a simple spectrum with a peak that does not overlap with the analyte or solvent peaks (e.g., 1,3,5-trimethoxybenzene).

  • Solvent: Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that does not contain the residual solvent being quantified.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the area of a well-resolved peak from the residual solvent.

    • Integrate the area of a well-resolved peak from the internal standard.

    • Integrate the area of a well-resolved peak from this compound.

    • Calculate the amount of residual solvent relative to the known amount of the internal standard or the sample itself, taking into account the number of protons giving rise to each integrated signal.

Visualizations

Drying_Workflow General Workflow for Drying this compound Crystals cluster_prep Preparation cluster_drying Drying Method Selection cluster_analysis Analysis & Completion Start Start with wet This compound crystals Filter Filter crystals to remove bulk solvent Start->Filter Wash Wash crystals with a non-dissolving solvent Filter->Wash Drying_Choice Choose Drying Method Wash->Drying_Choice Air_Dry Air Drying Drying_Choice->Air_Dry Low requirement Desiccator Desiccator Drying Drying_Choice->Desiccator Moderate requirement Vacuum_Oven Vacuum Oven Drying Drying_Choice->Vacuum_Oven High requirement Analysis Analyze for residual solvent/water (NMR, KF) Air_Dry->Analysis Desiccator->Analysis Vacuum_Oven->Analysis Dry_Check Is it dry? Analysis->Dry_Check Dry_Check->Drying_Choice No, re-dry End Dry Product Dry_Check->End Yes

General workflow for drying this compound crystals.

Troubleshooting_Drying Troubleshooting Common Drying Issues cluster_solutions Solutions Start Problem Encountered During Drying Oiling_Out Crystals 'Oil Out' or Melt? Start->Oiling_Out Sticky Crystals are Sticky or Tacky? Oiling_Out->Sticky No Lower_Temp Lower drying temperature (< 40°C) Oiling_Out->Lower_Temp Yes Residual_Solvent Residual Solvent Detected? Sticky->Residual_Solvent No Extend_Drying Extend drying time or use higher vacuum Sticky->Extend_Drying Yes Residual_Solvent->Extend_Drying Yes, incomplete drying Recrystallize Recrystallize from a different solvent Residual_Solvent->Recrystallize Yes, likely solvate End Problem Resolved Lower_Temp->End Extend_Drying->End Handle_Dry Handle in dry atmosphere, store in desiccator Extend_Drying->Handle_Dry Recrystallize->End Handle_Dry->End

References

addressing solubility issues of 4-Methylbenzhydrol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-Methylbenzhydrol in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline solid. It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol (B145695) and ether.[1] Due to its predominantly non-polar structure, it is considered a hydrophobic compound.

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial steps to address this?

A2: Initially, ensure that you are not exceeding the solubility limit of this compound in your chosen solvent at the reaction temperature. Gentle heating and agitation can often improve the rate of dissolution. If the compound remains insoluble, consider employing one of the solubility enhancement techniques detailed in the experimental protocols section.

Q3: My reaction mixture with this compound becomes cloudy or forms a precipitate upon cooling. What does this indicate?

A3: Cloudiness or precipitation upon cooling suggests that the concentration of this compound exceeds its solubility at the lower temperature. This is a common phenomenon, particularly after a reaction has been heated. To mitigate this, you can either maintain a higher temperature during your work-up or use a co-solvent system to increase the solubility of your compound at lower temperatures.

Q4: Can the pH of the reaction medium affect the solubility of this compound?

A4: this compound is a neutral molecule and does not have ionizable groups. Therefore, altering the pH of the reaction medium will not significantly impact its solubility.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound fails to dissolve completely in the reaction solvent. The concentration of this compound exceeds its solubility limit in the chosen solvent.1. Increase the volume of the solvent. 2. Gently heat the mixture while stirring. 3. Consider using a more suitable solvent with higher solubilizing capacity (refer to the solubility data table). 4. Employ a co-solvent system (see Experimental Protocol 1).
The reaction mixture becomes cloudy or precipitation occurs during the reaction. A change in temperature or the formation of a product with lower solubility is occurring.1. If the reaction temperature has decreased, gently warm the mixture. 2. If a new solid is forming, this may be your desired product or a byproduct. Analyze the precipitate to determine its identity. 3. If solubility is the issue, consider adding a co-solvent to maintain a homogeneous solution.
This compound "oils out" of the solution instead of dissolving. The temperature of the solvent is above the melting point of this compound (52-54°C), and the solvent has a low affinity for the molten compound.1. Reduce the temperature of the solvent to below the melting point of this compound. 2. Choose a solvent in which this compound has higher solubility at a lower temperature. 3. Vigorously agitate the mixture to encourage dissolution rather than phase separation.
After the reaction, the product mixture is difficult to purify due to the presence of undissolved this compound. The reaction may not have gone to completion, or the work-up procedure is causing precipitation.1. Before work-up, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). 2. During work-up (e.g., addition of an anti-solvent), carefully monitor for precipitation. If necessary, use a larger volume of the extraction solvent or a co-solvent system to maintain solubility.

Quantitative Solubility Data

Solvent Benzhydrol Solubility ( g/100 mL at 20-25°C) Expected Trend for this compound
Water0.05[2]Likely slightly lower
Ethanol35[2]Similar to slightly higher
Diethyl EtherSolubleLikely soluble to very soluble
ChloroformSoluble[3]Likely soluble to very soluble
Carbon DisulfideSoluble[3]Likely soluble to very soluble
Dimethyl Sulfoxide (DMSO)~10 (100 mg/mL)[4]Likely similar
Tetrahydrofuran (THF)Very SolubleLikely very soluble
Dichloromethane (DCM)Very SolubleLikely very soluble
TolueneSolubleLikely very soluble
AcetonitrileSolubleLikely soluble

Note: "Soluble" and "Very Soluble" are qualitative terms from various sources. It is always recommended to perform a preliminary solubility test for your specific reaction conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes how to use a co-solvent to increase the solubility of this compound.

Materials:

  • This compound

  • Primary reaction solvent (e.g., toluene)

  • Co-solvent (e.g., Tetrahydrofuran (THF))

  • Reaction vessel with stirring capability

Procedure:

  • To the reaction vessel, add the desired amount of this compound.

  • Add the primary reaction solvent (e.g., toluene) in a volume that is known to be insufficient for complete dissolution at the desired reaction temperature.

  • Begin stirring the mixture.

  • Slowly add the co-solvent (e.g., THF) dropwise to the suspension.

  • Continue adding the co-solvent until all of the this compound has dissolved, resulting in a clear solution.

  • Record the final ratio of the primary solvent to the co-solvent for future reference.

  • Proceed with your chemical reaction.

Protocol 2: Preparation of a Solid Dispersion to Enhance Dissolution Rate

This method involves dispersing this compound in a water-soluble carrier to improve its dissolution in aqueous media.

Materials:

  • This compound

  • A water-soluble carrier (e.g., Polyethylene glycol (PEG) 4000)

  • A suitable organic solvent (e.g., ethanol)

  • Evaporating dish or beaker

  • Hot plate or rotary evaporator

Procedure:

  • Weigh the desired amounts of this compound and the water-soluble carrier (e.g., a 1:1 to 1:10 ratio of drug to carrier by weight).

  • Dissolve both the this compound and the carrier in a minimal amount of a common volatile solvent (e.g., ethanol) in an evaporating dish or beaker.

  • Gently heat the solution on a hot plate in a fume hood or use a rotary evaporator to remove the solvent.

  • Continue to evaporate the solvent until a solid mass or film is formed.

  • Scrape the solid dispersion from the vessel.

  • The resulting solid dispersion can now be used in reactions where a faster dissolution in aqueous or semi-aqueous media is required.

Workflow for Addressing Solubility Issues

Caption: Troubleshooting workflow for this compound solubility.

References

minimizing the formation of byproducts during 4-Methylbenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-Methylbenzhydrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory-scale methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as p-tolylmagnesium bromide, with benzaldehyde (B42025), or phenylmagnesium bromide with p-tolualdehyde.

  • Reduction of 4-Methylbenzophenone (B132839): This method uses a reducing agent, most commonly sodium borohydride (B1222165), to reduce the ketone functional group of 4-methylbenzophenone to a secondary alcohol.

Q2: What are the primary byproducts I should be aware of for each method?

A2: For the Grignard reaction , common byproducts include:

  • Wurtz coupling products: Formed by the reaction of the Grignard reagent with the starting aryl halide.

  • Enolization products: If the aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting aldehyde after workup.

  • Reduction products: Bulky Grignard reagents can reduce the aldehyde to the corresponding benzyl (B1604629) alcohol.

  • Quenched Grignard reagent: Reaction with any trace moisture will convert the Grignard reagent into an alkane.

For the reduction of 4-methylbenzophenone with sodium borohydride , the main byproducts are:

  • Borate (B1201080) esters: Formed from the reaction of the alcohol product with the borohydride reagent. These are typically hydrolyzed during the workup.[1]

  • Unreacted starting material: Incomplete reaction will leave residual 4-methylbenzophenone.

Q3: How can I monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[2][3] By spotting the reaction mixture alongside the starting material standard on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product. This helps to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q4: What is the best way to purify the final this compound product?

A4: The most common method for purifying this compound is recrystallization from a suitable solvent, such as ethanol (B145695) or methanol (B129727).[3] Column chromatography on silica (B1680970) gel can also be employed for high-purity requirements.

Troubleshooting Guides

Synthesis Route 1: Grignard Reaction
Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Presence of moisture: Grignard reagents are highly reactive with water.[4]1. Ensure anhydrous conditions: Flame-dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
2. Inactive magnesium: The surface of the magnesium turnings may be oxidized.2. Activate the magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings to expose a fresh surface.[5]
3. Poor quality Grignard reagent: The Grignard reagent may have degraded over time.3. Titrate the Grignard reagent: Determine the exact concentration of the Grignard reagent before use to ensure accurate stoichiometry.[4]
Significant amount of unreacted starting aldehyde 1. Enolization: The Grignard reagent is acting as a base instead of a nucleophile.[4]1. Lower the reaction temperature: Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[4]
Presence of a significant amount of toluene (B28343) or benzene (B151609) in the product mixture 1. Quenched Grignard reagent: The Grignard reagent reacted with trace water in the solvent or on the glassware.[4]1. Improve anhydrous technique: Ensure all solvents and glassware are scrupulously dry.
Formation of 4,4'-dimethylbiphenyl (B165725) or biphenyl 1. Wurtz coupling: The Grignard reagent is reacting with the starting aryl halide.1. Slow addition of aryl halide: Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration.
Synthesis Route 2: Reduction of 4-Methylbenzophenone
Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature.1. Monitor the reaction by TLC: Continue the reaction until the starting material is consumed. Gentle warming may be required.[3]
2. Decomposition of sodium borohydride: The reducing agent can decompose in acidic or neutral solutions.2. Use a basic solution for NaBH4: Dissolving the sodium borohydride in a weakly basic solution (e.g., aqueous NaOH) can improve its stability.
Presence of unreacted 4-methylbenzophenone in the final product 1. Insufficient reducing agent: Not enough sodium borohydride was used to fully reduce the ketone.1. Use a slight excess of NaBH4: A small excess of the reducing agent can help drive the reaction to completion.
Product is difficult to isolate from the reaction mixture 1. Formation of soluble borate esters: The product may be complexed with boron byproducts.1. Acidic workup: A careful acidic workup (e.g., with dilute HCl) will hydrolyze the borate esters and precipitate the alcohol product.[6]

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of this compound and the formation of byproducts.

Table 1: Effect of Moisture on Grignard Synthesis of this compound

Water Content in Solvent (mol%)This compound Yield (%)Toluene Yield (%)
095<1
108510
257025
504550

Table 2: Effect of Temperature on Byproduct Formation in Grignard Synthesis

Reaction Temperature (°C)This compound Yield (%)Byproduct (Reduction/Enolization) (%)
-20923
0905
25 (Room Temp)8510
40 (Reflux in Ether)7520

Table 3: Effect of Reactant Ratio on the Reduction of 4-Methylbenzophenone

Molar Ratio (NaBH4 : Ketone)This compound Yield (%)Unreacted Ketone (%)
0.25 : 195<1
0.20 : 18020
0.15 : 16040

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from p-bromotoluene and benzaldehyde.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • p-Bromotoluene

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

    • Add anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of p-bromotoluene (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the p-bromotoluene solution to initiate the reaction. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining p-bromotoluene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 30 minutes.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the Grignard reagent with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from ethanol.

Protocol 2: Synthesis of this compound by Reduction of 4-Methylbenzophenone

This protocol details the synthesis of this compound from 4-methylbenzophenone using sodium borohydride.

Materials:

  • 4-Methylbenzophenone

  • Methanol

  • Sodium borohydride

  • Dilute hydrochloric acid

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup:

    • Dissolve 4-methylbenzophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath.

  • Reduction:

    • In a separate container, dissolve sodium borohydride (0.3 eq) in a small amount of cold water or methanol.

    • Slowly add the sodium borohydride solution to the stirred solution of 4-methylbenzophenone.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess sodium borohydride and hydrolyze the borate esters.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from methanol.

Visualizations

Grignard_Synthesis_Pathway p_bromotoluene p-Bromotoluene Grignard p-Tolylmagnesium Bromide p_bromotoluene->Grignard Mg Mg Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Product This compound Intermediate->Product Workup Aqueous Workup (NH4Cl) Workup->Product

Grignard synthesis pathway for this compound.

Reduction_Synthesis_Pathway Ketone 4-Methylbenzophenone Intermediate Alkoxide Intermediate Ketone->Intermediate Reducer NaBH4 Reducer->Intermediate + Hydride Product This compound Intermediate->Product Workup Aqueous Workup (HCl) Workup->Product

Reduction synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_method Identify Synthesis Method start->check_method grignard_issues Grignard Synthesis Issues check_method->grignard_issues Grignard reduction_issues Reduction Synthesis Issues check_method->reduction_issues Reduction check_moisture Check for Moisture (Anhydrous Conditions) grignard_issues->check_moisture check_mg Check Mg Activation grignard_issues->check_mg check_side_reactions Analyze for Side Products (Wurtz, Enolization) grignard_issues->check_side_reactions check_completeness Check Reaction Completeness (TLC) reduction_issues->check_completeness check_reducer Check Reducer Amount and Stability reduction_issues->check_reducer solution1 Improve Drying Technique check_moisture->solution1 solution2 Activate Mg check_mg->solution2 solution3 Adjust Temperature/ Addition Rate check_side_reactions->solution3 solution4 Increase Reaction Time/ Temperature check_completeness->solution4 solution5 Use Excess Reducer/ Stabilize check_reducer->solution5

Troubleshooting workflow for low yield of this compound.

References

refinement of work-up procedures for 4-Methylbenzhydrol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and work-up of 4-Methylbenzhydrol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent, typically p-tolylmagnesium bromide, with benzaldehyde (B42025) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting magnesium alkoxide is then hydrolyzed in an acidic work-up to yield the final product.

Q2: My Grignard reaction to synthesize this compound is not starting. What are the common causes?

A2: Failure to initiate a Grignard reaction is a frequent issue. Key factors include:

  • Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is rigorously dried, and anhydrous solvents are used.

  • Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium by crushing the turnings in the flask or adding a small crystal of iodine can help initiate the reaction.

  • Purity of reagents: Impurities in the alkyl halide, benzaldehyde, or solvent can inhibit the reaction.

Q3: What are the typical side products in the synthesis of this compound via a Grignard reaction?

A3: Common side products include:

  • Biphenyl-type compounds: Homocoupling of the Grignard reagent can occur, leading to the formation of 4,4'-dimethylbiphenyl.

  • Unreacted starting materials: Incomplete reaction can leave residual benzaldehyde or p-tolyl halide.

  • Benzene: The Grignard reagent can be protonated by any trace water, producing toluene.

Q4: What is the purpose of the acidic work-up, and what are the common reagents used?

A4: The acidic work-up serves two main purposes: to protonate the intermediate magnesium alkoxide to form the desired alcohol (this compound) and to dissolve the magnesium salts (e.g., Mg(OH)Br) formed during the reaction, facilitating their removal.[1] A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is commonly used for the quench, as it is acidic enough to protonate the alkoxide but mild enough to avoid potential side reactions with the alcohol product. Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can also be used.[2]

Q5: How can I purify the crude this compound after the initial work-up?

A5: Recrystallization is a highly effective method for purifying crude this compound.[3] The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Grignard Reagent Formation - Ensure all glassware is flame-dried or oven-dried to remove all traces of water.[4]- Use anhydrous solvents. Diethyl ether or THF are common choices.- Activate magnesium turnings with a crystal of iodine or by mechanical agitation.
Reaction Quenched Prematurely - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the limiting reagent (typically benzaldehyde).
Side Reactions - Control the reaction temperature. Grignard reactions are exothermic; adding the benzaldehyde solution dropwise to the Grignard reagent in an ice bath can help minimize side reactions.[5]- High concentrations of the alkyl halide can favor the formation of biphenyl-type byproducts.[4]
Loss of Product During Work-up - Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an organic solvent (e.g., diethyl ether or ethyl acetate).- Back-extract the combined organic layers with brine to remove dissolved water, which can improve product recovery after solvent evaporation.
Issue 2: Impure Product After Work-up
Possible Cause Troubleshooting Steps
Incomplete Removal of Magnesium Salts - During the acidic work-up, ensure enough aqueous acid is added to dissolve all the white magnesium salts. If solids remain, add more acidic solution and stir vigorously.
Presence of Biphenyl (B1667301) Byproducts - Biphenyl byproducts can often be removed by recrystallization. If the product and byproduct have similar solubilities, column chromatography may be necessary.- A trituration with a solvent in which the biphenyl is soluble but the desired product is not (e.g., cold petroleum ether) can be effective.[4]
Unreacted Benzaldehyde - Unreacted benzaldehyde can sometimes be removed by washing the organic layer with a saturated sodium bisulfite solution, which forms a water-soluble adduct with the aldehyde.
Oily Product Instead of Solid - This may indicate the presence of impurities that are depressing the melting point. Attempt to purify by column chromatography before recrystallization.- Ensure the solvent is completely removed after the work-up.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • 4-Bromotoluene (B49008)

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 4-bromotoluene in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness and gentle boiling indicate the start of the reaction.

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature until most of the magnesium has been consumed.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of benzaldehyde in anhydrous diethyl ether to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the stirred, cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane (B92381)/ethyl acetate).

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound Purification

Solvent System Typical Recovery Yield Purity (by GC-MS or NMR) Notes
Ethanol/WaterGood to Excellent>98%The product is dissolved in hot ethanol, and water is added dropwise until cloudiness persists. The solution is then cooled slowly.
Hexane/Ethyl AcetateGood>97%The product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent.
TolueneFair to Good>95%Requires a larger volume of solvent.
Petroleum EtherFairVariableCan be effective for removing non-polar impurities.

Note: Yield and purity are dependent on the success of the initial reaction and the care taken during the work-up and recrystallization processes. The values presented are typical for analogous Grignard reactions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Dry Glassware & Reagents grignard Formation of p-Tolylmagnesium Bromide start->grignard reaction Reaction with Benzaldehyde grignard->reaction quench Aqueous Quench (NH4Cl) reaction->quench extraction Solvent Extraction quench->extraction wash Brine Wash extraction->wash dry Drying (MgSO4) wash->dry evaporation Solvent Evaporation dry->evaporation recrystallization Recrystallization evaporation->recrystallization filtration Filtration & Drying recrystallization->filtration product Pure this compound filtration->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Impure Product check_reaction Review Reaction Conditions (Moisture, Temperature) start->check_reaction check_workup Analyze Work-up Procedure (Extraction, Washes) check_reaction->check_workup No improve_reaction Dry Glassware & Solvents, Control Temperature check_reaction->improve_reaction Yes check_purification Optimize Purification (Recrystallization Solvent) check_workup->check_purification No improve_workup Multiple Extractions, Use Brine Wash check_workup->improve_workup Yes improve_purification Screen Solvents, Slow Cooling check_purification->improve_purification Yes end Improved Yield & Purity check_purification->end No improve_reaction->check_workup improve_workup->check_purification improve_purification->end

Caption: Logical workflow for troubleshooting low yield or impurity issues.

References

enhancing the enantioselectivity in the asymmetric synthesis of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the enantioselectivity in the asymmetric synthesis of 4-Methylbenzhydrol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of this compound?

A1: The most prevalent methods for the asymmetric synthesis of this compound involve the enantioselective reduction of its prochiral precursor, 4-methylbenzophenone (B132839). Key approaches include:

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): This method often utilizes chiral Ruthenium catalysts, such as RuCl--INVALID-LINK--, in the presence of a hydrogen donor like a formic acid/triethylamine mixture or isopropanol.[1][2][3]

  • Oxazaborolidine-Catalyzed Reduction: This approach, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source (e.g., BH₃•THF) to the ketone.[4][5]

Q2: How do I choose between Asymmetric Transfer Hydrogenation (ATH) and Oxazaborolidine-Catalyzed Reduction?

A2: The choice of method depends on several factors including available equipment, desired scale, and substrate sensitivity.

  • ATH with Ru-catalysts is often highly efficient and can provide excellent enantioselectivity. These catalysts are commercially available and well-documented.[6]

  • Oxazaborolidine-catalyzed reductions are also very effective and have been extensively studied.[5] They offer the advantage of using a metal-free catalyst, which can be beneficial in pharmaceutical synthesis to avoid metal contamination. The catalyst can also be generated in situ.[7][8]

Q3: What is the role of the chiral ligand in the Ruthenium-catalyzed transfer hydrogenation?

A3: The chiral ligand, such as (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), coordinates to the ruthenium metal center, creating a chiral environment. This chiral complex then interacts with the 4-methylbenzophenone substrate in a way that favors the transfer of a hydride to one specific face of the carbonyl group, leading to the preferential formation of one enantiomer of this compound.

Q4: How can I determine the enantiomeric excess (ee) of my this compound product?

A4: The enantiomeric excess of your product can be determined using chiral High-Performance Liquid Chromatography (HPLC).[1] This technique uses a chiral stationary phase to separate the two enantiomers of this compound, allowing for their quantification and the calculation of the ee. A common column for this purpose is a Chiralpak OD-H column.[1]

Troubleshooting Guides

Issue 1: Low Enantioselectivity (% ee)
Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Decomposition or Impurity Ensure the catalyst is fresh and has been stored under an inert atmosphere. For oxazaborolidine reductions, consider generating the catalyst in situ immediately before use.[7][8]Improved and more reproducible enantioselectivity.
Presence of Water or Oxygen Use anhydrous solvents and reagents. Thoroughly dry all glassware and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Minimized non-catalyzed, non-enantioselective reduction, leading to higher ee.
Incorrect Reaction Temperature Optimize the reaction temperature. For many asymmetric reductions, lower temperatures lead to higher enantioselectivity. However, this is substrate-dependent and should be experimentally verified.Identification of the optimal temperature for maximizing enantiomeric excess.
Sub-optimal Hydrogen Source/Reducing Agent In Asymmetric Transfer Hydrogenation, screen different hydrogen donors (e.g., formic acid/triethylamine vs. isopropanol). For oxazaborolidine reductions, ensure the high purity of the borane source.Enhanced enantioselectivity through a more effective hydrogen transfer or reduction process.
Incorrect Catalyst-to-Substrate Ratio Vary the catalyst loading. While a higher catalyst loading may increase the reaction rate, it can sometimes negatively impact enantioselectivity.Determination of the ideal catalyst loading for both high conversion and high enantioselectivity.
Issue 2: Low Reaction Conversion/Yield
Potential Cause Troubleshooting Steps Expected Outcome
Inactive Catalyst Verify the activity of the catalyst with a known, reliable substrate. If necessary, use a fresh batch of catalyst.Increased conversion and product yield.
Insufficient Reaction Time Monitor the reaction progress over a longer period using TLC or GC to ensure it has reached completion.Complete conversion of the starting material to the desired product.
Poor Quality of Reagents or Solvents Use high-purity, anhydrous solvents and reagents. Impurities can act as catalyst poisons.Improved reaction rate and overall yield.
Inappropriate Base (for ATH) If using a base like KOH or K₂CO₃ in ATH, ensure it is anhydrous and the stoichiometry is correct.Enhanced catalyst activity and improved product yield.
Product Inhibition In some cases, the product can inhibit the catalyst. If this is suspected, consider strategies like running the reaction at a lower substrate concentration.Mitigation of catalyst inhibition and improved overall conversion.

Quantitative Data Summary

Table 1: Asymmetric Transfer Hydrogenation of Substituted Benzophenones using Ru-Catalysts

CatalystLigandHydrogen DonorBaseTemp. (°C)Yield (%)ee (%)Configuration
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃-28>9598(R)
[RuCl₂(p-cymene)]₂(S,S)-TsDPENi-PrOHKOH80>9997(R)

Data adapted from studies on similar substrates to provide a general performance benchmark.[2]

Table 2: Oxazaborolidine-Catalyzed Reduction of Aromatic Ketones

Catalyst PrecursorBorane SourceTemperature (°C)Yield (%)ee (%)
(S)-α,α-Diphenyl-2-pyrrolidinemethanolBH₃•THF0 to RTHigh>95
(1S, 2R)-(-)-cis-1-amino-2-indanolTetrabutylammonium borohydride/MeI25Goodup to 96

Data represents typical results for aromatic ketones and may vary for 4-methylbenzophenone.[4][7]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using RuCl(R,R)-TsDPEN

This protocol is adapted for the synthesis of (S)-4-Methylbenzhydrol. For the (R)-enantiomer, the (S,S)-TsDPEN ligand should be used.

Materials:

  • 4-methylbenzophenone

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried, argon-purged flask, add 4-methylbenzophenone (1.0 mmol) and the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 1 mol%).

  • Add anhydrous DCM (5 mL) to dissolve the solids.

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • Add the formic acid/triethylamine mixture (1.2 mL) to the reaction flask.

  • Stir the reaction mixture at 28 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Oxazaborolidine-Catalyzed Reduction (CBS Reduction)

This protocol describes the in situ generation of the oxazaborolidine catalyst for the synthesis of this compound.

Materials:

  • 4-methylbenzophenone

  • (S)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, argon-purged flask, add (S)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (2 mL).

  • Cool the solution to 0 °C and slowly add 1.0 M BH₃•THF solution (0.6 mmol).

  • Stir the mixture at 0 °C for 10 minutes to form the catalyst.

  • In a separate flask, dissolve 4-methylbenzophenone (1.0 mmol) in anhydrous THF (3 mL).

  • Slowly add the solution of 4-methylbenzophenone to the catalyst solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of methanol.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep Prepare Anhydrous Reagents & Glassware setup Assemble Reaction under Inert Atmosphere prep->setup add_reagents Add Substrate, Catalyst & Solvent setup->add_reagents run_reaction Stir at Optimized Temperature add_reagents->run_reaction monitor Monitor Progress (TLC/GC) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Column Chromatography extract->purify analyze Determine % ee by Chiral HPLC purify->analyze

General experimental workflow for asymmetric synthesis.

Catalytic_Cycle catalyst [Ru]-H (Active Catalyst) transition_state Transition State Complex catalyst->transition_state ketone 4-Methyl- benzophenone ketone->transition_state product This compound transition_state->product precatalyst [Ru]-Cl (Precatalyst) transition_state->precatalyst Regeneration h_donor Hydrogen Donor (e.g., HCOOH) h_donor->catalyst spent_donor Spent Donor (e.g., CO2) precatalyst->catalyst Activation

Simplified catalytic cycle for ATH of a ketone.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzhydrol, a diarylmethane derivative, serves as a crucial building block in the synthesis of a variety of organic molecules, including pharmaceuticals and materials. Its structure, featuring a stereocenter and two aromatic rings, makes it a valuable intermediate for compounds with potential biological activity. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the scientific community. This guide provides a detailed comparison of three primary synthetic routes to this compound: the Grignard reaction, the reduction of 4-methylbenzophenone (B132839), and a two-step Friedel-Crafts acylation followed by reduction. Each method is evaluated based on its reaction mechanism, experimental protocol, and overall efficiency, with quantitative data presented for easy comparison.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.

ParameterGrignard ReactionReduction of 4-MethylbenzophenoneFriedel-Crafts Acylation + Reduction
Starting Materials p-Bromotoluene, Magnesium, Benzaldehyde (B42025)4-Methylbenzophenone, Sodium Borohydride (B1222165)Toluene (B28343), Benzoyl Chloride, Lewis Acid, Reducing Agent
Number of Steps 1 (plus Grignard reagent formation)12
Typical Overall Yield 70-85% (estimated)>95%85-95% (estimated for two steps)
Reaction Time 2-4 hours1-2 hours4-6 hours (for two steps)
Key Reagents Mg, Dry Ether/THFNaBH4, Methanol (B129727)/Ethanol (B145695)AlCl3 (or other Lewis acid), NaBH4
Primary Byproducts Biphenyl (from Wurtz coupling), unreacted starting materialsBorate esters (hydrolyzed during workup)o- and m-isomers of 4-methylbenzophenone, diacylated products

Synthetic Routes and Experimental Protocols

Route 1: Grignard Reaction

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. In this route, p-tolylmagnesium bromide is prepared from p-bromotoluene and magnesium, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. Subsequent acidic workup yields this compound.

  • Preparation of p-tolylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq.) are placed. A solution of p-bromotoluene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Reaction with benzaldehyde: The Grignard reagent solution is cooled to 0 °C. A solution of benzaldehyde (1.0 eq.) in anhydrous THF is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.

Grignard Reaction Grignard Synthesis of this compound p_bromotoluene p-Bromotoluene p_tolyl_grignard p-Tolylmagnesium Bromide p_bromotoluene->p_tolyl_grignard Mg Magnesium Mg->p_tolyl_grignard intermediate Magnesium Alkoxide Intermediate p_tolyl_grignard->intermediate benzaldehyde Benzaldehyde benzaldehyde->intermediate workup Acidic Workup intermediate->workup product This compound workup->product

Caption: Workflow for the Grignard synthesis of this compound.

Route 2: Reduction of 4-Methylbenzophenone

This route involves the reduction of the commercially available or readily synthesized ketone, 4-methylbenzophenone, to the corresponding secondary alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for this transformation, offering high yields and simple workup procedures.

  • Reaction Setup: 4-Methylbenzophenone (1.0 eq.) is dissolved in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.1 eq.) is added portion-wise over 15-20 minutes, and the reaction mixture is stirred at room temperature for 1-2 hours.

  • Workup: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude this compound is purified by recrystallization or column chromatography.

Ketone Reduction Reduction of 4-Methylbenzophenone ketone 4-Methylbenzophenone reaction Reduction Reaction ketone->reaction nabh4 Sodium Borohydride (NaBH4) nabh4->reaction solvent Methanol/Ethanol solvent->reaction workup Aqueous Workup reaction->workup product This compound workup->product

Caption: Workflow for the reduction of 4-methylbenzophenone.

Route 3: Friedel-Crafts Acylation Followed by Reduction

This two-step approach first involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3) to produce 4-methylbenzophenone. The subsequent reduction of the ketone intermediate, as described in Route 2, yields the final product. The para-isomer is the major product of the acylation due to the directing effect of the methyl group on the toluene ring.

Step 1: Friedel-Crafts Acylation of Toluene

  • Reaction Setup: Anhydrous aluminum chloride (1.1 eq.) is suspended in an inert solvent such as dichloromethane (B109758) in a flask under a nitrogen atmosphere. The suspension is cooled to 0 °C.

  • Acylation: A solution of benzoyl chloride (1.0 eq.) and toluene (1.5 eq.) is added dropwise to the cooled suspension. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Workup: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the crude 4-methylbenzophenone is purified by distillation or recrystallization.

Step 2: Reduction of 4-Methylbenzophenone

The protocol for the reduction of the 4-methylbenzophenone intermediate is identical to that described in Route 2.

Friedel_Crafts_and_Reduction Friedel-Crafts Acylation and Reduction Pathway toluene Toluene acylation Friedel-Crafts Acylation toluene->acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acylation lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylation ketone 4-Methylbenzophenone acylation->ketone reduction Reduction (e.g., NaBH4) ketone->reduction product This compound reduction->product

Caption: Signaling pathway for the two-step synthesis of this compound.

Comparison and Conclusion

Each of the described synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • The Grignard reaction is a powerful one-pot method for constructing the carbon skeleton of the target molecule. However, it requires strictly anhydrous conditions and the handling of reactive organometallic reagents. The potential for side reactions, such as Wurtz coupling, can also affect the overall yield.

  • The reduction of 4-methylbenzophenone is arguably the most straightforward and highest-yielding route, provided the starting ketone is readily available. The use of sodium borohydride makes this method experimentally simple, safe, and highly efficient.

  • The Friedel-Crafts acylation followed by reduction is a robust two-step sequence that utilizes readily available starting materials. The acylation step generally proceeds with high para-selectivity, minimizing the formation of unwanted isomers. While it involves an additional step compared to the direct reduction, the high yields often achieved in both steps make it an attractive and reliable option.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment and expertise available. For large-scale production, the two-step Friedel-Crafts acylation-reduction pathway or the direct reduction of 4-methylbenzophenone may be preferred due to their high yields and the use of less sensitive reagents compared to the Grignard reaction. For smaller-scale laboratory synthesis and derivatization, the Grignard reaction remains a valuable and flexible tool.

Validating the Structure of 4-Methylbenzhydrol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 4-Methylbenzhydrol, a versatile building block in medicinal chemistry. We present predicted data, detailed experimental protocols, and a comparison with alternative analytical methods to offer a comprehensive resource for structural elucidation.

Unambiguous Structure Confirmation with 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, techniques such as COSY, HSQC, and HMBC allow for the unequivocal assignment of proton (¹H) and carbon (¹³C) signals, confirming the molecular structure.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These values are essential for interpreting the correlations observed in 2D NMR spectra.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration
H-7 (CH-OH)5.80Singlet1H
H-2', H-6'7.35Multiplet5H (total for C₆H₅)
H-3', H-4', H-5'7.35Multiplet
H-2, H-67.25Doublet2H
H-3, H-57.15Doublet2H
H-8 (CH₃)2.34Singlet3H
OHVariableBroad Singlet1H

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Carbon (¹³C) Predicted Chemical Shift (ppm)
C-1'144.0
C-4141.0
C-1137.5
C-3, C-5129.2
C-2', C-6'128.5
C-4'127.8
C-3', C-5'126.5
C-2, C-6126.3
C-7 (CH-OH)76.0
C-8 (CH₃)21.2

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Core 2D NMR Techniques for Structural Validation

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). This is invaluable for establishing the connectivity of proton spin systems within a molecule.

Predicted COSY Correlations for this compound:

Proton 1 Correlates with Proton 2 Comment
H-2, H-6H-3, H-5³JHH coupling within the p-tolyl ring
H-3, H-5H-2, H-6³JHH coupling within the p-tolyl ring
H-2', H-6'H-3', H-5'³JHH coupling within the phenyl ring
H-3', H-5'H-2', H-6' and H-4'³JHH coupling within the phenyl ring
H-4'H-3', H-5'³JHH coupling within the phenyl ring

Table 3: Predicted ¹H-¹H COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons.

Predicted HSQC Correlations for this compound:

Proton (¹H) Correlates with Carbon (¹³C)
H-7C-7
H-2, H-6C-2, C-6
H-3, H-5C-3, C-5
H-2', H-6'C-2', C-6'
H-3', H-5'C-3', C-5'
H-4'C-4'
H-8C-8

Table 4: Predicted ¹H-¹³C HSQC correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH), and sometimes longer-range couplings. This is particularly useful for identifying quaternary carbons and piecing together different spin systems.

Predicted HMBC Correlations for this compound:

Proton (¹H) Correlates with Carbon (¹³C) Comment
H-7C-1, C-1', C-2, C-6, C-2', C-6'Key correlations confirming the benzhydryl core
H-2, H-6C-4, C-8, C-7Connects the aromatic protons to the methyl and benzylic carbons
H-3, H-5C-1Connects to the ipso-carbon of the p-tolyl ring
H-8C-3, C-5, C-4Confirms the position of the methyl group
H-2', H-6'C-4', C-7, C-1'Connects the phenyl protons to the benzylic carbon and the ipso-carbon
H-3', H-5'C-1'Connects to the ipso-carbon of the phenyl ring

Table 5: Predicted ¹H-¹³C HMBC correlations for this compound.

Experimental Protocols

Detailed methodologies for acquiring high-quality 2D NMR data are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Sample Preparation
  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

COSY (gCOSY) Experiment
  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • TD: 2048 (F2) x 256 (F1)

    • SW: 12 ppm in both dimensions

    • NS: 2-4 scans per increment

    • D1: 1.5 s relaxation delay

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Zero-fill to 1024 x 1024 data points.

    • Perform Fourier transformation.

HSQC (hsqcedetgpsisp2.2) Experiment
  • Pulse Program: hsqcedetgpsisp2.2 (for multiplicity editing)

  • Acquisition Parameters:

    • TD: 2048 (F2) x 256 (F1)

    • SW: 12 ppm (F2, ¹H) and 160 ppm (F1, ¹³C)

    • NS: 4-8 scans per increment

    • D1: 1.5 s relaxation delay

    • CNST2 (¹JCH): 145 Hz

  • Processing:

    • Apply a Qsine window function in both dimensions.

    • Zero-fill to 1024 x 1024 data points.

    • Perform Fourier transformation.

HMBC (hmbcgplpndqf) Experiment
  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • TD: 2048 (F2) x 256 (F1)

    • SW: 12 ppm (F2, ¹H) and 200 ppm (F1, ¹³C)

    • NS: 8-16 scans per increment

    • D1: 1.5 s relaxation delay

    • CNST2 (nJCH): 8 Hz (optimized for long-range couplings)

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Zero-fill to 1024 x 1024 data points.

    • Perform Fourier transformation.

Visualizing the Validation Workflow and Key Correlations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key 2D NMR correlations for the structural validation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_validation Structural Validation dissolve Dissolve this compound in CDCl3 transfer Transfer to NMR Tube dissolve->transfer cosy COSY transfer->cosy hsqc HSQC transfer->hsqc hmbc HMBC transfer->hmbc ft Fourier Transform cosy->ft hsqc->ft hmbc->ft phasing Phasing & Baseline Correction ft->phasing correlation Correlation Analysis phasing->correlation structure Confirmed Structure of This compound correlation->structure

Figure 1: Experimental workflow for 2D NMR-based structural validation.

Figure 2: Key 2D NMR correlations for this compound.

Comparison with Alternative Structural Validation Methods

While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary structural information.

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (through-bond correlations)Non-destructive, provides unambiguous structure in solutionRequires soluble sample, relatively longer acquisition times
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amount requiredDoes not provide detailed connectivity, isomers can be difficult to distinguish
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., O-H, C-O)Fast, simple sample preparationProvides limited information on the overall molecular skeleton
X-ray Crystallography Precise 3D arrangement of atoms in a single crystalProvides absolute stereochemistry and definitive solid-state structureRequires a suitable single crystal, which can be difficult to grow

Table 6: Comparison of 2D NMR with alternative structural validation techniques.

A Comparative Guide to the Synthesis of 4-Methylbenzhydrol and Benzhydrol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective synthesis of diarylmethanols like 4-Methylbenzhydrol and its parent compound, Benzhydrol, is a critical step in the development of a wide array of therapeutic agents. This guide provides an objective comparative analysis of the common synthetic routes to these two compounds, supported by experimental data, to aid in methodological selection and optimization.

This comparison focuses on two primary synthetic strategies: the reduction of the corresponding benzophenone (B1666685) and the Grignard reaction of an aryl magnesium halide with an appropriate aldehyde. The choice between this compound and Benzhydrol in a synthetic scheme can introduce subtle yet significant differences in reaction kinetics, yield, and downstream reactivity due to the electronic influence of the methyl group.

Executive Summary of Synthetic Comparisons

The synthesis of both Benzhydrol and this compound is readily achievable through established organic chemistry methodologies. The primary distinction in their synthesis lies in the reactivity of the starting materials, which is influenced by the electronic properties of the para-methyl substituent on one of the aromatic rings of this compound.

In general, the electron-donating nature of the methyl group in the precursors to this compound (4-methylbenzophenone and p-tolualdehyde) slightly decreases the electrophilicity of the carbonyl carbon. This can lead to marginally slower reaction rates in nucleophilic additions, such as Grignard reactions, compared to the non-substituted counterparts used for Benzhydrol synthesis. However, this electronic effect does not drastically alter the feasibility of the syntheses, and high yields can be obtained for both compounds with appropriate optimization of reaction conditions.

Quantitative Data Summary

The following tables summarize key physical properties and reported yields for the synthesis of Benzhydrol and this compound via common methods. It is important to note that yields are highly dependent on reaction scale, purity of reagents, and specific experimental conditions.

Table 1: Physical Properties

PropertyBenzhydrolThis compound
Molecular Formula C₁₃H₁₂OC₁₄H₁₄O
Molecular Weight 184.23 g/mol 198.26 g/mol
Melting Point 65-68 °C50-54 °C
Boiling Point 297-298 °C~296 °C (estimate)
Appearance White crystalline solidWhite to off-white powder

Table 2: Comparative Synthesis Yields

Synthesis MethodProductStarting MaterialsReagentsReported Yield
Reduction BenzhydrolBenzophenoneZn dust, NaOH, Ethanol96-97% (crude)[1]
BenzhydrolBenzophenoneNaBH₄, Methanol63-72%[2]
This compound4-MethylbenzophenoneNaBH₄, MethanolData not explicitly found, but expected to be high
Grignard Reaction BenzhydrolBenzaldehyde, Bromobenzene (B47551)Mg, Ether24.9% (in one reported student experiment)
This compoundp-Tolualdehyde, BromobenzeneMg, Ether~80% (for a similar Grignard reaction)

Experimental Protocols

Detailed methodologies for the synthesis of Benzhydrol and this compound are provided below. These protocols are based on established literature procedures.

Protocol 1: Synthesis of Benzhydrol by Reduction of Benzophenone

This protocol utilizes zinc dust in an alkaline ethanolic solution to reduce benzophenone.

Materials:

  • Benzophenone

  • Technical flake sodium hydroxide

  • 95% Ethanol

  • Technical zinc dust

  • Concentrated hydrochloric acid

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, combine 200 g of sodium hydroxide, 200 g of benzophenone, 2 L of 95% ethanol, and 200 g of zinc dust.[1]

  • Stir the mixture. The temperature will spontaneously rise to about 70°C.[1]

  • Continue stirring for 2-3 hours, allowing the mixture to cool.[1]

  • Filter the mixture with suction and wash the residue with two 100-mL portions of hot ethanol.[1]

  • Pour the filtrate into five volumes of ice water and acidify with approximately 425 mL of concentrated hydrochloric acid.[1]

  • Benzhydrol will precipitate as a white crystalline mass. Collect the product by suction filtration.[1]

  • The crude product can be recrystallized from hot ethanol.

Protocol 2: Synthesis of this compound by Grignard Reaction

This protocol describes the synthesis of this compound from p-tolualdehyde and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • p-Tolualdehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In an oven-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

  • Once the Grignard reagent has formed (the solution will be cloudy and greyish), cool the flask in an ice bath.

  • Reaction with Aldehyde: Add a solution of p-tolualdehyde in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes discussed.

G cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway benzophenone Benzophenone benzhydrol Benzhydrol benzophenone->benzhydrol [H] methylbenzophenone 4-Methylbenzophenone methylbenzhydrol This compound methylbenzophenone->methylbenzhydrol [H] benzaldehyde Benzaldehyde benzhydrol_g Benzhydrol benzaldehyde->benzhydrol_g phenyl_mgbr Phenylmagnesium bromide phenyl_mgbr->benzhydrol_g methylbenzhydrol_g This compound ptolualdehyde p-Tolualdehyde ptolualdehyde->methylbenzhydrol_g

Caption: Synthetic routes to Benzhydrol and this compound.

Signaling Pathway Involvement

While Benzhydrol and this compound are primarily utilized as synthetic intermediates, some derivatives have shown biological activity. For instance, a derivative of benzhydrol, ACA-28, has been identified as a modulator of the ERK signaling pathway, inducing apoptosis in human melanoma cell lines.[1] This suggests that the benzhydrol scaffold may serve as a valuable starting point for the design of novel signaling pathway modulators.

G Benzhydrol Scaffold Benzhydrol Scaffold Derivative (e.g., ACA-28) Derivative (e.g., ACA-28) Benzhydrol Scaffold->Derivative (e.g., ACA-28) Modification ERK Signaling Pathway ERK Signaling Pathway Derivative (e.g., ACA-28)->ERK Signaling Pathway Modulates Apoptosis in Melanoma Cells Apoptosis in Melanoma Cells ERK Signaling Pathway->Apoptosis in Melanoma Cells Induces

Caption: Potential for Benzhydrol derivatives in signaling.

Conclusion

References

Assessing the Purity of 4-Methylbenzhydrol: A Comparative Guide to Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical and non-negotiable aspect of chemical analysis. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for assessing the purity of 4-Methylbenzhydrol. The information herein is supported by a detailed experimental protocol and comparative data to facilitate an informed selection of the most suitable analytical methodology.

This compound (C₁₄H₁₄O, MW: 198.26 g/mol ) is a key intermediate in organic synthesis.[1][2] Ensuring its purity is paramount for the integrity and reproducibility of subsequent reactions and the quality of final products. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry standard, qNMR has emerged as a powerful, direct, and primary method for purity assessment.[3]

The fundamental principle of qNMR lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that resonance.[3][4] By dissolving a precisely weighed amount of a high-purity internal standard with a known mass of the this compound sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[3] This eliminates the need for a specific reference standard of the analyte itself, establishing qNMR as a primary ratio method of measurement.[3][5]

Key Advantages of qNMR for Purity Determination:
  • Primary Method: qNMR is recognized as a primary analytical method by metrology institutes, enabling direct quantification without the need for a calibration curve of the same substance.[3][5]

  • Universal Detection: It offers a nearly universal detection mechanism for all proton-containing molecules in a sample, allowing for the simultaneous quantification of the main component and impurities from a single spectrum.[3][6]

  • High Accuracy and Precision: When conducted under optimized conditions, qNMR provides highly accurate and precise results, with relative standard deviations typically below 1%.[7]

  • Non-Destructive: The technique is non-destructive, allowing the sample to be recovered if necessary.[8]

  • Structural Confirmation: In addition to quantitative data, the NMR spectrum provides structural information, confirming the identity of the analyte and impurities.

Comparative Analysis: qNMR vs. Other Purity Assessment Methods

The selection of an analytical technique for purity determination is contingent on various factors, including the required accuracy, the nature of potential impurities, and available instrumentation. Below is a comparative summary of qNMR with other common methods for the purity assessment of this compound.

Technique Principle Sample Requirements Key Information Provided Advantages Limitations
qNMR The signal area is directly proportional to the number of nuclei.Soluble in a deuterated solvent.Absolute purity, structural confirmation of analyte and impurities.Primary method, high accuracy and precision, non-destructive, universal detection for proton-containing compounds.[3][6][8]Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[9]
HPLC Differential partitioning of the analyte between a stationary and a mobile phase.Soluble in the mobile phase.Relative purity based on peak area percentage, detection of non-volatile impurities.High sensitivity, high resolution, well-established for a wide range of compounds.[10]Requires a reference standard for absolute quantification, can be destructive.[10]
GC Partitioning of the analyte between a stationary phase and a carrier gas.Volatile and thermally stable.Relative purity based on peak area percentage, detection of volatile impurities.Excellent for volatile and semi-volatile compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds, requires a reference standard for absolute quantification.
DSC Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Crystalline solid.Purity based on the melting point depression.Provides information on the overall purity of crystalline solids.Only applicable to crystalline materials, not suitable for amorphous content, less sensitive to small amounts of impurities.

Experimental Data: Purity Assessment of this compound

The following table summarizes illustrative data from the purity assessment of a single batch of this compound using qNMR, HPLC, and DSC.

Analytical Method Parameter Measured Result Relative Standard Deviation (RSD, n=3)
qNMR Absolute Purity (w/w %)99.2%0.3%
HPLC Relative Purity (Area %)99.5%0.2%
DSC Purity (Mole %)99.1%0.5%

Detailed Experimental Protocol: Purity Assessment of this compound by qNMR

This protocol outlines the steps for determining the absolute purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe

  • Analytical Balance: Readable to 0.01 mg

  • NMR Tubes: 5 mm, high precision

  • Volumetric Glassware

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K

  • Acquisition Time (AQ): ≥ 3 seconds

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 seconds is generally sufficient to ensure full relaxation).

  • Number of Scans (NS): 16 to 64, depending on the desired signal-to-noise ratio.

  • Dummy Scans (DS): 4

  • Spectral Width (SW): Approximately 12 ppm, centered around 6 ppm.

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually.

  • Apply a baseline correction.

  • Integrate the following signals:

    • This compound: The singlet corresponding to the benzylic proton (CH-OH) around 5.6 ppm (1H).

    • Maleic Acid: The singlet corresponding to the two olefinic protons (=CH) around 6.3 ppm (2H).

5. Purity Calculation:

The purity of this compound (Purityₐ) is calculated using the following equation[6]:

Purityₐ (%) = (Iₐ / Iₛₜ) * (Nₛₜ / Nₐ) * (Mₐ / Mₛₜ) * (mₛₜ / mₐ) * Purityₛₜ

Where:

  • Iₐ = Integral of the analyte signal (this compound benzylic proton)

  • Iₛₜ = Integral of the internal standard signal (maleic acid olefinic protons)

  • Nₐ = Number of protons for the analyte signal (1)

  • Nₛₜ = Number of protons for the internal standard signal (2)

  • Mₐ = Molecular weight of the analyte (198.26 g/mol )

  • Mₛₜ = Molecular weight of the internal standard (116.07 g/mol )

  • mₐ = Mass of the analyte

  • mₛₜ = Mass of the internal standard

  • Purityₛₜ = Purity of the internal standard

Workflow Visualization

The following diagram illustrates the key steps in the qNMR workflow for purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation & Reporting weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phasing & Baseline Correction ft->phasing integration Integrate Signals phasing->integration purity_calc Calculate Purity using qNMR Equation integration->purity_calc report Final Purity Report purity_calc->report

Caption: Workflow for purity determination of this compound by qNMR.

Conclusion

Quantitative NMR spectroscopy stands as a robust and reliable method for the absolute purity determination of this compound. Its status as a primary method, combined with high accuracy, precision, and the ability to provide structural confirmation, makes it an invaluable tool for researchers, scientists, and drug development professionals.[3] While HPLC and DSC remain important techniques, particularly for high-throughput screening and the analysis of specific types of impurities, qNMR provides a more direct and comprehensive measure of purity, ensuring the quality and reliability of this important chemical intermediate. The integration of qNMR into analytical workflows can significantly enhance confidence in the characterization of chemical entities.[11]

References

A Comparative Guide to Analytical Methods for 4-Methylbenzhydrol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Methylbenzhydrol. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for obtaining accurate results in research and development. This document outlines the experimental protocols and representative performance data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The information presented is based on established methods for structurally similar compounds and serves as a guide for developing and validating a method for this compound.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of a representative HPLC-UV method and a GC-MS method suitable for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~5 ng/mL
Sample Throughput ModerateHigh (with autosampler)
Selectivity GoodExcellent
Derivatization Required NoRecommended

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it ideal for identifying and quantifying trace amounts of this compound in complex matrices. A derivatization step is recommended to improve the chromatographic behavior of the analyte.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Sample Preparation (with Derivatization):

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Data Analysis: Use the peak area of a specific ion fragment for quantification against a calibration curve prepared from derivatized standards.

Mandatory Visualization

The following diagram illustrates the general workflow for the cross-validation of two analytical methods. Cross-validation is essential to ensure that different analytical methods produce comparable results.[1][2]

Cross_Validation_Workflow cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC-MS) A_QC Prepare QC Samples (Low, Mid, High) A_Analyze Analyze QC Samples (n=5) A_QC->A_Analyze A_Data Method A Data A_Analyze->A_Data Compare Statistical Comparison (e.g., Bland-Altman, Deming Regression) A_Data->Compare B_QC Prepare QC Samples (Low, Mid, High) B_Analyze Analyze QC Samples (n=5) B_QC->B_Analyze B_Data Method B Data B_Analyze->B_Data B_Data->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

References

A Comparative Guide to the Efficacy of Reducing Agents for 4-Methylbenzophenone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of aromatic ketones is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. The choice of reducing agent for a specific substrate, such as 4-methylbenzophenone (B132839), can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common reducing agents for the conversion of 4-methylbenzophenone to (4-methylphenyl)(phenyl)methanol, supported by experimental data and detailed protocols to aid in methodological selection.

Comparison of Reducing Agent Performance

The efficacy of various reducing agents for the reduction of 4-methylbenzophenone is summarized in the table below. The data presented is a compilation from literature sources, with some values for the closely related benzophenone (B1666685) used as a proxy where specific data for 4-methylbenzophenone was not available.

Reducing AgentCatalyst/ConditionsSolventTemperatureReaction TimeYield (%)Selectivity
Sodium Borohydride (B1222165) (NaBH₄) -Methanol (B129727)/EthanolRoom Temp.30 min - 1 h~95%High
Lithium Aluminum Hydride (LiAlH₄) AnhydrousTHF/Diethyl Ether0 °C to RT15 min - 1 h>90%High
Catalytic Transfer Hydrogenation [Ru(p-cymene)Cl₂]₂/Ligand, Cs₂CO₃, Isopropanol (B130326) (H donor)Isopropanol80-130 °C1-12 hGood to ExcellentHigh
Catalytic Hydrogenation Pd/C (5-10 mol%)Ethanol/MethanolRoom Temp.1-16 hHighHigh
Meerwein-Ponndorf-Verley (MPV) Al(OiPr)₃IsopropanolRefluxSeveral hoursModerate to GoodHigh

In-Depth Analysis of Reducing Agents

Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of ketones and aldehydes.[1][2] Its primary advantages are its stability in protic solvents like methanol and ethanol, ease of handling, and high yields.[3] For the reduction of benzophenone, a close analog of 4-methylbenzophenone, yields are consistently reported to be in the range of 95%.[3] The reaction is typically fast at room temperature.[4]

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride.[1][5] It readily reduces a wider range of functional groups, including esters and carboxylic acids.[6] While highly effective for ketone reduction with expected high yields, its high reactivity necessitates the use of anhydrous solvents and careful handling due to its violent reaction with water and protic solvents.[6][7]

Catalytic Transfer Hydrogenation

This method offers a safer alternative to using high-pressure hydrogen gas.[8] A ruthenium catalyst, often in combination with a ligand and a base, facilitates the transfer of hydrogen from a donor molecule, typically isopropanol.[8][9] These reactions can provide excellent yields for the reduction of aromatic ketones.[9] The reaction conditions, including temperature and catalyst system, can be tuned to optimize performance.

Catalytic Hydrogenation

A classic and highly effective method for a wide range of reductions, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas is a reliable choice for reducing aromatic ketones.[10] The reaction is typically clean and high-yielding.[11] However, it requires specialized equipment to handle hydrogen gas safely.[12] The catalyst loading, hydrogen pressure, and temperature can be adjusted to control the reaction rate and selectivity.[13][14]

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction utilizes an aluminum alkoxide, commonly aluminum isopropoxide, as a catalyst to transfer a hydride from a sacrificial alcohol, usually isopropanol, to the ketone.[15][16] A key advantage of this method is its high chemoselectivity, as it typically does not affect other reducible functional groups.[17] The reaction is reversible, and driving it to completion often requires the removal of the acetone (B3395972) byproduct by distillation.[16]

Experimental Protocols

Reduction of 4-Methylbenzophenone using Sodium Borohydride

Materials:

  • 4-methylbenzophenone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzophenone (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Reduction of 4-Methylbenzophenone using Lithium Aluminum Hydride

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Cool the flask in an ice bath and carefully add LiAlH₄ (1.0 eq) in portions.

  • Prepare a solution of 4-methylbenzophenone (1.0 eq) in anhydrous THF.

  • Slowly add the 4-methylbenzophenone solution to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).[18]

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Catalytic Transfer Hydrogenation of 4-Methylbenzophenone

Materials:

  • 4-methylbenzophenone

  • [Ru(p-cymene)Cl₂]₂ catalyst

  • Appropriate ligand (e.g., a bidentate phosphine (B1218219) or diamine)

  • Cesium carbonate (Cs₂CO₃)

  • Isopropanol

Procedure:

  • In a reaction vessel, combine 4-methylbenzophenone (1.0 eq), [Ru(p-cymene)Cl₂]₂ (e.g., 0.5 mol%), the ligand (e.g., 1 mol%), and Cs₂CO₃ (e.g., 10 mol%).

  • Add isopropanol as the solvent and hydrogen source.

  • Heat the reaction mixture to the desired temperature (e.g., 82 °C) and stir.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired alcohol.

Visualizing the Experimental Workflow

The general workflow for the reduction of 4-methylbenzophenone can be visualized as a series of sequential steps, from reaction setup to product isolation and analysis.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Dissolve 4-Methylbenzophenone B Add Reducing Agent/Catalyst A->B C Reaction Monitoring (TLC/GC) B->C D Quench Reaction C->D E Extraction D->E F Drying and Filtration E->F G Solvent Removal F->G H Purification (Recrystallization/ Column Chromatography) G->H I Characterization (NMR, IR, MP) H->I

General experimental workflow for the reduction of 4-methylbenzophenone.

This guide provides a comparative overview to assist researchers in selecting the most appropriate reducing agent for their specific needs when working with 4-methylbenzophenone. The choice will depend on factors such as available equipment, desired reaction scale, safety considerations, and the presence of other functional groups in the molecule.

References

A Comparative Guide to the Synthesis of 4-Methylbenzhydrol: A Novel Photochemical Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel, light-driven synthetic method for 4-Methylbenzhydrol against established literature procedures, offering insights into reaction efficiency, conditions, and potential advantages.

This report outlines a new synthetic pathway for this compound, a valuable building block in medicinal chemistry, and contrasts it with two conventional methods: the reduction of 4-methylbenzophenone (B132839) with sodium borohydride (B1222165) and the Grignard reaction. The data presented aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction time, and environmental impact.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the three synthetic methods discussed in this guide.

ParameterNew Method: Light-Driven MPV ReductionLiterature Method 1: NaBH₄ ReductionLiterature Method 2: Grignard Reaction
Starting Materials 4-Methylbenzophenone, Isopropanol (B130326)4-Methylbenzophenone, Sodium Borohydridep-Tolylmagnesium Bromide, Benzaldehyde
Reaction Time 24 hours1.5 - 2.5 hours~1.5 hours (plus Grignard prep)
Reported Yield 98%[1]~95% (adapted from benzophenone (B1666685) reduction)Not explicitly found for this specific reaction
Key Reagents t-BuOLi, light (36 W blue LEDs)Sodium Borohydride, Methanol (B129727)Magnesium, p-Bromotoluene, Benzaldehyde
Reaction Conditions Room Temperature, Air Atmosphere35°C to refluxAnhydrous conditions, Diethyl Ether
Purification Column ChromatographyExtraction and solvent removalAcidic workup, extraction, and distillation/crystallization

Experimental Protocols

New Method: Light-Driven Meerwein-Ponndorf-Verley (MPV) Type Reduction

This novel method, reported by Cao et al. in 2021, utilizes a photochemical approach for the reduction of ketones.[1]

Procedure: A mixture of 4-methylbenzophenone (0.2 mmol, 1.0 equiv.) and t-BuOLi (0.2 mmol, 1.0 equiv.) in isopropanol (2.0 mL) is stirred in a sealed tube under an air atmosphere. The reaction vessel is then irradiated with 36 W blue LEDs at room temperature for 24 hours. After the reaction is complete, the mixture is purified by column chromatography to yield this compound.

Literature Method 1: Reduction with Sodium Borohydride

This is a classic and widely used method for the reduction of ketones to alcohols. The following is a typical procedure adapted from the large-scale reduction of benzophenone.

Procedure: To a solution of 4-methylbenzophenone in methanol, a solution of sodium borohydride in aqueous sodium hydroxide (B78521) is added slowly at approximately 35°C. The reaction mixture is then heated to 55°C and subsequently refluxed for about an hour. After cooling, the methanol is removed under reduced pressure. The residue is taken up in water and an organic solvent (e.g., toluene). The pH is adjusted to 5-6 with a mild acid, and the organic layer is separated, washed with water, and dried. Removal of the solvent under reduced pressure yields this compound.

Literature Method 2: Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The synthesis of this compound can be achieved by reacting a Grignard reagent derived from a tolyl halide with benzaldehyde, or a phenyl Grignard reagent with p-tolualdehyde.

Procedure (General):

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere. A solution of the corresponding aryl bromide (e.g., p-bromotoluene) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

  • Reaction with Aldehyde: The solution of the Grignard reagent is cooled, and a solution of the aldehyde (e.g., benzaldehyde) in anhydrous diethyl ether is added dropwise. The reaction is typically exothermic and may require cooling to control the rate. After the addition is complete, the mixture is stirred for a period to ensure complete reaction.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or crystallization.

Mandatory Visualizations

logical_relationship cluster_new_method New Synthetic Method: Light-Driven MPV Reduction cluster_literature_method Literature Method: Sodium Borohydride Reduction start_new 4-Methylbenzophenone product_new This compound start_new->product_new 24h, Room Temp, Air reagents_new Isopropanol, t-BuOLi, Blue LEDs (36W) reagents_new->product_new start_lit 4-Methylbenzophenone product_lit This compound start_lit->product_lit 1.5-2.5h, 35°C to Reflux reagents_lit NaBH4, Methanol reagents_lit->product_lit experimental_workflow cluster_grignard Literature Method: Grignard Synthesis Workflow start_grignard p-Bromotoluene + Mg reagent_prep Formation of p-Tolylmagnesium Bromide start_grignard->reagent_prep Anhydrous Ether reaction Reaction with Benzaldehyde reagent_prep->reaction workup Aqueous Workup and Extraction reaction->workup purification Distillation / Crystallization workup->purification product This compound purification->product

References

Comparative Study on the Biological Activities of 4-Methylbenzhydrol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Derivatives of 4-Methylbenzhydrol, a diphenylmethane (B89790) scaffold, have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data from various studies. Detailed experimental protocols and a visualization of a key signaling pathway are included to facilitate further research and development in this promising area of medicinal chemistry.

Comparative Analysis of Biological Activities

The biological efficacy of this compound derivatives is significantly influenced by the nature and position of substituent groups on the phenyl rings. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships observed.

Antimicrobial Activity

This compound derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureus>1000[1]
Escherichia coli>1000[1]
2-MethylbenzhydrolStaphylococcus aureus>1000[1]
Escherichia coli>1000[1]
4,4'-DimethylbenzhydrolStaphylococcus aureus500[1]
Escherichia coli>1000[1]
BenzhydrolStaphylococcus aureus>1000[1]
Escherichia coli>1000[1]
4-hydroxy-α-(4ʹ-fluorophenyl) benzyl (B1604629) alcoholMycobacterium tuberculosis40[2]
Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1'-(4-methylphenyl)-1'-acetoxychavicol acetate (B1210297)HL-60 (Human leukemia)15.8[3]
1'-(4-methoxyphenyl)-1'-acetoxychavicol acetateHL-60 (Human leukemia)10.5[3]
1-(4-chlorobenzhydryl)-4-(4-chlorobenzoyl)piperazineHUH7 (Liver cancer)4.64[4]
FOCUS (Liver cancer)4.15[4]
1-(4-chlorobenzhydryl)-4-(4-methoxybenzoyl)piperazineHEPG2 (Liver cancer)7.22[4]
MCF7 (Breast cancer)6.09[4]
Benzhydrol analogue 3bMDA-MB-231 (Breast cancer)1.19 (72h)[5]
Benzhydrol analogue 3eMDA-MB-231 (Breast cancer)15.84 (48h)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action and the experimental process is facilitated by visual representations.

NF-κB Signaling Pathway

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a crucial regulator of inflammation, cell proliferation, and survival, and its dysregulation is often implicated in cancer.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for screening and evaluating the biological activity of this compound derivatives involves a series of sequential steps from synthesis to in-depth mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Antimicrobial Antimicrobial Assay (e.g., Disk Diffusion) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity MIC MIC Determination Antimicrobial->MIC IC50 IC50 Determination Cytotoxicity->IC50 Enzyme Enzyme Inhibition Assays MIC->Enzyme SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) IC50->Pathway IC50->SAR

Caption: General experimental workflow for screening this compound derivatives.

References

A Comparative Guide to Catalyst Performance in 4-Methylbenzhydrol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Methylbenzhydrol, a valuable building block in organic synthesis, is typically produced via the Friedel-Crafts alkylation of toluene (B28343) with benzaldehyde. The choice of catalyst is a critical factor influencing the yield, selectivity, and overall efficiency of this reaction. This guide provides a comparative analysis of various catalysts employed for this synthesis, supported by experimental data from analogous reactions, to facilitate informed catalyst selection.

Performance Comparison of Catalysts

CatalystReactantsReaction ConditionsYield (%)Selectivity (%)Reaction TimeReference
ZnCl₂/SiO₂ (9 wt%) Toluene, Benzyl (B1604629) Chloride353 K100 (Conversion)High for mono-benzylated products3 h[1]
Indium Triflate (In(OTf)₃) Toluene, Acetic AnhydrideRoom Temperature82Not SpecifiedNot Specified[2][3]
Protonic Zeolites Toluene, Benzyl ChlorideLiquid PhaseHigh ConversionShape-selectiveNot Specified[4]
Amberlyst-15 Various aromatics and alkylating/acylating agentsVaries (e.g., reflux in CH₂Cl₂)Good to ExcellentHighVaries[5][6]
Montmorillonite K-10 4-hydroxy benzoic acid, MethanolReflux66Not Specified10 h[7]
Bismuth Triflate (Bi(OTf)₃) Aldehydes, Anilines, Silyl enol ethersMild Conditionsup to 94HighRapid[8]

Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical reaction conditions. The benzylation of toluene with benzyl chloride is a common model reaction for Friedel-Crafts alkylation and serves as a relevant benchmark.

Experimental Protocols

A detailed methodology is crucial for reproducing and comparing catalyst performance. Below is a representative experimental protocol for the synthesis of this compound using a solid acid catalyst, based on general Friedel-Crafts procedures.

General Procedure for Solid Acid Catalyzed Synthesis of this compound

Materials:

  • Toluene (reactant and solvent)

  • Benzaldehyde (reactant)

  • Solid Acid Catalyst (e.g., Amberlyst-15, Montmorillonite K-10)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Dichloromethane (for extraction)

  • Saturated Sodium Bicarbonate Solution (for washing)

  • Brine (for washing)

Procedure:

  • Catalyst Activation: The solid acid catalyst is activated prior to use by heating under vacuum to remove any adsorbed water.

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with toluene and the activated solid acid catalyst.

  • Reactant Addition: Benzaldehyde is added to the stirred suspension.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., reflux) and stirred for the specified reaction time. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration. The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in catalyst screening and the general reaction mechanism.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Reaction & Analysis cluster_analysis Performance Evaluation prep Catalyst Synthesis / Pre-treatment char Characterization (e.g., XRD, BET) prep->char setup Reaction Setup (Toluene, Benzaldehyde, Catalyst) char->setup reaction Controlled Reaction (Temperature, Time) setup->reaction sampling Aliquots for Analysis (e.g., GC, TLC) reaction->sampling workup Quenching & Product Isolation sampling->workup yield Yield Calculation workup->yield selectivity Selectivity Determination workup->selectivity comparison Data Comparison & Catalyst Ranking yield->comparison selectivity->comparison

Caption: A generalized experimental workflow for catalyst performance benchmarking.

Reaction_Mechanism cluster_activation Electrophile Generation cluster_attack Nucleophilic Attack cluster_product Product Formation benzaldehyde Benzaldehyde activated Activated Benzaldehyde (Carbocation Intermediate) benzaldehyde->activated Protonation catalyst Acid Catalyst (H+) catalyst->activated intermediate Wheland Intermediate activated->intermediate toluene Toluene toluene->intermediate Electrophilic Aromatic Substitution deprotonation Deprotonation intermediate->deprotonation deprotonation->catalyst Catalyst Regeneration product This compound deprotonation->product

Caption: A simplified signaling pathway for the acid-catalyzed synthesis of this compound.

References

Comparative Guide to the Inhibitory Effect of 4-Methylbenzhydrol Derivatives on Dopamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 4-Methylbenzhydrol and related benzhydrol derivatives on the dopamine (B1211576) transporter (DAT). The information presented herein is intended to support research and development efforts in neuropharmacology and drug discovery by offering a structured overview of structure-activity relationships, quantitative inhibitory data, and detailed experimental protocols. While comprehensive data on a systematic series of this compound derivatives is limited in publicly available literature, this guide draws upon data from structurally analogous compounds to provide valuable insights.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The inhibitory potency of various benzhydrol and diphenylmethyl-containing compounds against the dopamine transporter is summarized below. These compounds share a common structural motif with this compound and provide insights into the structure-activity relationships (SAR) governing DAT inhibition. The data is presented in terms of the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), which are key indicators of a compound's efficacy.

Compound ClassSpecific DerivativeDAT Binding Affinity (Kᵢ, nM)Dopamine Uptake Inhibition (IC₅₀, nM)Reference
Benzhydryl Piperazine GBR 12909-6.5[1]
Modafinil Analogue 11b (a 2-[(diphenylmethyl)sulfinyl]acetamide derivative)2.5-[2]
Benztropine (B127874) Analogue Analogue Series8.5 - 6370-[3]
Tropane Derivative (-)-19a33-[4]
Tropane Derivative (+)-20a60-[4]
Tropane Derivative 21b57-[4]
Meperidine Analogue 9e (3,4-dichloro derivative)Potent (specific value not provided)-[5]
Phenyltropane Analogue RTI 336Potent and Selective (specific value not provided)-[1]
Dopamine Uptake Inhibitor AHN 1-055-71[1]

Note: The variability in experimental conditions across different studies should be considered when comparing absolute values.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings. The following are standard protocols for assessing the inhibitory effect of compounds on the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter

This assay determines the binding affinity (Kᵢ) of a test compound to the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter, such as [³H]WIN 35,428.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428 (at a concentration near its Kₑ), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60-90 minutes) to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Materials:

  • Cell line expressing the human dopamine transporter (hDAT), e.g., HEK-293 or CHO cells.

  • [³H]Dopamine (radiolabeled substrate)

  • Test compounds

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture hDAT-expressing cells in appropriate media and plate them in 96-well plates.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Initiate dopamine uptake by adding [³H]Dopamine to the wells.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells to release the accumulated [³H]Dopamine.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake.

Mandatory Visualization

Dopamine Signaling Pathway

The following diagram illustrates the key elements of the dopamine signaling pathway at the synapse, highlighting the role of the dopamine transporter (DAT). Inhibition of DAT by compounds such as this compound derivatives leads to an increase in the concentration and duration of dopamine in the synaptic cleft.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Cytosol Dopamine L_DOPA->Dopamine_Cytosol DOPA Decarboxylase Dopamine_Vesicle Dopamine in Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis Dopamine_Cytosol->Dopamine_Vesicle VMAT2 DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling (e.g., cAMP pathway) Dopamine_Receptor->Downstream_Signaling Activation Inhibitor This compound Derivative Inhibitor->DAT Inhibition

Caption: Dopamine signaling pathway and the site of action for DAT inhibitors.

Experimental Workflow for DAT Inhibition Assay

The following diagram outlines the general workflow for an in vitro assay to determine the inhibitory potential of a compound on the dopamine transporter.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Membranes/Cells, Buffers) start->prepare_reagents prepare_compounds Prepare Test Compound (e.g., this compound derivative) start->prepare_compounds assay_setup Assay Setup (Combine reagents, radioligand, and test compound) prepare_reagents->assay_setup prepare_compounds->assay_setup incubation Incubation assay_setup->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation measurement Measurement of Radioactivity (Scintillation Counting) separation->measurement data_analysis Data Analysis (Calculate IC50 and Ki) measurement->data_analysis end End data_analysis->end

Caption: General workflow for a dopamine transporter inhibition assay.

Logical Relationship of DAT Inhibition and Effect

This diagram illustrates the logical progression from the chemical properties of a this compound derivative to its ultimate physiological effect.

Logical_Relationship compound This compound Derivative Structure binding Binding to DAT compound->binding Structure-Activity Relationship inhibition Inhibition of Dopamine Reuptake binding->inhibition dopamine_increase Increased Synaptic Dopamine Concentration inhibition->dopamine_increase receptor_activation Enhanced Postsynaptic Dopamine Receptor Activation dopamine_increase->receptor_activation physiological_effect Physiological Effect (e.g., psychostimulation, therapeutic action) receptor_activation->physiological_effect

Caption: Logical flow from compound structure to physiological effect.

References

Confirming the Absolute Configuration of Chiral 4-Methylbenzhydrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in stereoselective synthesis and drug development, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step. 4-Methylbenzhydrol, a chiral secondary alcohol, serves as a valuable model and building block. This guide provides an objective comparison of prevalent analytical techniques used to determine its absolute stereochemistry, supported by experimental protocols and data interpretation guidelines.

Comparison of Key Methodologies

The determination of a molecule's absolute configuration can be approached through various analytical techniques, each with distinct principles, requirements, and limitations. The most common methods for secondary alcohols like this compound include X-ray crystallography, NMR-based methods like Mosher's analysis, and chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD).

Single-Crystal X-ray Crystallography

Principle: X-ray crystallography is considered the definitive method for determining molecular structure.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated.[1][2] For chiral, enantiomerically pure compounds, the use of anomalous dispersion allows for the unambiguous determination of the absolute configuration.[2]

Experimental Protocol:

  • Crystallization: A high-quality single crystal of the enantiomerically pure this compound (or a suitable crystalline derivative) is required. This is often the most challenging step.[3] Techniques include slow evaporation, vapor diffusion, or cooling.

  • Co-Crystallization (Alternative): If the target molecule is difficult to crystallize, co-crystallization with a chiral host or "chaperone" molecule can produce crystals suitable for analysis.[3]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays (often from a copper or molybdenum source). The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to solve the crystal structure. The Flack parameter is calculated to confidently assign the absolute stereochemistry. A Flack parameter close to 0 for the proposed configuration indicates a correct assignment.[4]

Data Interpretation: The final output is a 3D model of the molecule, from which the (R) or (S) configuration at the stereocenter can be directly assigned according to Cahn-Ingold-Prelog priority rules.

Mosher's Method (¹H NMR Spectroscopy)

Principle: This widely used NMR-based technique involves the chemical derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[5][6] This reaction creates a pair of diastereomeric esters. The anisotropic effect of the MTPA phenyl group causes predictable shielding or deshielding of the protons near the newly formed ester linkage, which can be observed as changes in their ¹H NMR chemical shifts (δ).[7]

Experimental Protocol:

  • Esterification: Two separate reactions are performed. In one, the enantiopure this compound is reacted with (R)-(-)-MTPA chloride. In the other, it is reacted with (S)-(+)-MTPA chloride. Pyridine or DMAP is typically used as a catalyst.[8][9]

  • Purification: The resulting diastereomeric esters are purified, typically by column chromatography.

  • NMR Analysis: ¹H NMR spectra are acquired for both the (R)-MTPA ester and the (S)-MTPA ester.[5] 2D NMR experiments (like COSY) may be needed for unambiguous proton assignments.

  • Data Calculation: For each corresponding proton on either side of the stereocenter, the difference in chemical shift (Δδ) is calculated using the formula: Δδ = δS - δR .[7]

Data Interpretation: The protons on one side of the carbinol center in a planar projection will have positive Δδ values, while those on the other side will have negative values. By mapping the signs of Δδ onto the molecular structure, the absolute configuration can be deduced.

Vibrational Circular Dichroism (VCD)

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[10][11] Since enantiomers interact differently with polarized light, they produce mirror-image VCD spectra.[12] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio quantum chemical calculations (e.g., Density Functional Theory, DFT).[12][13]

Experimental Protocol:

  • Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent with low IR absorbance, such as deuterated chloroform (B151607) (CDCl₃) or carbon tetrachloride (CCl₄).[11][14] A relatively high concentration (5-10 mg in <200 µL) is often required.[14]

  • VCD Spectrum Acquisition: The VCD and standard IR spectra are measured on a specialized VCD spectrometer.

  • Computational Modeling:

    • A conformational search of the molecule is performed to identify low-energy conformers.

    • The geometry of each conformer is optimized using DFT calculations.

    • The VCD and IR spectra for each conformer are calculated.

    • A Boltzmann-weighted average spectrum is generated based on the relative energies of the conformers.[13]

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectra for both the (R) and (S) enantiomers.

Data Interpretation: The absolute configuration is assigned to the enantiomer whose calculated spectrum shows the best visual match with the experimental spectrum.[11]

Data Presentation

Table 1: Comparison of Methodological Parameters
ParameterX-ray CrystallographyMosher's Method (NMR)Vibrational Circular Dichroism (VCD)
Principle Anomalous X-ray dispersionNMR anisotropy of diastereomersDifferential absorption of polarized IR light
Sample State High-quality single crystalSolutionSolution or pure liquid
Sample Req. < 1 mg (ideal crystal)2-5 mg5-10 mg
Destructive? No (crystal is recovered)Yes (derivatized)No (sample is recovered)
Instrumentation Single-crystal X-ray diffractometerHigh-field NMR spectrometerVCD spectrometer (FTIR-based)
Analysis Time Days (including crystallization)1-2 days1 day (including computation)
Confidence Level Unambiguous ("Gold Standard")High, but model-dependentHigh, but computation-dependent
Table 2: Representative Experimental Data for this compound

The following data are illustrative for assigning the (S)-configuration.

MethodData PointObserved ValueInterpretation
Mosher's Method Δδ (δS - δR) for phenyl protonsNegative valuesPhenyl group is on the right side of the Mosher ester plane.
Δδ (δS - δR) for tolyl protonsPositive valuesTolyl group is on the left side of the Mosher ester plane.
VCD C-O Stretch (~1050 cm⁻¹)Positive Cotton effectMatches DFT-calculated spectrum for the (S)-enantiomer.
C-H Bending (~1450 cm⁻¹)Negative Cotton effectMatches DFT-calculated spectrum for the (S)-enantiomer.

Mandatory Visualizations

G General Workflow for Absolute Configuration Determination cluster_0 Experimental Analysis cluster_1 Data Processing & Interpretation A Enantiomerically Pure This compound Sample B Select Method (X-ray, NMR, VCD) A->B C Prepare Sample (Crystallize / Derivatize / Dissolve) B->C D Acquire Data (Diffraction / Spectrum) C->D E Process Raw Data (Solve Structure / Calculate Δδ / Compare to DFT) D->E F Apply Model / Rules E->F G Assigned Absolute Configuration (R or S) F->G

Caption: General workflow for determining absolute configuration.

Caption: Shielding effects in Mosher's method analysis.

Conclusion

The choice of method for determining the absolute configuration of this compound depends on sample availability, accessibility of instrumentation, and the required level of certainty.

  • X-ray crystallography remains the unequivocal standard, providing a complete and unambiguous structural determination, but it is entirely dependent on obtaining high-quality crystals.[3][4]

  • Mosher's method is a robust and accessible technique for any laboratory with a standard NMR spectrometer, offering a high degree of confidence without the need for crystallization.[6][8]

  • Vibrational Circular Dichroism is a powerful, non-destructive technique that is ideal for molecules that are difficult to crystallize or derivatize.[11][13] Its reliance on high-level computational chemistry is its primary consideration.

For drug development and quality control, cross-validation using two different methods is often recommended to ensure an accurate and reliable assignment of the absolute configuration.

References

Inter-Laboratory Validation of an Analytical Method for 4-Methylbenzhydrol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantitative determination of 4-Methylbenzhydrol. The principles and methodologies outlined are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and reproducibility of the analytical procedure across different laboratory settings.[1][2][3] While specific inter-laboratory validation data for this compound is not publicly available, this document presents a model validation study, complete with representative data and detailed experimental protocols, to serve as a practical reference for researchers and scientists in the pharmaceutical industry.

The validation of an analytical method is critical to demonstrate its suitability for its intended purpose.[1] An inter-laboratory study, sometimes referred to as a round-robin test, is the ultimate assessment of a method's reproducibility when performed by different analysts in different laboratories with varying equipment.[4] The primary objectives of such a study are to determine the variability of results between laboratories and to ensure the method is robust for widespread use.[4]

Comparison of Analytical Performance

The choice of an analytical method often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its accuracy, precision, and versatility.[2] The following tables summarize the performance characteristics of a hypothetical reversed-phase HPLC (RP-HPLC) method for this compound, validated across three independent laboratories.

Table 1: Summary of Linearity and Range Data

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity Range (µg/mL) 1 - 1001 - 1001 - 100As defined by study
Correlation Coefficient (r²) 0.99950.99910.9998≥ 0.999
Slope 4521.34498.74533.1RSD ≤ 2.0%
Y-intercept 150.2185.6142.9Near zero

Table 2: Summary of Accuracy (Recovery) Data

Concentration LevelLaboratory 1 (% Recovery)Laboratory 2 (% Recovery)Laboratory 3 (% Recovery)Acceptance Criteria
Low (5 µg/mL) 99.598.9100.298.0% - 102.0%
Medium (50 µg/mL) 100.899.7101.198.0% - 102.0%
High (90 µg/mL) 99.9100.599.898.0% - 102.0%

Table 3: Summary of Precision (Repeatability and Intermediate Precision) Data

ParameterLaboratory 1 (%RSD)Laboratory 2 (%RSD)Laboratory 3 (%RSD)Acceptance Criteria
Repeatability (n=6) 0.850.920.79RSD ≤ 1.0%
Intermediate Precision (Day 1 vs. Day 2) 1.101.211.05RSD ≤ 2.0%

Table 4: Summary of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterLaboratory 1 (µg/mL)Laboratory 2 (µg/mL)Laboratory 3 (µg/mL)
LOD 0.30.40.3
LOQ 1.01.21.0

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful execution of an inter-laboratory validation study.

Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For analysis of a finished product, a sample portion equivalent to a target concentration of 50 µg/mL of this compound is prepared by dissolving the product in a suitable solvent, followed by dilution with the mobile phase.

HPLC Method
  • Instrument: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

Visualizing the Validation Workflow

To provide a clear overview of the inter-laboratory validation process, the following diagrams illustrate the logical flow of activities.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Single-Laboratory Validation cluster_2 Phase 3: Inter-Laboratory Validation A Develop HPLC Method B Optimize Chromatographic Conditions A->B C Validate Specificity D Validate Linearity & Range C->D G Prepare & Distribute Samples E Validate Accuracy & Precision D->E F Determine LOD & LOQ E->F H Analysis by Participating Labs G->H I Statistical Analysis of Results H->I J Assess Reproducibility I->J

Caption: Workflow for Analytical Method Validation.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories cluster_2 Data Analysis & Reporting A Prepare Homogeneous Samples C Distribute Samples & Protocol A->C B Develop Standardized Protocol B->C D Lab 1 C->D E Lab 2 C->E F Lab 3 C->F G Collect Results D->G E->G F->G H Statistical Evaluation (ANOVA) G->H I Determine Reproducibility H->I J Final Validation Report I->J

Caption: Inter-Laboratory Study Design.

References

A Comparative Guide to the Stability of 4-Methylbenzhydrol Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a chemical compound is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle. This guide provides a comparative analysis of the stability of 4-Methylbenzhydrol under different simulated storage and stress conditions. The following sections detail the experimental protocols for forced degradation studies and present hypothetical supporting data to illustrate the compound's stability profile.

Data Summary

The stability of this compound was assessed under hydrolytic, oxidative, thermal, and photolytic stress conditions. The following table summarizes the percentage of the intact compound remaining after exposure to these conditions over a period of 48 hours.

Stress ConditionTime (hours)This compound Remaining (%)Major Degradants Observed
Acid Hydrolysis (0.1 M HCl, 60°C) 0100-
2498.2Impurity A
4896.5Impurity A
Base Hydrolysis (0.1 M NaOH, 60°C) 0100-
2495.8Impurity B
4891.3Impurity B
Oxidative (3% H₂O₂, RT) 0100-
2488.4Impurity C
4882.1Impurity C
Thermal (80°C, Solid State) 0100-
2499.5Minor unidentified peaks
4899.1Minor unidentified peaks
Photolytic (UV & Vis Light, Solid State) 0100-
2497.9Impurity D
4895.2Impurity D
Control (Room Temperature, Dark) 4899.8-

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of forced degradation studies. Actual experimental results may vary.

Experimental Protocols

The following protocols describe the methodology for conducting forced degradation studies to evaluate the stability of this compound.

1. Preparation of Stock Solution: A stock solution of this compound (1 mg/mL) is prepared by dissolving the compound in a suitable solvent, such as acetonitrile (B52724) or methanol.

2. Forced Degradation (Stress) Studies: Forced degradation studies are performed to evaluate the stability of this compound under various stress conditions.[1]

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M hydrochloric acid (HCl) and incubated at 60°C.

  • Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH) and incubated at 60°C.

  • Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide (H₂O₂) and stored at room temperature, protected from light.

  • Thermal Degradation: A sample of solid this compound is placed in a controlled temperature oven at 80°C.

  • Photolytic Degradation: A sample of solid this compound is exposed to a combination of ultraviolet (UV) and visible light in a photostability chamber.

3. Sample Analysis: At specified time intervals (e.g., 0, 24, and 48 hours), aliquots of the stressed samples are withdrawn. For the hydrolytic studies, the samples are neutralized. All samples are then diluted to a suitable concentration with the mobile phase for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

4. Analytical Method: A validated stability-indicating HPLC method is used to separate the intact this compound from any degradation products.[2] The method typically employs a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where this compound and its potential degradants have significant absorbance.

Experimental Workflow

The following diagram illustrates the general workflow for the stability testing of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of this compound B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points (0, 24, 48h) B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I HPLC Analysis H->I J Quantify Remaining This compound I->J K Identify Degradants I->K

Experimental workflow for forced degradation study.

Interpretation and Recommendations

Based on the illustrative data, this compound demonstrates good stability under thermal and acidic conditions. It is more susceptible to degradation under basic and oxidative conditions. The observed degradation under photolytic conditions suggests that the compound should be protected from light during storage.

For optimal stability, it is recommended to store this compound in a cool, dry, and dark place, away from strong oxidizing agents and basic environments.[3][4] The general recommendation is to store it sealed in a dry environment at room temperature.[5] These precautions will help to minimize degradation and ensure the integrity of the compound over time. Further long-term stability studies under ICH recommended conditions would be necessary for comprehensive shelf-life determination.

References

The Validation of 4-Methylbenzhydrol as an Internal Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chromatographic analysis, the use of an internal standard (IS) is a critical practice to ensure the accuracy and precision of quantitative results. An ideal internal standard should be a compound that is chemically similar to the analyte of interest but chromatographically resolved from it and other sample components. This guide provides a comprehensive overview of the validation of 4-Methylbenzhydrol as a potential internal standard in chromatography, offering a comparative analysis against other commonly used internal standards. The experimental data presented herein is representative and serves to illustrate the validation process.

Physicochemical Properties of this compound

This compound is a diarylmethanol compound with the following key properties:

PropertyValue
Chemical Formula C₁₄H₁₄O
Molecular Weight 198.26 g/mol [1]
Melting Point 52-54 °C
Boiling Point ~330 °C
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane), sparingly soluble in water.
UV Absorbance Exhibits UV absorbance due to its aromatic rings, making it suitable for UV detection in HPLC.

Its structural similarity to a variety of analytes containing diphenylmethane (B89790) or related moieties makes it a plausible candidate as an internal standard for the analysis of such compounds in pharmaceuticals and other matrices.

Hypothetical Validation of this compound as an Internal Standard

The validation of an analytical method using an internal standard is a comprehensive process that involves assessing various parameters to ensure the method is reliable, reproducible, and accurate for its intended purpose. The following sections detail the experimental protocols and representative data for the validation of a hypothetical HPLC-UV method using this compound as an internal standard for the quantification of a model analyte, "Analyte X."

Experimental Protocols

1. Preparation of Standard Solutions:

  • Analyte X Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Analyte X in 10 mL of methanol.

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by spiking a blank matrix with appropriate volumes of the Analyte X stock solution to achieve concentrations ranging from 0.1 to 50 µg/mL. To each calibration standard, add a constant amount of the this compound stock solution to obtain a final IS concentration of 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 20, and 40 µg/mL) in the same manner as the calibration standards.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm.

3. Validation Parameters:

The method was validated for linearity, accuracy, precision, selectivity, and stability according to the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Performance of this compound as an Internal Standard

The following tables summarize the hypothetical performance data of the validated method.

Table 1: Linearity of Analyte X with this compound as Internal Standard

Concentration (µg/mL)Peak Area Ratio (Analyte X / IS)
0.10.012
0.50.058
1.00.115
5.00.575
10.01.150
25.02.875
50.05.750
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision

QC Concentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Accuracy (%)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18, 3 days)
0.3 (Low)0.31103.32.53.8
20.0 (Medium)19.899.01.82.9
40.0 (High)40.5101.31.52.5

Comparison with Alternative Internal Standards

The choice of an internal standard is highly dependent on the specific analyte and the analytical technique. The following table provides a comparative overview of this compound with other potential internal standards for the analysis of a hypothetical aromatic drug molecule.

Table 3: Comparison of Internal Standards

Internal StandardRationale for UsePotential AdvantagesPotential Disadvantages
This compound Structural similarity to aromatic analytes. Good chromatographic behavior on reversed-phase columns.Commercially available, stable, and possesses a UV chromophore.May not be suitable for all aromatic analytes, potential for co-elution with impurities in complex matrices.
Deuterated Analyte Identical chemical properties and chromatographic behavior to the analyte.Considered the "gold standard" for mass spectrometry-based methods, corrects for matrix effects and ionization variability.[2]Higher cost and limited commercial availability. Not distinguishable by UV detection.
Structural Analog (e.g., Benzophenone) Similar chemical structure and properties to the analyte.Cost-effective and readily available.May have different extraction recovery and chromatographic retention, leading to less accurate correction.
Homologous Series Member Similar chemical properties but different alkyl chain length.Predictable elution behavior relative to the analyte.May not fully mimic the analyte's behavior in sample preparation and analysis.

Visualizing the Workflow

The following diagrams illustrate the key processes in the validation and application of an internal standard in a chromatographic method.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification stock_analyte Analyte Stock cal_standards Calibration Standards stock_analyte->cal_standards qc_samples QC Samples stock_analyte->qc_samples stock_is IS Stock (this compound) stock_is->cal_standards stock_is->qc_samples hplc HPLC-UV Analysis cal_standards->hplc qc_samples->hplc data_acq Data Acquisition hplc->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision quantification Quantification of Unknown Samples linearity->quantification

Experimental workflow for method validation using an internal standard.

logical_relationship cluster_input Inputs cluster_measurement Measurement cluster_output Output analyte_conc Analyte Concentration (Variable) analyte_area Analyte Peak Area analyte_conc->analyte_area is_conc IS Concentration (Constant) is_area IS Peak Area is_conc->is_area area_ratio Peak Area Ratio (Analyte Area / IS Area) analyte_area->area_ratio is_area->area_ratio cal_curve Calibration Curve (Area Ratio vs. Concentration Ratio) area_ratio->cal_curve unknown_conc Unknown Analyte Concentration cal_curve->unknown_conc

Logical relationship of internal standard quantification.

Conclusion

The presented hypothetical data demonstrates that this compound possesses suitable characteristics to be a reliable internal standard for the chromatographic analysis of structurally similar compounds. Its performance in terms of linearity, accuracy, and precision falls well within the acceptable limits for regulated bioanalysis. The selection of an appropriate internal standard is a critical step in method development, and while deuterated analogs are often preferred for mass spectrometric methods, this compound presents a cost-effective and viable alternative for UV-based detection methods when validated appropriately. Researchers and scientists are encouraged to perform a thorough validation to confirm its suitability for their specific application.

References

Safety Operating Guide

Proper Disposal of 4-Methylbenzhydrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 4-Methylbenzhydrol

For researchers and professionals in drug development, the responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a compound commonly used in organic synthesis. Adherence to these protocols is crucial due to the chemical's irritant properties.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as an irritant, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves.

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A standard lab coat is necessary to protect clothing.

    • Respiratory Protection: If handling outside of a fume hood where dust or aerosols may be generated, use appropriate respiratory protection.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] It is illegal to dispose of this chemical down the drain or in regular trash.[3][4]

  • Initial Assessment:

    • Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste, following the disposal regulations for the most hazardous component.[5]

    • Quantity Assessment: The volume of waste may influence storage and disposal logistics.

  • Waste Segregation:

    • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[3] It should be kept separate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

  • Waste Collection and Storage:

    • Container: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The original container is often a suitable choice if it is in good condition.[5] The container must have a tightly fitting cap and be kept closed except when adding waste.[6][7]

    • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," and indicate that it is an irritant.[5][8] Do not use abbreviations or chemical formulas.

    • Storage Location: Store the waste container in a designated and secure satellite accumulation area (SAA).[8] This area should be well-ventilated and away from sources of ignition.[3]

  • Arranging for Professional Disposal:

    • Disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal contractor.[5] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

Data Presentation: Hazard and Disposal Summary

ParameterInformationSource
Chemical Name This compound[1][9]
CAS Number 1517-63-1[1][10]
Molecular Formula C₁₄H₁₄O[1][10]
GHS Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation)[1]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]
Primary Disposal Route Collection by a licensed chemical waste disposal contractor[2][5]
Improper Disposal Do not dispose of down the drain or in regular trash[3][4]
Waste Segregation Keep separate from incompatible materials (e.g., strong oxidizing agents, acids)[3]

Experimental Protocols

Currently, there are no standard experimental protocols for the in-lab neutralization or deactivation of this compound waste. The recommended procedure is collection and disposal via a licensed hazardous waste management company.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Assess Waste: - Contaminated? - Quantity? A->B H Is waste mixed with other hazardous materials? B->H C Segregate from Incompatible Chemicals D Collect in Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Professional Disposal E->F G End: Waste Picked Up by Licensed Contractor F->G H->C No I Treat as mixed hazardous waste H->I Yes I->C

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4-Methylbenzhydrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential guidance for the safe management of 4-Methylbenzhydrol, a compound identified as a skin, eye, and respiratory irritant.[1] Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment

While specific occupational exposure limits (OELs) such as Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL) have not been established for this compound, its classification as an irritant necessitates stringent safety protocols. The following tables summarize the known hazards and the required personal protective equipment (PPE).

Table 1: Hazard Classification for this compound

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation.[2] It is crucial to inspect gloves for any signs of degradation before use and to replace them immediately if contact with the chemical is suspected.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.

Note: No specific glove breakthrough time data is available for this compound. It is recommended to consult the glove manufacturer's chemical resistance guide for the most appropriate choice.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to prevent exposure and contamination. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a well-ventilated workspace (fume hood) prep_ppe->prep_workspace handling_weigh Weigh the required amount of this compound prep_workspace->handling_weigh Proceed to handling handling_transfer Carefully transfer to the reaction vessel handling_weigh->handling_transfer handling_avoid Avoid generating dust or vapors handling_transfer->handling_avoid cleanup_decontaminate Decontaminate work surfaces handling_avoid->cleanup_decontaminate After handling cleanup_ppe Remove and dispose of contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Figure 1: Workflow for Handling this compound
Experimental Protocol: Step-by-Step Handling Procedure

  • Review Documentation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Personal Protective Equipment : Put on all required PPE as detailed in Table 2, ensuring a proper fit.

  • Workspace Preparation : Ensure that the work area, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.

  • Weighing and Transfer :

    • Carefully weigh the desired amount of this compound on a tared weigh boat or paper.

    • Minimize the generation of dust.

    • Gently transfer the solid into the designated reaction vessel within the fume hood.

  • Post-Handling Cleanup :

    • Once the handling is complete, decontaminate all surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Disposal Plan for this compound

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the handling of this chemical must be treated as hazardous waste.

cluster_waste_collection Waste Collection cluster_waste_storage Waste Storage cluster_waste_disposal Final Disposal waste_solid Collect solid this compound waste storage_container Place in a labeled, sealed, and compatible hazardous waste container waste_solid->storage_container waste_contaminated Collect contaminated materials (e.g., gloves, weigh boats) waste_contaminated->storage_container storage_area Store in a designated hazardous waste accumulation area storage_container->storage_area disposal_pickup Arrange for pickup by certified hazardous waste disposal service storage_area->disposal_pickup For disposal disposal_manifest Complete all required waste disposal documentation disposal_pickup->disposal_manifest

Figure 2: Disposal Workflow for this compound Waste
Experimental Protocol: Step-by-Step Disposal Procedure

  • Waste Segregation :

    • Collect any unused or waste this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • Separately collect all materials that have come into contact with the chemical, such as gloves, weigh boats, and contaminated paper towels, in a designated solid hazardous waste container.

  • Container Management :

    • Ensure the hazardous waste container is kept closed except when adding waste.

    • The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage :

    • Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal :

    • Follow your institution's procedures for arranging a pickup by a certified hazardous waste disposal service.

    • Complete all necessary paperwork, including a hazardous waste manifest, to ensure regulatory compliance.[3]

By adhering to these detailed operational and disposal plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.